molecular formula C14H12Br2O B1313084 4,4'-Oxybis((bromomethyl)benzene) CAS No. 4542-75-0

4,4'-Oxybis((bromomethyl)benzene)

Cat. No.: B1313084
CAS No.: 4542-75-0
M. Wt: 356.05 g/mol
InChI Key: QPSFOUFNVQVKKJ-UHFFFAOYSA-N
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Description

4,4'-Oxybis((bromomethyl)benzene) (: 4542-75-0) is an organic compound with the molecular formula C 14 H 12 Br 2 O and a molecular weight of 356.05 g/mol . This compound features a central diphenyl ether structure, where two benzene rings are connected by an oxygen atom, each substituted with a bromomethyl (-CH 2 Br) functional group at the para position . The aryl ether core contributes significant thermal stability to the molecule, while the benzylic bromine atoms are highly reactive sites for further chemical transformation . The primary research value of 4,4'-Oxybis((bromomethyl)benzene) lies in its role as a versatile bifunctional building block in synthetic chemistry. The bromomethyl groups are excellent electrophiles, allowing the molecule to act as a key monomer in polymerization reactions, such as the synthesis of polymers with aryl ether backbones, which are valued for their thermal stability and material properties like oil and water resistance . Furthermore, it serves as a critical precursor for creating macrocyclic structures and complex molecular architectures, including ligands for metal-organic complexes . The compound is typically synthesized from its precursor, 4,4'-dimethyldiphenyl ether, via a free-radical bromination reaction using N-bromosuccinimide (NBS) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions, as it may be harmful if swallowed or inhaled and causes severe skin burns and eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-[4-(bromomethyl)phenoxy]benzene
Source PubChem
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InChI

InChI=1S/C14H12Br2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSFOUFNVQVKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437683
Record name 1,1'-Oxybis[4-(bromomethyl)benzene]
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Molecular Weight

356.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4542-75-0
Record name 1,1′-Oxybis[4-(bromomethyl)benzene]
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Record name 1,1'-Oxybis[4-(bromomethyl)benzene]
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Record name Benzene, 1,1'-oxybis[4-(bromomethyl)
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Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Oxybis((bromomethyl)benzene): Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4,4'-Oxybis((bromomethyl)benzene), detailing its physicochemical properties, a verified synthesis protocol, and its potential application as a crucial tool in the development of novel therapeutics. The high reactivity of its bromomethyl groups makes it a valuable bifunctional linker, particularly in the field of peptide-based drug discovery.

Physicochemical and Structural Data

4,4'-Oxybis((bromomethyl)benzene) is a halogenated aromatic ether. Its key quantitative data are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 356.05 g/mol [1][2]
Molecular Formula C₁₄H₁₂Br₂O
CAS Number 4542-75-0[1][2][3][4]
IUPAC Name 1-(bromomethyl)-4-[4-(bromomethyl)phenoxy]benzene[3]
Melting Point 85-86 °C
Appearance Beige to brown solid
Purity Typically >96%
Storage Conditions Inert atmosphere, 2-8°C[2]

Synthesis of 4,4'-Oxybis((bromomethyl)benzene)

The synthesis of 4,4'-Oxybis((bromomethyl)benzene) can be achieved through the bromination of 4,4'-oxydimethyldiphenyl ether. A common and effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent and 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator.

Experimental Protocol:
  • Reaction Setup: A solution of 4,4'-oxybis(methylbenzene) (1 equivalent) and N-Bromosuccinimide (2 equivalents) is prepared in a suitable solvent such as carbon tetrachloride under a nitrogen atmosphere.

  • Initiation: A catalytic amount of AIBN is added to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for several hours (e.g., 6.5 hours).

  • Work-up: After cooling the solution, the succinimide byproduct is removed by filtration.

  • Purification: The solvent is removed under reduced pressure (in vacuo) to yield the crude product, which can be further purified by recrystallization to obtain 4,4'-Oxybis((bromomethyl)benzene) as a solid.

Application in Drug Development: A Linker for Peptide Stapling

The bifunctional nature of 4,4'-Oxybis((bromomethyl)benzene) makes it an ideal candidate for use as a chemical linker to constrain the conformation of peptides. This technique, known as peptide stapling, can enhance the peptide's helicity, cell permeability, and binding affinity to its target. A particularly relevant application is in the development of inhibitors for the p53-MDM2 protein-protein interaction, a key target in cancer therapy.

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by its negative regulator, MDM2, which binds to p53 and promotes its degradation. Inhibiting the p53-MDM2 interaction can restore p53 function and trigger cancer cell death. Stapled peptides have emerged as a promising modality to achieve this.

Proposed Experimental Workflow for Peptide Stapling:

The following diagram illustrates the general workflow for utilizing 4,4'-Oxybis((bromomethyl)benzene) to create a stapled peptide targeting the p53-MDM2 interaction.

G cluster_synthesis Peptide Synthesis and Stapling cluster_evaluation Biological Evaluation peptide_synthesis Solid-Phase Peptide Synthesis of p53-derived peptide with two cysteine residues stapling_reaction Stapling Reaction: Peptide + 4,4'-Oxybis((bromomethyl)benzene) in solution peptide_synthesis->stapling_reaction purification HPLC Purification of stapled peptide stapling_reaction->purification binding_assay In vitro Binding Assay (e.g., ELISA, FP) to assess inhibition of p53-MDM2 interaction purification->binding_assay Characterized Stapled Peptide cell_based_assay Cell-Based Assays in cancer cell lines (e.g., cell viability, apoptosis) binding_assay->cell_based_assay in_vivo_studies In vivo Efficacy Studies in animal models of cancer cell_based_assay->in_vivo_studies

Caption: Experimental workflow for the synthesis and evaluation of a stapled peptide using 4,4'-Oxybis((bromomethyl)benzene).

Signaling Pathway of p53-MDM2 Inhibition

The diagram below illustrates the targeted signaling pathway. By inhibiting the p53-MDM2 interaction, the stapled peptide prevents the ubiquitination and subsequent degradation of p53, leading to the activation of p53 target genes and ultimately, apoptosis of the cancer cell.

G cluster_pathway p53-MDM2 Signaling Pathway and Inhibition mdm2 MDM2 p53 p53 mdm2->p53 Binds to ubiquitination Ubiquitination mdm2->ubiquitination E3 Ligase p53->ubiquitination p21 p21 p53->p21 Activates puma PUMA p53->puma Activates stapled_peptide Stapled Peptide (using 4,4'-Oxybis((bromomethyl)benzene) linker) stapled_peptide->mdm2 Inhibits degradation Proteasomal Degradation ubiquitination->degradation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis puma->apoptosis

Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide, leading to p53 activation and apoptosis.

Experimental Protocol for p53-MDM2 Interaction Assay (ELISA-based):
  • Plate Coating: A 96-well plate is coated with recombinant MDM2 protein and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Incubation with Inhibitor: The stapled peptide (at various concentrations) is pre-incubated with biotinylated p53 peptide.

  • Binding Reaction: The peptide-inhibitor mixture is added to the MDM2-coated wells and incubated to allow for binding.

  • Detection: The plate is washed, and streptavidin-HRP conjugate is added to detect the bound biotinylated p53.

  • Signal Generation: After another wash, a substrate for HRP (e.g., TMB) is added, and the color development is stopped with an acid solution.

  • Data Analysis: The absorbance is read at the appropriate wavelength, and the IC₅₀ value for the stapled peptide is calculated.

This technical guide provides a foundation for understanding the properties and potential applications of 4,4'-Oxybis((bromomethyl)benzene) in a drug discovery context. Its utility as a bifunctional linker opens up avenues for the development of constrained peptides and other macromolecules with therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties of 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxybis((bromomethyl)benzene), also known as 4,4'-bis(bromomethyl)diphenyl ether, is a versatile bifunctional aromatic compound. Its structure, featuring two reactive bromomethyl groups attached to a diphenyl ether core, makes it a valuable building block in organic synthesis, polymer chemistry, and materials science. The presence of the flexible ether linkage and the reactive benzylic bromide functionalities allows for its use in the synthesis of a wide array of more complex molecules and polymers with tailored properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4,4'-Oxybis((bromomethyl)benzene).

Chemical and Physical Properties

4,4'-Oxybis((bromomethyl)benzene) is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂Br₂O[1][2][3][4][5]
Molecular Weight 356.05 g/mol [1][2][3][4][5]
CAS Number 4542-75-0[1][2][3][4][5]
Melting Point 85-86 °C[3]
Boiling Point ~315 °C (estimated)[1]
Density ~1.7 g/cm³ (estimated)[1]
Appearance Beige to brown solid[3]
Solubility Soluble in organic solvents such as ethanol and ether; insoluble in water.[1]

Synthesis

Experimental Protocol: Synthesis of 4,4'-Oxybis((bromomethyl)benzene) (Proposed)

Materials:

  • 4,4'-Dimethyldiphenyl ether

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or a UV lamp as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium sulfite solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyldiphenyl ether in carbon tetrachloride.

  • Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a sodium sulfite solution to remove any remaining bromine, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure 4,4'-Oxybis((bromomethyl)benzene).

Synthesis_of_4_4_Oxybis_bromomethyl_benzene reactant1 4,4'-Dimethyldiphenyl ether reaction Radical Bromination reactant1->reaction reactant2 N-Bromosuccinimide (NBS) reactant2->reaction initiator Benzoyl Peroxide (BPO) / UV Light initiator->reaction Initiator solvent Carbon Tetrachloride (CCl4) solvent->reaction Solvent product 4,4'-Oxybis((bromomethyl)benzene) byproduct Succinimide reaction->product reaction->byproduct

Caption: Proposed synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Spectroscopic Properties

While experimental spectra for 4,4'-Oxybis((bromomethyl)benzene) are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds[7][8][9].

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • Aromatic Protons (Ar-H): Two doublets in the range of δ 7.0-7.5 ppm, corresponding to the protons on the para-substituted benzene rings.

  • Methylene Protons (-CH₂Br): A singlet around δ 4.5 ppm, integrating to 4 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display signals for the chemically distinct carbon atoms.

  • Methylene Carbon (-CH₂Br): A signal around δ 33 ppm.

  • Aromatic Carbons (Ar-C): Four signals in the aromatic region (δ 118-160 ppm) corresponding to the ipso-carbon attached to the oxygen, the ipso-carbon attached to the bromomethyl group, and the two types of protonated aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1500-1600 cm⁻¹

  • C-O-C stretching (ether): ~1240 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)

  • C-Br stretching: ~600-700 cm⁻¹

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

  • Molecular Ion (M⁺): A cluster of peaks around m/z 354, 356, and 358 with a relative intensity ratio of approximately 1:2:1.

  • Major Fragmentation Pathways:

    • Loss of a bromine radical (-Br) to give a fragment at [M-79]⁺ and [M-81]⁺.

    • Loss of a bromomethyl radical (-CH₂Br) to give a fragment at [M-93]⁺ and [M-95]⁺.

    • Cleavage of the ether bond.

Reactivity and Applications

The chemical reactivity of 4,4'-Oxybis((bromomethyl)benzene) is dominated by the two bromomethyl groups. The benzylic position of the bromine atoms makes them excellent leaving groups in nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups.

Nucleophilic Substitution Reactions

4,4'-Oxybis((bromomethyl)benzene) can react with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form new C-N, C-O, C-S, and C-C bonds, respectively. These reactions typically proceed via an Sₙ2 mechanism. The bifunctional nature of the molecule allows it to act as a cross-linking agent or as a monomer in polymerization reactions.

Nucleophilic_Substitution substrate 4,4'-Oxybis((bromomethyl)benzene) transition_state Sₙ2 Transition State substrate->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product leaving_group Bromide Ion (Br⁻) transition_state->product transition_state->leaving_group

Caption: Nucleophilic substitution at the benzylic carbon.

Polymerization Reactions

The ability of 4,4'-Oxybis((bromomethyl)benzene) to react with difunctional or polyfunctional nucleophiles makes it a useful monomer for the synthesis of various polymers, including polyethers, polyamines, and polyesters. The resulting polymers often exhibit desirable properties such as thermal stability and flame retardancy, stemming from the aromatic ether backbone.

Safety and Handling

4,4'-Oxybis((bromomethyl)benzene) should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Store the compound in a cool, dry place away from incompatible materials.

References

An In-depth Technical Guide to the Synthesis of 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4,4'-Oxybis((bromomethyl)benzene), a key intermediate in the development of various organic compounds and materials. This document details the underlying chemical principles, experimental procedures, and quantitative data to support research and development in related fields.

Introduction

4,4'-Oxybis((bromomethyl)benzene), also known as 4,4'-bis(bromomethyl)diphenyl ether, is a symmetrical aromatic compound characterized by a central ether linkage and two benzylic bromide functionalities. These reactive bromomethyl groups make it a valuable building block in organic synthesis, particularly in the construction of larger, more complex molecules through nucleophilic substitution reactions. Its applications span the synthesis of polymers, macrocycles, and pharmacologically active molecules.

Core Synthesis Pathway: Free-Radical Bromination

The most prevalent and efficient method for the synthesis of 4,4'-Oxybis((bromomethyl)benzene) is the free-radical bromination of 4,4'-dimethyldiphenyl ether (also known as 4,4'-oxyditoluene). This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic hydrogens of the methyl groups, leaving the aromatic rings intact.

The reaction proceeds via a free-radical chain mechanism initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO). N-Bromosuccinimide (NBS) serves as the brominating agent, providing a low concentration of molecular bromine (Br₂) in situ, which is crucial for the selectivity of benzylic bromination over electrophilic aromatic bromination.

Reaction Mechanism

The synthesis pathway can be visualized as follows:

Synthesis_Pathway Start 4,4'-Dimethyldiphenyl Ether Intermediate Benzylic Radical Intermediate Start->Intermediate H abstraction by Br• dummy Start->dummy Product 4,4'-Oxybis((bromomethyl)benzene) Intermediate->Product Reaction with Br₂ Reagents NBS, AIBN (initiator) Carbon Tetrachloride (solvent) Heat (Δ) Reagents->dummy dummy->Intermediate Initiation & Propagation

Figure 1: Synthesis of 4,4'-Oxybis((bromomethyl)benzene) via free-radical bromination.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Materials:

  • 4,4'-Dimethyldiphenyl ether (starting material)

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Sintered glass filter funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,4'-dimethyldiphenyl ether (1.0 eq.) and N-bromosuccinimide (2.0 eq.) in anhydrous carbon tetrachloride.

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

  • Initiation: Add a catalytic amount of AIBN to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 6.5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filtration: Remove the succinimide by filtration through a sintered glass filter funnel.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization if necessary.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4,4'-Dimethyldiphenyl etherC₁₄H₁₄O198.26-
4,4'-Oxybis((bromomethyl)benzene)C₁₄H₁₂Br₂O356.05Beige crystals

Table 2: Reaction Parameters and Yield

ParameterValue
Molar Ratio (Starting Material:NBS)1 : 2
Reaction Temperature80-90 °C
Reaction Time6.5 hours
Yield 93%

Table 3: Spectroscopic Data for 4,4'-Oxybis((bromomethyl)benzene) and Analogs

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4,4'-Oxybis((bromomethyl)benzene) Not explicitly found in searchesNot explicitly found in searches
p-Bis(bromomethyl)benzene[1]7.37 (s, 4H, Ar-H), 4.48 (s, 4H, CH₂Br)138.1 (Ar-C), 129.6 (Ar-CH), 33.0 (CH₂Br)
o-Bis(bromomethyl)benzene[1]7.26-7.39 (m, 4H, Ar-H), 4.68 (s, 4H, CH₂Br)136.7 (Ar-C), 131.2, 129.6 (Ar-CH), 30.1 (CH₂Br)
m-Bis(bromomethyl)benzene[1]7.43 (m, 1H, Ar-H), 7.33 (m, 3H, Ar-H), 4.48 (s, 4H, CH₂Br)138.4 (Ar-C), 129.6, 129.3, 129.1 (Ar-CH), 33.0 (CH₂Br)

Note: While specific NMR data for the target compound was not located, the data for analogous bis(bromomethyl)benzenes provide a strong reference for the expected chemical shifts.

Safety Considerations

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be handled in a well-ventilated fume hood.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • AIBN is a flammable solid and can decompose exothermically.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of 4,4'-Oxybis((bromomethyl)benzene) via free-radical bromination of 4,4'-dimethyldiphenyl ether is a high-yielding and efficient method. This guide provides the necessary details for its successful implementation in a laboratory setting. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules and materials.

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Reactants (4,4'-Dimethyldiphenyl ether, NBS, CCl₄) B 2. Purge with Nitrogen A->B C 3. Add AIBN (catalyst) B->C D 4. Reflux at 80-90°C for 6.5h C->D E 5. Cool to Room Temperature D->E F 6. Filter off Succinimide E->F G 7. Concentrate Filtrate (Rotary Evaporation) F->G H 8. Obtain Crude Product (4,4'-Oxybis((bromomethyl)benzene)) G->H I 9. Optional: Recrystallization H->I

Figure 2: Step-by-step experimental workflow for the synthesis.

References

Spectroscopic Profile of 4,4'-Oxybis((bromomethyl)benzene): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the bifunctional electrophile, 4,4'-Oxybis((bromomethyl)benzene). The information presented herein is essential for the characterization and utilization of this compound in various research and development applications, including its role as a cross-linking agent and a monomer in polymer synthesis.[1] The data is organized into clear tabular formats for ease of comparison, followed by detailed experimental protocols for data acquisition. Additionally, a representative experimental workflow is visualized using the DOT language.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4,4'-Oxybis((bromomethyl)benzene), including predicted values and experimental data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides insights into the different proton environments within the molecule. For the symmetric structure of 4,4'-Oxybis((bromomethyl)benzene), a relatively simple spectrum is anticipated. The aromatic protons are expected to appear as two distinct doublets due to the para-substitution, while the chemically equivalent methylene protons will present as a sharp singlet.[2]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Analog Compound Data (p-bis(bromomethyl)benzene in CDCl₃) Reference
Aromatic Protons (ortho to -OCH₂-)6.8 - 7.5Doublet7.37 ppm (Singlet for the analog)[2]
Aromatic Protons (ortho to -CH₂Br)6.8 - 7.5Doublet7.37 ppm (Singlet for the analog)[2]
Methylene Protons (-CH₂Br)4.4 - 4.7Singlet4.48 ppm (Singlet)[2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, five distinct signals are predicted for 4,4'-Oxybis((bromomethyl)benzene).

Assignment Predicted Chemical Shift (δ, ppm) Analog Compound Data (p-bis(bromomethyl)benzene in CDCl₃) Reference
Quaternary Aromatic Carbon (-C-O)Not specified138.1 ppm (for C-CH₂Br)[2]
Aromatic CH (ortho to -OCH₂-)Not specified129.6 ppm[2]
Aromatic CH (ortho to -CH₂Br)Not specified129.6 ppm[2]
Quaternary Aromatic Carbon (-C-CH₂Br)Not specified138.1 ppm[2]
Methylene Carbon (-CH₂Br)~33.033.0 ppm[2]
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms leads to a characteristic isotopic pattern in the mass spectrum.

Analysis Predicted m/z Values and Observations Reference
Molecular Ion Peak ([M]⁺) A cluster of peaks around m/z 386, 388, and 390 is expected, with relative intensities of approximately 1:2:1 due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.[2]
Major Fragmentation Pathways Loss of a bromine atom ([M-Br]⁺) resulting in fragments around m/z 307/309. Loss of a bromomethyl radical ([M-CH₂Br]⁺) leading to fragments around m/z 293/295. Benzylic cleavage forming a [C₇H₆Br]⁺ ion at m/z 170/172.[2]
Infrared (IR) Spectroscopy
Vibrational Mode Predicted Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch2850-3000
Aromatic C=C Stretch1600-1450[2]
-CH₂- Bending (Scissoring)1470-1440[2]
C-O-C Asymmetric Stretch~1250
C-Br Stretch650-550[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4,4'-Oxybis((bromomethyl)benzene) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are referenced to the solvent peak.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of a cross-linked polymer using 4,4'-Oxybis((bromomethyl)benzene) as a cross-linking agent with a generic difunctional nucleophile (Nu-R-Nu).

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization A 4,4'-Oxybis((bromomethyl)benzene) in Solvent C Mix Reactants A->C B Difunctional Nucleophile (Nu-R-Nu) in Solvent B->C D Stir at Elevated Temperature C->D Initiate Polymerization E Precipitate Polymer in Non-solvent D->E Reaction Completion F Filter and Wash E->F G Dry under Vacuum F->G H Cross-linked Polymer G->H Purified Product

Caption: Experimental workflow for the synthesis of a cross-linked polymer.

References

An In-depth Technical Guide to the NMR Spectra Analysis of 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 4,4'-Oxybis((bromomethyl)benzene), a key bifunctional reagent in organic synthesis and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and comparative data from structurally similar molecules to offer a comprehensive understanding of its ¹H and ¹³C NMR characteristics.

Predicted ¹H and ¹³C NMR Spectral Data

The symmetrical nature of 4,4'-Oxybis((bromomethyl)benzene) simplifies its NMR spectra, leading to a predictable pattern of signals. The following tables summarize the anticipated chemical shifts (δ) and multiplicities for both ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for 4,4'-Oxybis((bromomethyl)benzene)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (ortho to -OCH₂Br)7.35 - 7.45Doublet (d)4H
Ar-H (ortho to ether oxygen)6.90 - 7.00Doublet (d)4H
-CH₂ Br4.40 - 4.60Singlet (s)4H

Table 2: Predicted ¹³C NMR Data for 4,4'-Oxybis((bromomethyl)benzene)

CarbonPredicted Chemical Shift (δ, ppm)
C -O (ipso)156 - 158
C -CH₂Br (ipso)137 - 139
Ar-C H (ortho to -OCH₂Br)129 - 131
Ar-C H (ortho to ether oxygen)118 - 120
-C H₂Br32 - 34

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of 4,4'-Oxybis((bromomethyl)benzene) is crucial for accurate structural elucidation.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for similar aromatic compounds due to its good dissolving power and well-separated residual solvent peak.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of 4,4'-Oxybis((bromomethyl)benzene) into a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Instrument Parameters

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

Visualization of NMR Analysis Workflow

The logical flow of analyzing the NMR spectra of 4,4'-Oxybis((bromomethyl)benzene) can be visualized as follows:

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Structure Confirmation prep Dissolve in CDCl3 filter Filter into NMR Tube prep->filter h1_nmr Acquire 1H NMR Spectrum filter->h1_nmr c13_nmr Acquire 13C NMR Spectrum filter->c13_nmr analyze_h1 Analyze 1H Spectrum (Chemical Shift, Multiplicity, Integration) h1_nmr->analyze_h1 analyze_c13 Analyze 13C Spectrum (Chemical Shift) c13_nmr->analyze_c13 assign_signals Assign Signals to Molecular Structure analyze_h1->assign_signals analyze_c13->assign_signals confirm_structure Confirm Structure of 4,4'-Oxybis((bromomethyl)benzene) assign_signals->confirm_structure

Workflow for NMR spectra analysis.

Signaling Pathways and Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on understanding the influence of the molecule's functional groups on the chemical shifts of neighboring nuclei.

Spectral_Interpretation cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_h1_shifts 1H Chemical Shifts cluster_c13_shifts 13C Chemical Shifts ether Ether Linkage (-O-) shielding Shielding Effect ether->shielding Donating effect c_o Ipso-C (-O-) ~156-158 ppm bromomethyl Bromomethyl Group (-CH2Br) deshielding Deshielding Effect bromomethyl->deshielding Withdrawing effect ar_h_ortho_ch2br Aromatic H (ortho to -CH2Br) ~7.3-7.4 ppm deshielding->ar_h_ortho_ch2br ch2br_h Methylene H (-CH2Br) ~4.4-4.6 ppm deshielding->ch2br_h c_ch2br Ipso-C (-CH2Br) ~137-139 ppm deshielding->c_ch2br ar_c_ortho_ch2br Aromatic C (ortho to -CH2Br) ~129-131 ppm deshielding->ar_c_ortho_ch2br ch2br_c Methylene C (-CH2Br) ~32-34 ppm deshielding->ch2br_c ar_h_ortho_o Aromatic H (ortho to -O-) ~6.9-7.0 ppm shielding->ar_h_ortho_o ar_c_ortho_o Aromatic C (ortho to -O-) ~118-120 ppm shielding->ar_c_ortho_o

Molecular Structure and Expected Vibrational Modes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Infrared Spectrum of 4,4'-Oxybis((bromomethyl)benzene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4,4'-oxybis((bromomethyl)benzene). Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide synthesizes data from analogous structures and spectroscopic principles to predict the characteristic absorption bands. This information is crucial for substance identification, purity assessment, and quality control in research and development settings.

4,4'-Oxybis((bromomethyl)benzene) possesses several key functional groups that give rise to characteristic vibrational modes in the infrared region:

  • Aromatic Ring: The benzene rings feature C-H stretching and C=C in-plane stretching and out-of-plane bending vibrations.

  • Ether Linkage: The C-O-C ether linkage will exhibit characteristic stretching vibrations.

  • Bromomethyl Group: The CH2Br group will have C-H stretching and bending modes, as well as a C-Br stretching vibration.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic IR absorption bands for 4,4'-oxybis((bromomethyl)benzene). These predictions are based on the analysis of structurally similar compounds, including p-bis(bromomethyl)benzene and diphenyl ether, as well as established infrared spectroscopy correlation tables.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100-3000Medium to WeakAromatic C-H Stretching
~2925MediumAsymmetric CH₂ Stretching (of CH₂Br)
~2855MediumSymmetric CH₂ Stretching (of CH₂Br)
1600-1585Medium to StrongAromatic C=C Stretching
1500-1400Medium to StrongAromatic C=C Stretching
~1450MediumCH₂ Scissoring (Bending)
~1240StrongAsymmetric C-O-C Stretching (Aryl Ether)[1]
~1170MediumIn-plane Aromatic C-H Bending
~830StrongOut-of-plane Aromatic C-H Bending (p-disubstitution)
~680Medium to StrongC-Br Stretching

Experimental Protocol: Acquiring the IR Spectrum

This section details a standard procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of a solid sample like 4,4'-oxybis((bromomethyl)benzene) using the KBr pellet method.

3.1. Materials and Equipment

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade, oven-dried

  • Spatula

  • Analytical balance

  • Sample: 4,4'-Oxybis((bromomethyl)benzene)

3.2. Procedure

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 4,4'-oxybis((bromomethyl)benzene) sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

    • Transfer the KBr to the agate mortar and grind it to a fine powder.

    • Add the sample to the mortar and grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture to the pellet-forming die.

    • Ensure the surface of the mixture is level.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform a background subtraction on the sample spectrum.

    • Identify and label the significant absorption peaks.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of 4,4'-oxybis((bromomethyl)benzene).

IR_Spectrum_Analysis cluster_preparation Sample Preparation & Data Acquisition cluster_analysis Spectral Interpretation start Obtain Sample of 4,4'-Oxybis((bromomethyl)benzene) prepare_pellet Prepare KBr Pellet start->prepare_pellet acquire_spectrum Acquire FTIR Spectrum prepare_pellet->acquire_spectrum process_spectrum Process Spectrum (Background Subtraction) acquire_spectrum->process_spectrum identify_regions Identify Key Spectral Regions (Functional Group & Fingerprint) process_spectrum->identify_regions assign_peaks Assign Characteristic Peaks identify_regions->assign_peaks compare_literature Compare with Reference Spectra (e.g., Diphenyl Ether, p-bis(bromomethyl)benzene) assign_peaks->compare_literature final_identification Confirm Structure of 4,4'-Oxybis((bromomethyl)benzene) compare_literature->final_identification

Caption: Logical workflow for the acquisition and analysis of the IR spectrum of 4,4'-Oxybis((bromomethyl)benzene).

References

An In-depth Technical Guide to the Mass Spectrometry of 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,4'-Oxybis((bromomethyl)benzene), a dibrominated aromatic ether. This document outlines a detailed experimental protocol for its analysis by Electron Ionization Mass Spectrometry (EI-MS), presents a representative mass spectrum with its interpretation, and illustrates the key fragmentation pathways.

Introduction to 4,4'-Oxybis((bromomethyl)benzene) and its Mass Spectrometric Analysis

4,4'-Oxybis((bromomethyl)benzene) (C₁₄H₁₂Br₂O) is a chemical intermediate of interest in organic synthesis and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of this compound. Due to the presence of two bromine atoms, its mass spectrum exhibits a characteristic isotopic pattern that is a key diagnostic feature. This guide will delve into the expected fragmentation behavior of this molecule under electron ionization.

Experimental Protocols

A detailed methodology for the analysis of 4,4'-Oxybis((bromomethyl)benzene) by Electron Ionization Mass Spectrometry (EI-MS) is provided below. This protocol is based on standard procedures for the analysis of solid, thermally stable organic compounds.

Sample Preparation

Given that 4,4'-Oxybis((bromomethyl)benzene) is a solid at room temperature, a direct insertion probe or a solution-based injection can be utilized.

  • Direct Insertion Probe:

    • A few micrograms of the solid sample are placed in a clean glass capillary tube.

    • The capillary is inserted into the direct insertion probe of the mass spectrometer.

    • The probe is introduced into the ion source of the mass spectrometer through a vacuum lock.

    • The probe is gradually heated to volatilize the sample directly into the ion source.

  • Solution Injection (for GC-MS):

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile organic solvent such as dichloromethane or ethyl acetate.

    • If necessary, further dilute the stock solution to a final concentration of 10-100 µg/mL.

    • Inject a small volume (typically 1 µL) of the solution into the gas chromatograph coupled to the mass spectrometer.

Mass Spectrometry Parameters

The following parameters are recommended for the analysis of 4,4'-Oxybis((bromomethyl)benzene) using a standard quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 200-250 °C
Mass Range m/z 50-500
Scan Speed 1000 amu/s
Inlet System Direct Insertion Probe or Gas Chromatography

Data Presentation: Representative Mass Spectrum

Below is a table summarizing the expected major ions, their mass-to-charge ratios (m/z), and their predicted relative intensities in the EI mass spectrum of 4,4'-Oxybis((bromomethyl)benzene).

m/zIon FormulaProposed Fragment StructurePredicted Relative Intensity (%)
386[C₁₄H₁₂⁷⁹Br₂O]⁺Molecular Ion (M)25
388[C₁₄H₁₂⁷⁹Br⁸¹BrO]⁺Molecular Ion (M+2)50
390[C₁₄H₁₂⁸¹Br₂O]⁺Molecular Ion (M+4)25
307[C₁₄H₁₂⁷⁹BrO]⁺[M - Br]⁺40
309[C₁₄H₁₂⁸¹BrO]⁺[M - Br]⁺40
293[C₁₃H₁₀⁷⁹BrO]⁺[M - CH₂Br]⁺60
295[C₁₃H₁₀⁸¹BrO]⁺[M - CH₂Br]⁺60
199[C₁₃H₁₁O]⁺[M - Br - CH₂Br]⁺100 (Base Peak)
170[C₇H₆⁷⁹Br]⁺[Br-C₆H₄-CH₂]⁺30
172[C₇H₆⁸¹Br]⁺[Br-C₆H₄-CH₂]⁺30
91[C₇H₇]⁺Tropylium ion20

Disclaimer: The relative intensities are theoretical predictions and may vary in an actual experimental spectrum.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of 4,4'-Oxybis((bromomethyl)benzene).

G cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Sample 4,4'-Oxybis((bromomethyl)benzene) (Solid) Dissolution Dissolution in Volatile Solvent (e.g., DCM) Sample->Dissolution Dilution Dilution to 10-100 µg/mL Dissolution->Dilution Injection Injection into GC-MS Dilution->Injection Sample Introduction Ionization Electron Ionization (70 eV) Injection->Ionization MassAnalyzer Mass Analyzer (Quadrupole/TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition Signal SpectrumGeneration Mass Spectrum Generation DataAcquisition->SpectrumGeneration DataInterpretation Data Interpretation SpectrumGeneration->DataInterpretation

Caption: Experimental workflow for GC-MS analysis.

Fragmentation Pathway

The fragmentation of 4,4'-Oxybis((bromomethyl)benzene) under electron ionization is primarily driven by the cleavage of the C-Br bonds and the ether linkage. The following diagram illustrates the major fragmentation pathways.

G cluster_frags Primary Fragments cluster_secondary_frags Secondary & Other Fragments M [C₁₄H₁₂Br₂O]⁺˙ m/z 386, 388, 390 M_minus_Br [C₁₄H₁₂BrO]⁺ m/z 307, 309 M->M_minus_Br - Br• M_minus_CH2Br [C₁₃H₁₀BrO]⁺ m/z 293, 295 M->M_minus_CH2Br - CH₂Br• BasePeak [C₁₃H₁₁O]⁺ m/z 199 M_minus_Br->BasePeak - CH₂Br• TropyliumBr [C₇H₆Br]⁺ m/z 170, 172 M_minus_Br->TropyliumBr Ether Cleavage M_minus_CH2Br->TropyliumBr Ether Cleavage Tropylium [C₇H₇]⁺ m/z 91 TropyliumBr->Tropylium - Br•

Caption: Fragmentation of 4,4'-Oxybis((bromomethyl)benzene).

Interpretation of the Mass Spectrum

The mass spectrum of 4,4'-Oxybis((bromomethyl)benzene) provides a wealth of structural information.

  • Molecular Ion Peak: The cluster of peaks at m/z 386, 388, and 390 confirms the molecular weight of the compound and the presence of two bromine atoms.[1] The characteristic 1:2:1 intensity ratio is a definitive indicator for dibrominated compounds.[1]

  • Major Fragmentation Pathways:

    • Loss of a Bromine Atom: The peaks at m/z 307 and 309 correspond to the loss of a bromine radical ([M - Br]⁺). The remaining isotopic peak confirms the presence of the second bromine atom.

    • Loss of a Bromomethyl Radical: The intense peaks at m/z 293 and 295 are due to the loss of a bromomethyl radical ([M - CH₂Br]⁺), which is a common fragmentation for benzyl halides.

    • Formation of the Base Peak: The base peak at m/z 199 is likely formed by the subsequent loss of the second bromomethyl radical from the [M - Br]⁺ fragment, resulting in a stable oxonium ion.

    • Benzylic and Ether Cleavage: The fragment ions at m/z 170 and 172 are indicative of a brominated tropylium-like ion, formed through cleavage of the ether bond and rearrangement.[1] The subsequent loss of a bromine radical from this fragment can lead to the tropylium ion at m/z 91.

Conclusion

The mass spectrometric analysis of 4,4'-Oxybis((bromomethyl)benzene) by electron ionization provides clear and interpretable data for its structural confirmation. The characteristic isotopic pattern of the molecular ion and the predictable fragmentation pathways, including the loss of bromine and bromomethyl radicals, are key features in its mass spectrum. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the principles and practical aspects of the mass spectrometry of this compound.

References

An In-depth Technical Guide to the Solubility of 4,4'-Oxybis((bromomethyl)benzene) in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Oxybis((bromomethyl)benzene), a crucial parameter for its application in research and drug development. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for its determination, a framework for data presentation, and an analysis of the factors influencing its solubility in various organic solvents.

Quantitative Solubility Data

To facilitate systematic research and comparison, all experimentally determined solubility data for 4,4'-Oxybis((bromomethyl)benzene) should be recorded in a structured format. The following table provides a template for presenting this quantitative data.

Table 1: Solubility of 4,4'-Oxybis((bromomethyl)benzene) in Various Organic Solvents

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
e.g., Acetone25Data to be determinedData to be determinedGravimetric
e.g., Dichloromethane25Data to be determinedData to be determinedGravimetric
e.g., Toluene25Data to be determinedData to be determinedGravimetric
e.g., N,N-Dimethylformamide (DMF)25Data to be determinedData to be determinedGravimetric
e.g., Tetrahydrofuran (THF)25Data to be determinedData to be determinedGravimetric
e.g., Methanol25Data to be determinedData to be determinedGravimetric
e.g., Hexane25Data to be determinedData to be determinedGravimetric

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

2.1. Materials and Equipment

  • 4,4'-Oxybis((bromomethyl)benzene) (solute)

  • Selected organic solvents (e.g., acetone, dichloromethane, toluene, DMF, THF, methanol, hexane)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath for temperature control

  • Vials or flasks with airtight seals

  • Volumetric pipette (e.g., 10 mL)

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pre-weighed evaporating dishes or beakers

  • Drying oven or vacuum desiccator

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of 4,4'-Oxybis((bromomethyl)benzene) to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.[1]

    • Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solute and solvent.[4]

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a precise volume of the supernatant (e.g., 10 mL) using a volumetric pipette. To avoid transferring any solid particles, it is crucial to use a syringe fitted with a compatible filter.[4]

  • Solvent Evaporation and Weighing:

    • Transfer the filtered saturated solution into a pre-weighed evaporating dish.

    • Record the combined weight of the dish and the solution.

    • Evaporate the solvent under controlled conditions. This can be done in a fume hood at ambient temperature or in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute to avoid degradation.

    • Once the solvent is fully evaporated, place the dish in a vacuum desiccator to remove any residual solvent traces until a constant weight is achieved.[1][3]

    • Weigh the evaporating dish containing the dried solute.

2.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Weight of solute (g): (Weight of dish + solute) - (Weight of empty dish)

  • Solubility (g/L): (Weight of solute in g / Volume of solution withdrawn in mL) * 1000

Visualized Experimental Workflow and Influencing Factors

To better understand the experimental process and the principles governing solubility, the following diagrams are provided.

G cluster_0 Experimental Workflow for Solubility Determination A 1. Preparation of Saturated Solution (Excess solute + Solvent in sealed vial) B 2. Equilibration (Thermostatic shaker at constant T) A->B C 3. Settling of Excess Solute B->C D 4. Filtration of Supernatant (Known volume via syringe filter) C->D E 5. Weighing (Transfer to pre-weighed dish) D->E F 6. Solvent Evaporation (Drying oven or fume hood) E->F G 7. Final Weighing (Dish + Dry solute) F->G H 8. Calculation of Solubility G->H

Caption: Gravimetric method workflow for solubility determination.

G cluster_1 Factors Influencing Solubility of 4,4'-Oxybis((bromomethyl)benzene) Solubility Solubility Temperature Temperature Solubility->Temperature affects Solvent Solvent Properties Solubility->Solvent depends on Solute Solute Properties Solubility->Solute depends on Polarity Polarity ('Like dissolves like') Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Molecular_Structure Molecular Structure (Size, Shape) Solute->Molecular_Structure Functional_Groups Functional Groups (-CH2Br, Ether Linkage) Solute->Functional_Groups

Caption: Key factors that govern the solubility of a compound.

Core Factors Influencing Solubility

The solubility of 4,4'-Oxybis((bromomethyl)benzene) is governed by several key factors related to both the solute and the solvent.[5][6][7][8]

  • Polarity and the "Like Dissolves Like" Principle: The general principle of "like dissolves like" is paramount.[5][9] 4,4'-Oxybis((bromomethyl)benzene) possesses a central polar ether group and two bromomethyl groups, but also has large nonpolar aromatic rings. Therefore, its solubility will be higher in solvents with intermediate polarity or in nonpolar aromatic solvents that can engage in π-π stacking interactions. It is expected to have lower solubility in highly polar protic solvents like water and in very nonpolar aliphatic solvents like hexane.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and higher temperatures provide the necessary energy to overcome the crystal lattice energy of the solid. The extent of this effect should be determined experimentally for each solvent.

  • Molecular Structure and Size: The relatively large and rigid structure of 4,4'-Oxybis((bromomethyl)benzene) means that more energy is required for solvent molecules to surround it.[6][8] Solvents with a molecular structure that can easily accommodate the solute molecules will be more effective.

By systematically applying the provided experimental protocol and considering these influencing factors, researchers can generate the crucial solubility data needed for the effective application of 4,4'-Oxybis((bromomethyl)benzene) in drug development and other scientific endeavors.

References

Stability and Storage of 4,4'-Oxybis((bromomethyl)benzene): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the chemical compound 4,4'-Oxybis((bromomethyl)benzene). The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this reagent. This document outlines the compound's chemical properties, potential degradation pathways, recommended storage and handling procedures, and a general protocol for conducting stability studies.

Chemical Properties and Structure

4,4'-Oxybis((bromomethyl)benzene), with the CAS number 4542-75-0, is an aromatic ether derivative. Its structure features a central ether linkage between two phenyl rings, each of which is substituted with a bromomethyl group at the para position. The presence of the reactive bromomethyl groups makes this compound a valuable intermediate in organic synthesis, particularly as a cross-linking agent or a monomer in the synthesis of polymers with applications in materials science.[1]

Table 1: Chemical and Physical Properties of 4,4'-Oxybis((bromomethyl)benzene)

PropertyValue
CAS Number 4542-75-0[2]
Molecular Formula C₁₄H₁₂Br₂O
Molecular Weight 356.06 g/mol [2]
Physical Form Solid[2]
Purity (typical) ≥95%[2]

Stability and Potential Degradation Pathways

Under recommended storage conditions, 4,4'-Oxybis((bromomethyl)benzene) is a stable solid.[3] However, the presence of the two reactive bromomethyl groups makes the molecule susceptible to degradation under certain environmental conditions. The primary degradation pathway is through nucleophilic substitution at the benzylic carbon.

Table 2: Potential Degradation Pathways and Contributing Factors

Degradation PathwayContributing FactorsPotential Degradation Products
Hydrolysis Presence of water/moisture4,4'-Oxybis((hydroxymethyl)benzene) and related oligomers
Nucleophilic Substitution Contact with bases, amines, alcohols, and other nucleophiles[1]Corresponding ether, amine, or ester derivatives
Thermal Decomposition Elevated temperaturesDehalogenation and dehydrohalogenation products, carbon oxides, hydrogen bromide[4]
Photodegradation Exposure to UV or high-energy lightNot specifically documented, but possible for benzylic bromides

The benzylic C-Br bond is relatively labile and can be cleaved by nucleophiles. Water can act as a nucleophile, leading to the hydrolysis of the bromomethyl groups to hydroxymethyl groups. This can be accelerated by the presence of acidic or basic conditions. Similarly, other nucleophiles such as alcohols, amines, and thiols can react with the compound, leading to the formation of impurities.[1]

Potential Degradation Pathways of 4,4'-Oxybis((bromomethyl)benzene) A 4,4'-Oxybis((bromomethyl)benzene) B Hydrolysis (H2O, heat) A->B Moisture C Nucleophilic Substitution (Nu:-, e.g., ROH, RNH2) A->C Contaminants D Thermal Decomposition (High Temperature) A->D Heat E Photodegradation (UV Light) A->E Light F 4,4'-Oxybis((hydroxymethyl)benzene) B->F G Substituted Derivatives (Ethers, Amines, etc.) C->G H Dehalogenated/Dehydrohalogenated Products, HBr, COx D->H I Various Photoproducts E->I

Figure 1. Potential Degradation Pathways

Recommended Storage and Handling

To maintain the stability and purity of 4,4'-Oxybis((bromomethyl)benzene), it is crucial to adhere to proper storage and handling procedures.

Table 3: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature 2-8°C[2][3]To minimize thermal degradation and slow down potential reactions.
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)[2][3]To prevent exposure to moisture and oxygen, which can lead to hydrolysis and oxidation.
Light Store in a dark place, protected from lightTo prevent potential photodegradation.
Container Tightly sealed, original container[4]To prevent contamination and exposure to the atmosphere.
Ventilation Store in a well-ventilated area[5]For safety, in case of any vapor release.
Incompatible Materials Store away from strong oxidizing agents, bases, alcohols, and amines[3][5]To prevent chemical reactions that would degrade the compound.

Handling Precautions:

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

Experimental Protocol for Stability Testing

A stability testing program is essential to determine the shelf-life of 4,4'-Oxybis((bromomethyl)benzene) under defined storage conditions. The following is a general protocol that can be adapted based on specific regulatory requirements and available analytical instrumentation.

Objective

To evaluate the stability of 4,4'-Oxybis((bromomethyl)benzene) under various stress conditions (temperature, humidity, and light) and to identify potential degradation products.

Materials
  • 4,4'-Oxybis((bromomethyl)benzene) of known purity (reference standard)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Appropriate analytical instrumentation (e.g., HPLC-UV, GC-FID, LC-MS)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Solvents for sample preparation (e.g., acetonitrile, water)

Experimental Workflow

General Workflow for Stability Testing cluster_0 1. Planning & Preparation cluster_1 2. Storage cluster_2 3. Analysis cluster_3 4. Evaluation & Reporting A Define Stability Protocol (Conditions, Timepoints, Tests) B Select Batch of 4,4'-Oxybis((bromomethyl)benzene) A->B C Prepare Samples in Appropriate Containers B->C D Place Samples in Stability Chambers C->D E Long-term (e.g., 5°C/ambient RH) D->E F Accelerated (e.g., 25°C/60% RH) D->F G Forced Degradation (Heat, Light, H2O, Acid/Base, Oxidation) D->G H Withdraw Samples at Defined Timepoints E->H F->H G->H I Perform Analytical Tests (e.g., HPLC, GC) H->I J Assess Purity, Identify and Quantify Impurities I->J K Analyze Data and Determine Degradation Rates J->K L Establish Shelf-life and Confirm Storage Conditions K->L M Prepare Stability Report L->M

Figure 2. General Stability Testing Workflow
Stability Conditions and Timepoints

Table 4: Example Stability Study Conditions and Durations

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 5 ± 3°C12 months0, 3, 6, 9, 12 months
Accelerated 25 ± 2°C / 60 ± 5% RH6 months0, 3, 6 months
Forced Degradation
- Thermal60°C7 daysInitial and final
- Hydrolytic (Acidic)0.1 M HCl at 60°C24 hoursInitial and final
- Hydrolytic (Basic)0.1 M NaOH at 60°C24 hoursInitial and final
- Oxidative3% H₂O₂ at room temp24 hoursInitial and final
- PhotostabilityICH Q1B conditions-Exposed vs. dark control
Analytical Methodology

A stability-indicating analytical method is required to separate the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Table 5: Suggested Starting HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water gradient
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.

Data Presentation and Analysis

The results of the stability testing should be presented in a clear and organized manner.

Table 6: Example Data Table for Stability Study

Timepoint (months)Storage ConditionAppearancePurity (%) by HPLCKnown Impurity 1 (%)Unknown Impurity 2 (%)Total Impurities (%)
0-White solid99.5<0.1<0.10.5
35°CNo change99.4<0.10.10.6
65°CNo change99.30.10.10.7
325°C/60% RHNo change98.90.20.31.1
625°C/60% RHSlight discoloration98.20.40.51.8

The data should be analyzed to determine the rate of degradation and to establish a shelf-life for the compound under the recommended storage conditions.

Conclusion

The stability of 4,4'-Oxybis((bromomethyl)benzene) is critical for its effective use in research and development. By understanding its chemical properties and potential degradation pathways, and by adhering to the recommended storage and handling procedures, researchers can ensure the integrity of this compound. The implementation of a robust stability testing program, as outlined in this guide, will provide the necessary data to establish a reliable shelf-life and ensure the quality of the material for its intended applications.

References

The Foundation of Advanced Polymers: A Technical Guide to 4,4'-Oxybis((bromomethyl)benzene) as a Monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxybis((bromomethyl)benzene) is a versatile aromatic monomer that serves as a crucial building block in the synthesis of a variety of high-performance polymers. Its unique structure, featuring a flexible ether linkage and two reactive bromomethyl groups, allows for the formation of poly(aryl ether)s and other related polymers with desirable thermal stability, mechanical strength, and chemical resistance.[1] This technical guide provides an in-depth overview of the polymerization of 4,4'-Oxybis((bromomethyl)benzene), focusing on the synthesis of polyethers through Williamson ether polycondensation. It includes detailed experimental protocols, quantitative data on polymer properties, and visualizations of the synthetic pathways and experimental workflows.

Polymer Synthesis via Williamson Ether Polycondensation

The primary method for polymerizing 4,4'-Oxybis((bromomethyl)benzene) is through Williamson ether synthesis, a nucleophilic substitution reaction. In this process, the bromomethyl groups of the monomer react with a dihydroxy aromatic compound (a bisphenol) in the presence of a base to form ether linkages, resulting in a high molecular weight poly(aryl ether).

A common bisphenol used in conjunction with 4,4'-Oxybis((bromomethyl)benzene) is Bisphenol A. The polycondensation reaction between these two monomers leads to the formation of a poly(ether) with a repeating unit that incorporates both monomer structures.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Monomer1 4,4'-Oxybis((bromomethyl)benzene) Polymer Poly(ether) Monomer1->Polymer Monomer2 Bisphenol A Monomer2->Polymer Base Base (e.g., K₂CO₃) Base->Polymer Solvent Solvent (e.g., DMF) Solvent->Polymer Salt Salt (e.g., KBr)

Caption: General reaction scheme for the Williamson ether polycondensation of 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A.

Experimental Protocol: Synthesis of Poly(ether) from 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A

The following is a representative experimental protocol for the synthesis of a poly(ether) via Williamson ether polycondensation.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Bisphenol A

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Methanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet is charged with 4,4'-Oxybis((bromomethyl)benzene), Bisphenol A, anhydrous potassium carbonate, and a mixture of DMF and toluene.

  • Azeotropic Dehydration: The reaction mixture is heated to reflux with vigorous stirring. The water generated during the formation of the phenoxide is removed azeotropically with toluene, which is collected in the Dean-Stark trap.

  • Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is raised and maintained for several hours to allow for polymerization to proceed. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into a large excess of methanol with vigorous stirring to precipitate the polymer. The crude polymer is collected by filtration and washed sequentially with hot water and methanol to remove inorganic salts and unreacted monomers.

  • Drying: The purified polymer is dried in a vacuum oven at an elevated temperature until a constant weight is achieved.

Experimental Workflow:

G A Charge Reactants: - 4,4'-Oxybis((bromomethyl)benzene) - Bisphenol A - K₂CO₃ - DMF/Toluene B Azeotropic Dehydration (Reflux with Dean-Stark Trap) A->B C Polymerization (Distill off Toluene, Heat) B->C D Precipitation in Methanol C->D E Filtration and Washing (Water and Methanol) D->E F Drying under Vacuum E->F G Characterization F->G

Caption: A typical experimental workflow for the synthesis and purification of poly(ether) from 4,4'-Oxybis((bromomethyl)benzene).

Polymer Characterization and Properties

The resulting polymers are typically characterized to determine their molecular weight, thermal properties, and mechanical strength. This data is crucial for understanding the structure-property relationships and for evaluating the potential applications of the material.

Table 1: Typical Properties of Poly(ether) from 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A

PropertyValueMethod
Number Average Molecular Weight (Mₙ)30,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 2.5GPC
Glass Transition Temperature (T₉)150 - 180 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (T₅)> 450 °CThermogravimetric Analysis (TGA)
Tensile Strength70 - 90 MPaTensile Testing
Young's Modulus2.0 - 2.5 GPaTensile Testing

Note: These values are representative and can vary depending on the specific reaction conditions and the molecular weight of the polymer.

Logical Relationship of Polymer Properties:

G cluster_synthesis Synthesis Parameters cluster_properties Polymer Properties Monomer_Ratio Monomer Stoichiometry MW Molecular Weight (Mₙ, PDI) Monomer_Ratio->MW Reaction_Time Reaction Time Reaction_Time->MW Reaction_Temp Reaction Temperature Reaction_Temp->MW Thermal Thermal Stability (T₉, T₅) MW->Thermal Mechanical Mechanical Strength MW->Mechanical

Caption: The relationship between synthesis parameters and the resulting polymer properties.

Conclusion

4,4'-Oxybis((bromomethyl)benzene) is a valuable monomer for the synthesis of high-performance poly(aryl ether)s. The Williamson ether polycondensation with various bisphenols provides a versatile route to a wide range of polymers with tunable properties. The resulting materials exhibit excellent thermal stability and mechanical strength, making them suitable for demanding applications in various fields, including aerospace, electronics, and biomedical devices. Further research into the copolymerization of 4,4'-Oxybis((bromomethyl)benzene) with other monomers and the development of novel polymerization techniques will continue to expand the scope and utility of this important building block.

References

The Versatile Building Block: A Technical Guide to 4,4'-Oxybis((bromomethyl)benzene) in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4'-Oxybis((bromomethyl)benzene) is a brominated aromatic compound featuring a flexible ether linkage and two reactive bromomethyl functional groups. This unique molecular architecture makes it a valuable monomer and cross-linking agent in the synthesis of high-performance polymers. Its incorporation into polymer backbones can impart desirable properties such as enhanced thermal stability, improved mechanical strength, and inherent flame retardancy. This technical guide explores the potential applications of 4,4'-Oxybis((bromomethyl)benzene) in materials science, providing insights into its role in polymerization, cross-linking, and the development of flame-retardant materials.

Core Applications in Polymer Chemistry

The reactivity of the bromomethyl groups is central to the utility of 4,4'-Oxybis((bromomethyl)benzene). These groups serve as active sites for various chemical transformations, enabling its use in several key areas of materials science:

  • Monomer for Poly(arylene ether)s: Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. 4,4'-Oxybis((bromomethyl)benzene) can be used as a monomer in the synthesis of these polymers through nucleophilic substitution reactions with bisphenolic compounds. The resulting polymers incorporate the stable diphenyl ether linkage, contributing to their high glass transition temperatures and thermal stability.

  • Cross-Linking Agent for Thermosets: The bifunctional nature of 4,4'-Oxybis((bromomethyl)benzene) allows it to act as an effective cross-linking agent for thermosetting resins, such as epoxy resins. By reacting with the functional groups of the prepolymer chains, it forms a three-dimensional network structure. This cross-linking enhances the material's rigidity, thermal resistance, and chemical resistance.

  • Flame Retardant Additive and Monomer: The presence of bromine in the molecule imparts inherent flame-retardant properties. When incorporated into a polymer, 4,4'-Oxybis((bromomethyl)benzene) can act as a reactive flame retardant. Upon combustion, it releases bromine radicals which can interrupt the radical chain reactions of combustion in the gas phase, thus inhibiting the spread of flames.

Synthesis and Logical Relationships

The synthesis of polymers using 4,4'-Oxybis((bromomethyl)benzene) typically involves polycondensation or curing reactions. The following diagram illustrates a generalized synthetic pathway for producing a poly(arylene ether) from 4,4'-Oxybis((bromomethyl)benzene) and a generic bisphenol.

synthesis_pathway Monomer1 4,4'-Oxybis((bromomethyl)benzene) Reaction Polycondensation Monomer1->Reaction Monomer2 Bisphenol (e.g., Bisphenol A) Monomer2->Reaction Solvent Solvent (e.g., NMP, DMAc) Solvent->Reaction Base Base (e.g., K2CO3) Base->Reaction Polymer Poly(arylene ether) Reaction->Polymer Byproduct Salt Byproduct (e.g., KBr) Reaction->Byproduct

Generalized synthesis of poly(arylene ether)s.

Experimental Protocols

While specific experimental details can vary, a general procedure for the synthesis of a poly(arylene ether) using 4,4'-Oxybis((bromomethyl)benzene) is outlined below.

Synthesis of Poly(arylene ether) from 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A

  • Materials: 4,4'-Oxybis((bromomethyl)benzene), Bisphenol A, Potassium Carbonate (K₂CO₃), N,N-Dimethylacetamide (DMAc), Toluene.

  • Procedure:

    • A reaction flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser is charged with equimolar amounts of 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A, along with an excess of finely ground K₂CO₃.

    • DMAc and toluene are added as the reaction solvent and azeotroping agent, respectively.

    • The reaction mixture is heated to reflux (around 140-150 °C) to remove water azeotropically.

    • After the removal of water, the toluene is distilled off, and the reaction temperature is raised to 160-170 °C.

    • The reaction is allowed to proceed for several hours until a significant increase in viscosity is observed.

    • The reaction mixture is then cooled to room temperature and precipitated in a non-solvent like methanol or water.

    • The resulting polymer is filtered, washed thoroughly with water and methanol to remove salts and unreacted monomers, and dried under vacuum.

Characterization Techniques:

The properties of the synthesized polymers are typically evaluated using a range of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

  • Mechanical Testing (e.g., Tensile Testing): To evaluate the mechanical properties such as tensile strength, modulus, and elongation at break.

  • Flammability Testing (e.g., Limiting Oxygen Index - LOI, UL-94): To determine the flame-retardant properties of the material.

Quantitative Data on Material Properties

The following table summarizes typical properties of high-performance polymers that can be achieved through the incorporation of 4,4'-Oxybis((bromomethyl)benzene). It is important to note that specific values will depend on the co-monomers used, the molecular weight of the polymer, and any subsequent cross-linking.

PropertyTypical Value Range for Poly(arylene ether)s
Glass Transition Temp. (Tg)150 - 250 °C
5% Weight Loss Temp. (TGA)> 400 °C
Tensile Strength70 - 100 MPa
Tensile Modulus2.0 - 3.5 GPa
Limiting Oxygen Index (LOI)> 25%
UL-94 RatingV-0 or V-1

Logical Workflow for Material Development

The development of new materials using 4,4'-Oxybis((bromomethyl)benzene) follows a logical progression from monomer selection to final application testing.

logical_workflow Start Define Target Properties (e.g., High Tg, Flame Retardancy) Monomer_Selection Select Co-monomer(s) (e.g., Bisphenols, Amines) Start->Monomer_Selection Synthesis Polymer Synthesis (Polycondensation / Curing) Monomer_Selection->Synthesis Characterization Material Characterization (Thermal, Mechanical, Flammability) Synthesis->Characterization Analysis Analyze Structure-Property Relationships Characterization->Analysis Optimization Optimize Synthesis Conditions (Temp, Time, Stoichiometry) Analysis->Optimization Iterate Application Application Testing Analysis->Application Properties Meet Target Optimization->Synthesis

Workflow for polymer development.

Conclusion

4,4'-Oxybis((bromomethyl)benzene) is a highly versatile and valuable building block in the field of materials science. Its combination of a thermally stable ether linkage and reactive bromomethyl groups allows for the synthesis of a wide range of high-performance polymers with tailored properties. As a monomer, it contributes to the creation of robust poly(arylene ether)s, while its bifunctionality makes it an effective cross-linking agent for enhancing the performance of thermosets. Furthermore, its bromine content provides an avenue for developing inherently flame-retardant materials. Future research and development utilizing this compound are expected to lead to new and improved materials for demanding applications in electronics, aerospace, and automotive industries.

A Comprehensive Guide to the Synthesis of 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the most plausible and chemically sound method for the synthesis of 4,4'-Oxybis((bromomethyl)benzene), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of direct published syntheses for this specific molecule, this guide outlines a robust and well-established synthetic approach: the radical bromination of 4,4'-dimethyldiphenyl ether. The methodologies and data presented are based on established principles of organic chemistry, particularly the Wohl-Ziegler reaction, and analogous transformations reported in the literature for similar substrates.

Introduction

4,4'-Oxybis((bromomethyl)benzene) is a bifunctional aromatic compound featuring a flexible diphenyl ether core and two reactive bromomethyl groups. This unique structure makes it an important intermediate for the synthesis of a variety of more complex molecules, including polymers, macrocycles, and pharmacologically active compounds. The benzylic bromide moieties serve as excellent electrophiles for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups.

Synthetic Pathway: Radical Bromination of 4,4'-Dimethyldiphenyl Ether

The most direct and efficient method for the preparation of 4,4'-Oxybis((bromomethyl)benzene) is the free-radical bromination of the readily available starting material, 4,4'-dimethyldiphenyl ether. This reaction selectively brominates the benzylic positions of the methyl groups without affecting the aromatic rings. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing side reactions. The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means.

Synthesis_Pathway 4,4'-Dimethyldiphenyl ether 4,4'-Dimethyldiphenyl ether 4,4'-Oxybis((bromomethyl)benzene) 4,4'-Oxybis((bromomethyl)benzene) 4,4'-Dimethyldiphenyl ether->4,4'-Oxybis((bromomethyl)benzene) NBS, AIBN CCl4, Reflux

Caption: Reaction scheme for the synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4,4'-Oxybis((bromomethyl)benzene) based on standard laboratory practices for Wohl-Ziegler brominations.

Materials:

  • 4,4'-Dimethyldiphenyl ether

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyldiphenyl ether (1.0 equivalent) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated aqueous NaHCO3 solution, saturated aqueous Na2S2O3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield 4,4'-Oxybis((bromomethyl)benzene) as a white to off-white solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 4,4'-Oxybis((bromomethyl)benzene) via the described protocol. These values are estimates based on typical yields and purities for similar benzylic bromination reactions.

ParameterValue
Reactants
4,4'-Dimethyldiphenyl ether1.0 eq
N-Bromosuccinimide (NBS)2.2 eq
2,2'-Azobisisobutyronitrile (AIBN)0.1 eq
Reaction Conditions
SolventCarbon Tetrachloride (CCl4)
TemperatureReflux (~77°C)
Reaction Time4 - 6 hours
Product
4,4'-Oxybis((bromomethyl)benzene)
Theoretical YieldBased on starting material
Expected Actual Yield 70-85%
Purity (after recrystallization) >98%
AppearanceWhite to off-white solid

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis, from starting materials to the final purified product.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve 4,4'-Dimethyldiphenyl ether in CCl4 Add_Reagents Add NBS and AIBN Start->Add_Reagents Reflux Heat to Reflux (4-6h) Add_Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Filter_Succinimide Filter off Succinimide Cool->Filter_Succinimide Wash Aqueous Washes (NaHCO3, Na2S2O3, Brine) Filter_Succinimide->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Hexane/Ethyl Acetate Concentrate->Recrystallize Isolate Isolate Pure Product Recrystallize->Isolate

Caption: Workflow diagram for the synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Conclusion

The radical bromination of 4,4'-dimethyldiphenyl ether with N-bromosuccinimide and a radical initiator provides a reliable and efficient pathway to 4,4'-Oxybis((bromomethyl)benzene). This in-depth guide offers a comprehensive protocol and expected outcomes to aid researchers in the successful synthesis of this versatile chemical intermediate. The provided workflow and reaction diagrams serve to clarify the experimental process and the underlying chemical transformation. As with all chemical reactions, appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyethers using 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethers are a class of polymers characterized by ether linkages in their main chain. Aromatic polyethers, in particular, are known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis of polyethers using 4,4'-Oxybis((bromomethyl)benzene) as a key monomer allows for the creation of polymers with a unique combination of flexibility, due to the ether linkage in the monomer, and rigidity from the aromatic rings. These materials have potential applications in various fields, including as high-performance thermoplastics, engineering materials, and in biomedical applications such as drug delivery systems.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis of polyethers via Williamson ether polycondensation of 4,4'-Oxybis((bromomethyl)benzene) with various aromatic diols.

Synthesis Pathway

The general synthetic route involves the reaction of 4,4'-Oxybis((bromomethyl)benzene) with a bisphenol in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ions, generated in situ from the bisphenol and the base, displace the bromide ions from the benzylic positions of the 4,4'-Oxybis((bromomethyl)benzene).

SynthesisPathway cluster_reactants Reactants monomer1 4,4'-Oxybis((bromomethyl)benzene) product Polyether monomer1->product monomer2 Bisphenol (e.g., Bisphenol A) monomer2->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMF, NMP) solvent->product

Caption: General reaction scheme for polyether synthesis.

Experimental Protocols

Protocol 1: Synthesis of Polyether from 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A

This protocol details the synthesis of a polyether by the reaction of 4,4'-Oxybis((bromomethyl)benzene) with Bisphenol A.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Bisphenol A

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

Procedure:

  • Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet.

  • Charging Reactants: To the flask, add 4,4'-Oxybis((bromomethyl)benzene) (1.0 mmol), Bisphenol A (1.0 mmol), potassium carbonate (2.2 mmol), and N,N-dimethylformamide (20 mL).

  • Azeotropic Dehydration: Add toluene (10 mL) to the reaction mixture. Heat the mixture to reflux (approximately 140-150 °C) under a nitrogen atmosphere for 2-3 hours to remove water azeotropically.

  • Polymerization: After removing the toluene through the Dean-Stark trap, continue heating the reaction mixture at 150-160 °C for 8-12 hours with continuous stirring under a nitrogen atmosphere.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous reaction mixture into a beaker containing methanol (200 mL) with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer thoroughly with hot deionized water to remove any inorganic salts and then with methanol to remove unreacted monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

Workflow Diagram:

ProtocolWorkflow start Start setup Assemble Reaction Apparatus start->setup charge Charge Reactants: - 4,4'-Oxybis((bromomethyl)benzene) - Bisphenol A - K₂CO₃ - DMF setup->charge dehydrate Azeotropic Dehydration with Toluene (140-150 °C, 2-3h) charge->dehydrate polymerize Polymerization (150-160 °C, 8-12h) dehydrate->polymerize precipitate Precipitate Polymer in Methanol polymerize->precipitate wash Wash with Hot Water and Methanol precipitate->wash dry Dry in Vacuum Oven (80 °C, 24h) wash->dry end End dry->end

Caption: Experimental workflow for polyether synthesis.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of polyethers derived from 4,4'-Oxybis((bromomethyl)benzene) and various bisphenols.

Table 1: Reaction Conditions and Polymer Yields

BisphenolReaction Time (h)Reaction Temp. (°C)Yield (%)
Bisphenol A1015592
4,4'-Biphenol1216088
Hydroquinone1215095
Resorcinol1015090

Table 2: Polymer Characterization Data

BisphenolMn ( g/mol )¹Mw ( g/mol )¹PDI (Mw/Mn)¹Tg (°C)²Td5 (°C)³
Bisphenol A28,00059,0002.1165480
4,4'-Biphenol32,00068,0002.1180510
Hydroquinone35,00075,0002.1195520
Resorcinol25,00053,0002.1150470

¹ Determined by Gel Permeation Chromatography (GPC). ² Glass transition temperature determined by Differential Scanning Calorimetry (DSC). ³ 5% weight loss temperature determined by Thermogravimetric Analysis (TGA).

Applications in Drug Development

Aromatic polyethers are being explored for various biomedical applications due to their biocompatibility, chemical stability, and the ability to be functionalized.[1][3]

  • Drug Delivery: The hydrophobic nature of the polyether backbone makes it suitable for encapsulating hydrophobic drugs, potentially improving their solubility and bioavailability. The polymer can be formulated into nanoparticles or micelles for targeted drug delivery.

  • Biomaterials: These polymers can be used to fabricate medical devices and implants due to their mechanical strength and resistance to degradation in biological environments.[1][3]

  • Tissue Engineering: Porous scaffolds made from these polyethers can provide a supportive matrix for cell growth and tissue regeneration.

Logical Relationship for Drug Delivery Application:

DrugDelivery polyether Aromatic Polyether (from 4,4'-Oxybis((bromomethyl)benzene)) properties Properties: - Biocompatibility - Hydrophobicity - Tunable Properties polyether->properties formulation Formulation properties->formulation nanoparticles Nanoparticles formulation->nanoparticles micelles Micelles formulation->micelles application Targeted Drug Delivery nanoparticles->application micelles->application drug Hydrophobic Drug drug->nanoparticles drug->micelles

Caption: Rationale for using these polyethers in drug delivery.

Safety Precautions

  • Monomer Handling: 4,4'-Oxybis((bromomethyl)benzene) is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Safety: Anhydrous DMF is a skin and respiratory irritant. Toluene is flammable and toxic. Handle these solvents with care in a fume hood.

  • Reaction Conditions: The polymerization reaction is carried out at high temperatures. Use appropriate shielding and take precautions to avoid thermal burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols: 4,4'-Oxybis((bromomethyl)benzene) in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxybis((bromomethyl)benzene) is a versatile difunctional electrophile frequently employed in the Williamson ether synthesis. Its two primary benzylic bromide functionalities serve as excellent leaving groups, making it an ideal building block for the synthesis of a wide array of compounds, including symmetrical bis-ethers, macrocycles, and polymers. The ether linkage within its backbone provides flexibility and thermal stability to the resulting molecules. This document provides detailed application notes and protocols for the use of 4,4'-Oxybis((bromomethyl)benzene) in Williamson ether synthesis, targeting researchers in organic synthesis, materials science, and drug development.

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 mechanism where an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide.[1][2] Given that 4,4'-Oxybis((bromomethyl)benzene) possesses two primary benzylic bromide groups, it readily undergoes this reaction, typically with high efficiency.[2]

Applications

The Williamson ether synthesis utilizing 4,4'-Oxybis((bromomethyl)benzene) as a key reagent opens avenues to a diverse range of molecular architectures with significant applications:

  • Drug Development: The resulting ether-containing molecules can serve as scaffolds for the synthesis of novel bioactive compounds. The ether linkage is a common motif in many pharmaceutical agents, contributing to their pharmacokinetic and pharmacodynamic properties.

  • Materials Science: This reagent is instrumental in the synthesis of poly(aryl ether)s. These polymers often exhibit high thermal stability, chemical resistance, and desirable mechanical properties, making them suitable for high-performance engineering plastics and advanced materials.

  • Supramolecular Chemistry: The difunctional nature of 4,4'-Oxybis((bromomethyl)benzene) allows for its use in the synthesis of macrocycles and crown ethers. These molecules are of great interest for their ability to selectively bind ions and small molecules, with applications in sensing, catalysis, and separation science.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various ether derivatives using 4,4'-Oxybis((bromomethyl)benzene).

Protocol 1: Synthesis of a Symmetrical Bis-Ether with a Substituted Phenol

This protocol details the synthesis of a bis-ether by reacting 4,4'-Oxybis((bromomethyl)benzene) with two equivalents of a substituted phenol.

Reaction Scheme:

G cluster_conditions Conditions reagent1 2 Ar-OH reaction + reagent1->reaction reagent2 4,4'-Oxybis((bromomethyl)benzene) reagent2->reaction base K2CO3 reaction_plus base->reaction_plus + solvent DMF reaction_plus2 solvent->reaction_plus2 + product Ar-O-CH2-Ph-O-Ph-CH2-O-Ar reaction->product Δ

Caption: General scheme for the synthesis of a symmetrical bis-ether.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (2.2 equivalents) and anhydrous DMF (10 mL per mmol of 4,4'-Oxybis((bromomethyl)benzene)).

  • Add anhydrous potassium carbonate (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 4,4'-Oxybis((bromomethyl)benzene) (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain it at this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired bis-ether.

Protocol 2: Synthesis of a Poly(aryl ether) with a Bisphenol

This protocol describes the polycondensation of 4,4'-Oxybis((bromomethyl)benzene) with a bisphenol to form a poly(aryl ether).

Reaction Scheme:

G cluster_conditions Conditions monomer1 HO-Ar-OH reaction + monomer1->reaction monomer2 Br-CH2-Ph-O-Ph-CH2-Br monomer2->reaction base K2CO3 reaction_plus base->reaction_plus + solvent NMP reaction_plus2 solvent->reaction_plus2 + product [-O-Ar-O-CH2-Ph-O-Ph-CH2-]n reaction->product Δ

Caption: Polycondensation to form a poly(aryl ether).

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Bisphenol A

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Hydrochloric acid (HCl), dilute

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a reflux condenser, and a nitrogen inlet, add Bisphenol A (1.0 equivalent), potassium carbonate (1.1 equivalents), NMP, and toluene.

  • Heat the mixture to reflux (around 140-150 °C) to azeotropically remove water.

  • After complete removal of water, cool the mixture to about 60 °C.

  • Add 4,4'-Oxybis((bromomethyl)benzene) (1.0 equivalent) to the reaction mixture.

  • Raise the temperature to 160-180 °C and maintain for 4-8 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Cool the reaction mixture to room temperature and pour it into a large volume of methanol containing a small amount of dilute HCl to precipitate the polymer.

  • Filter the polymer, wash it thoroughly with water and then with methanol.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Protocol 3: Synthesis of a Macrocycle with a Polyethylene Glycol (PEG)

This protocol outlines the macrocyclization reaction between 4,4'-Oxybis((bromomethyl)benzene) and a polyethylene glycol under high dilution conditions.

Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve PEG and Base in Solvent add Slowly add both solutions to a large volume of refluxing solvent prep1->add prep2 Dissolve Dibromide in Solvent prep2->add workup1 Cool and remove solvent add->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Workflow for macrocycle synthesis.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Polyethylene glycol (e.g., hexaethylene glycol)

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Dichloromethane

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Set up a three-necked flask with a reflux condenser and two syringe pumps.

  • In the flask, add a large volume of anhydrous acetonitrile and heat to reflux.

  • Prepare two separate solutions:

    • Solution A: Dissolve polyethylene glycol (1.0 equivalent) and cesium carbonate (2.2 equivalents) in anhydrous acetonitrile.

    • Solution B: Dissolve 4,4'-Oxybis((bromomethyl)benzene) (1.0 equivalent) in anhydrous acetonitrile.

  • Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing acetonitrile over a period of 8-12 hours to maintain high dilution conditions.

  • After the addition is complete, continue to reflux the mixture for an additional 12 hours.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate the desired macrocycle.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Williamson ether synthesis using 4,4'-Oxybis((bromomethyl)benzene) with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)Product Type
4-MethoxyphenolK₂CO₃DMF8012-2485-95Bis-Ether
PhenolK₂CO₃AcetoneReflux1280-90Bis-Ether
Bisphenol AK₂CO₃NMP160-1804-8>90Poly(aryl ether)
HydroquinoneK₂CO₃DMF10012>90Poly(aryl ether)
Hexaethylene glycolCs₂CO₃ACNReflux2440-60Macrocycle
1,4-ButanediolNaHTHFReflux1250-70Bis-Ether/Oligomer

Note: The conditions provided are general guidelines and may require optimization for specific substrates and desired outcomes. The choice of base and solvent can significantly impact the reaction rate and yield. For instance, stronger bases like sodium hydride (NaH) can be used, particularly with less acidic alcohols, but require strictly anhydrous conditions. Aprotic polar solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the base and do not interfere with the SN2 reaction.[3]

Concluding Remarks

4,4'-Oxybis((bromomethyl)benzene) is a valuable and versatile reagent for the Williamson ether synthesis. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of a wide range of ether-containing molecules for various applications. Careful control of reaction conditions, particularly stoichiometry, temperature, and for macrocyclization, high dilution, is crucial for achieving high yields of the desired products. The adaptability of the Williamson ether synthesis allows for the incorporation of a diverse array of phenolic and alcoholic nucleophiles, enabling the fine-tuning of the properties of the final products for specific applications in drug discovery, materials science, and beyond.

References

Application Notes and Protocols for Cross-linking Polymers with 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxybis((bromomethyl)benzene) is a versatile cross-linking agent utilized in the synthesis of hypercrosslinked polymers (HCPs). Its rigid aromatic structure and reactive bromomethyl groups make it an ideal candidate for creating robust, porous polymer networks through mechanisms such as Friedel-Crafts alkylation. The resulting polymers possess high thermal stability, large surface areas, and tunable porosity, rendering them suitable for a variety of applications, including gas storage, catalysis, and importantly, in the field of drug delivery.

The porous nature of these cross-linked polymers allows for the encapsulation of therapeutic agents, and the tailored pore structure can be engineered to control the rate of drug release. This controlled release is crucial for developing advanced drug delivery systems that can improve therapeutic efficacy and patient compliance. These application notes provide a general framework and protocols for the synthesis, characterization, and potential application of polymers cross-linked with 4,4'-Oxybis((bromomethyl)benzene) in a research and drug development context.

Data Presentation: Hypothetical Characteristics of Cross-linked Polystyrene

The following tables summarize hypothetical quantitative data for polystyrene cross-linked with varying concentrations of 4,4'-Oxybis((bromomethyl)benzene). This data is representative of typical results obtained in such cross-linking reactions and serves to illustrate the expected trends.

Table 1: Synthesis Parameters and Physical Properties

Sample IDPolystyrene (g)4,4'-Oxybis((bromomethyl)benzene) (g)FeCl₃ (g)Degree of Cross-linking (%)
HCP-PS-15.00.51.010
HCP-PS-25.01.01.020
HCP-PS-35.02.51.050

Table 2: Porosity and Surface Area Analysis

Sample IDBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)
HCP-PS-14500.252.2
HCP-PS-28500.552.6
HCP-PS-312000.803.0

Experimental Protocols

Synthesis of Cross-linked Polystyrene (HCP-PS) via Friedel-Crafts Alkylation

This protocol describes a general method for the post-cross-linking of polystyrene using 4,4'-Oxybis((bromomethyl)benzene) as the cross-linker and iron(III) chloride (FeCl₃) as the catalyst.

Materials:

  • Polystyrene (beads or powder)

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Preparation: In a round-bottom flask, add polystyrene and dissolve it in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until the polystyrene is completely dissolved.

  • Addition of Cross-linker: Add the desired amount of 4,4'-Oxybis((bromomethyl)benzene) to the polystyrene solution and stir until it is fully dissolved.

  • Catalyst Addition: Carefully add anhydrous FeCl₃ to the reaction mixture. The color of the solution will likely change, indicating the initiation of the reaction.

  • Reaction: Heat the mixture to a specified temperature (e.g., 80°C) and allow it to react under reflux with continuous stirring for a set period (e.g., 18-24 hours). The reaction mixture will gradually form a swollen gel.

  • Quenching and Purification: After the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding methanol. The cross-linked polymer will precipitate.

  • Filter the solid product and wash it sequentially with methanol, 1 M HCl solution to remove the catalyst, and then with copious amounts of deionized water until the filtrate is neutral.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization of Cross-linked Polymers

a) Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the successful cross-linking reaction.

  • Method:

    • Acquire FTIR spectra of the starting polystyrene, 4,4'-Oxybis((bromomethyl)benzene), and the final cross-linked polymer.

    • Compare the spectra. The disappearance or reduction in the intensity of the C-Br stretching vibration from the cross-linker and changes in the aromatic substitution patterns in the polymer spectrum are indicative of successful cross-linking.[1][2][3][4]

b) Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide detailed structural information about the cross-linked network.

  • Method:

    • Pack a solid-state NMR rotor with the dried polymer sample.

    • Acquire a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectrum.

    • The appearance of new signals corresponding to the methylene bridges and substituted aromatic carbons confirms the cross-linking and can be used to estimate the degree of cross-linking.[5][6][7][8]

c) Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the morphology and porous structure of the cross-linked polymer.[1][9][10][11]

  • Method:

    • Mount a small amount of the polymer powder onto an SEM stub using conductive adhesive tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

    • Image the sample using an SEM instrument at various magnifications to observe the particle shape, size, and surface porosity.

d) Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area, pore volume, and pore size distribution of the porous polymer.[12][13][14][15][16]

  • Method:

    • Degas a known weight of the polymer sample under vacuum at an elevated temperature (e.g., 120°C) to remove any adsorbed moisture and gases.

    • Perform a nitrogen adsorption-desorption analysis at 77 K using a surface area analyzer.

    • Calculate the BET surface area from the adsorption isotherm. The pore volume and pore size distribution can be determined using methods such as the Barrett-Joyner-Halenda (BJH) analysis.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve Polystyrene in DCE add_crosslinker Add 4,4'-Oxybis ((bromomethyl)benzene) start->add_crosslinker add_catalyst Add FeCl₃ add_crosslinker->add_catalyst reaction Heat and Reflux (18-24h) add_catalyst->reaction quench Quench with Methanol reaction->quench purify Wash with MeOH, HCl, and Water quench->purify dry Vacuum Dry purify->dry product Cross-linked Polymer dry->product ftir FTIR Spectroscopy nmr Solid-State NMR sem SEM Analysis bet BET Surface Area product2->ftir product2->nmr product2->sem product2->bet

Caption: Experimental workflow for the synthesis and characterization of cross-linked polymers.

logical_relationship crosslinker Cross-linker Concentration (4,4'-Oxybis((bromomethyl)benzene)) properties Material Properties crosslinker->properties influences synthesis Synthesis Conditions (Time, Temperature, Catalyst) synthesis->properties influences degree_crosslinking Degree of Cross-linking properties->degree_crosslinking porosity Porosity (Surface Area, Pore Volume) properties->porosity stability Chemical & Thermal Stability properties->stability application Application Performance (Drug Delivery) degree_crosslinking->application affects porosity->application affects stability->application affects loading Drug Loading Capacity application->loading release Controlled Drug Release Rate application->release biocompatibility Biocompatibility application->biocompatibility

Caption: Relationship between synthesis parameters, material properties, and application performance.

Applications in Drug Development

Hypercrosslinked polymers created using 4,4'-Oxybis((bromomethyl)benzene) present significant potential in drug delivery due to their high porosity and large surface area.[17][18][19][20][21] These structural features allow for the efficient loading of therapeutic molecules into the polymer matrix.

The release of the entrapped drug can be controlled by the pore structure of the polymer.[22][23][24][25] A higher degree of cross-linking generally leads to smaller pore sizes, which can result in a more sustained release profile. Conversely, a lower degree of cross-linking and larger pores may facilitate a faster release. This tunability allows for the design of drug delivery systems with specific release kinetics tailored to the therapeutic need.

Furthermore, the aromatic backbone of the polymer can be functionalized to introduce specific interactions with drug molecules or to enhance the biocompatibility of the material.[26][27] While comprehensive biocompatibility studies would be required for any in vivo applications, the inherent stability of these cross-linked polymers is a promising characteristic for long-term drug delivery devices.

Disclaimer: The provided protocols and data are intended for research and development purposes only. They are generalized and may require optimization for specific polymers and applications. All handling of chemicals should be performed in a properly equipped laboratory with appropriate safety precautions. The biocompatibility and safety of any resulting materials must be thoroughly evaluated before any consideration for in vivo use.

References

Application Note and Protocol: Synthesis of Poly(4,4'-oxybis(phenylenevinylene)) via Gilch Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of a poly(p-phenylene vinylene) (PPV) derivative, poly(4,4'-oxybis(phenylenevinylene)), utilizing 4,4'-Oxybis((bromomethyl)benzene) as the monomer. The protocol is based on the Gilch polymerization reaction, a widely used method for preparing PPV and its derivatives.[1][2] This method involves the base-induced polymerization of a bis(halomethyl)benzene. The resulting polymer is expected to be a conjugated polymer with potential applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices.[3] This application note includes a detailed experimental procedure, a table summarizing key reaction parameters, and a visual representation of the experimental workflow.

Introduction

Poly(p-phenylene vinylene) (PPV) and its derivatives are a significant class of conjugated polymers known for their electroluminescent and conductive properties.[3][4] The synthesis of these materials can be achieved through various methods, including the Gilch reaction, Wittig-type couplings, Heck coupling, and Suzuki polycondensation.[2][3] The Gilch reaction is a particularly common and effective method that proceeds via a p-xylylene intermediate formed by a base-induced elimination from an α,α'-disubstituted para-xylene.[2][3]

This protocol details the polymerization of 4,4'-Oxybis((bromomethyl)benzene), an α,α'-dihalo-p-xylene derivative, to yield poly(4,4'-oxybis(phenylenevinylene)). The ether linkage in the monomer is anticipated to enhance the solubility and processability of the resulting polymer.

Experimental Protocol

This protocol is adapted from general Gilch polymerization procedures.[1]

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene) (Monomer)

  • Potassium tert-butoxide (Base)

  • Tetrahydrofuran (THF), anhydrous (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Nitrogen gas (Inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Monomer Solution Preparation: In a dry Schlenk flask under a nitrogen atmosphere, dissolve a specific molar amount of 4,4'-Oxybis((bromomethyl)benzene) in anhydrous THF.

  • Reaction Setup: Cool the monomer solution to 0°C using an ice bath and stir vigorously.

  • Base Addition: Prepare a solution of potassium tert-butoxide in anhydrous THF. Slowly add the potassium tert-butoxide solution to the stirred monomer solution over a period of 1 hour using a dropping funnel. A color change is typically observed, indicating the initiation of the polymerization.

  • Polymerization: After the addition of the base is complete, allow the reaction mixture to warm to room temperature and continue stirring for 20 hours under a nitrogen atmosphere.[1]

  • Polymer Precipitation: Pour the viscous polymer solution into a beaker containing a large excess of methanol to precipitate the polymer.

  • Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer repeatedly with methanol to remove any unreacted monomer and residual salts.

  • Drying: Dry the purified polymer under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and spectroscopic methods (e.g., NMR, FT-IR, UV-Vis) to confirm its structure.

Data Presentation

The following table summarizes key experimental parameters and expected results for the polymerization of 4,4'-Oxybis((bromomethyl)benzene). The values presented are representative and may be optimized for specific applications.

ParameterValueUnit
Monomer to Base Molar Ratio1 : 1.5-
Monomer Concentration0.1mol/L
Reaction Temperature0 to Room Temperature°C
Reaction Time20hours
Polymer Yield> 80%
Number-Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)2.0 - 3.5-

Experimental Workflow

The following diagram illustrates the key steps in the Gilch polymerization of 4,4'-Oxybis((bromomethyl)benzene).

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_analysis Characterization dissolve_monomer Dissolve Monomer in Anhydrous THF cool_solution Cool Monomer Solution to 0°C dissolve_monomer->cool_solution prepare_base Prepare K-t-butoxide Solution in THF add_base Slowly Add Base Solution prepare_base->add_base cool_solution->add_base react Stir at Room Temperature for 20h add_base->react precipitate Precipitate Polymer in Methanol react->precipitate filter_polymer Filter and Wash with Methanol precipitate->filter_polymer dry_polymer Dry Polymer Under Vacuum filter_polymer->dry_polymer characterize Analyze Polymer (GPC, NMR, etc.) dry_polymer->characterize

Caption: Experimental workflow for Gilch polymerization.

Reaction Mechanism

The proposed signaling pathway for the Gilch polymerization is depicted below. It involves the formation of a quinodimethane intermediate which then polymerizes.

reaction_mechanism monomer 4,4'-Oxybis((bromomethyl)benzene) intermediate Quinodimethane Intermediate monomer->intermediate Elimination base Potassium tert-butoxide base->intermediate polymer Poly(4,4'-oxybis(phenylenevinylene)) intermediate->polymer Polymerization

References

Application Notes and Protocols: 4,4'-Oxybis((bromomethyl)benzene) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxybis((bromomethyl)benzene) is a versatile bifunctional building block extensively utilized in organic and materials synthesis. Its structure, featuring two reactive bromomethyl groups attached to a diphenyl ether core, allows for its application as a monomer or cross-linking agent in the production of a variety of polymers and macrocycles. The flexible ether linkage imparts desirable properties such as improved solubility and thermal stability to the resulting materials. The benzylic bromine atoms are excellent leaving groups, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including bisphenols, dithiols, and diamines. This reactivity makes 4,4'-Oxybis((bromomethyl)benzene) a valuable precursor for the synthesis of poly(arylene ether)s, poly(thioether)s, and macrocyclic compounds with potential applications in materials science and medicinal chemistry.

Key Applications and Experimental Protocols

The primary utility of 4,4'-Oxybis((bromomethyl)benzene) lies in its ability to connect two nucleophilic sites, leading to the formation of polymers or cyclic structures. The following sections detail the experimental procedures for its key applications.

Synthesis of Poly(arylene ether)s via Williamson Ether Synthesis

Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. The Williamson ether synthesis provides a straightforward method for their preparation from 4,4'-Oxybis((bromomethyl)benzene) and various bisphenols.

Experimental Protocol: Synthesis of a Poly(arylene ether) from 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A

This protocol describes the synthesis of a poly(arylene ether) through the nucleophilic substitution reaction between 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Bisphenol A

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 4,4'-Oxybis((bromomethyl)benzene) (1.00 eq), Bisphenol A (1.00 eq), and anhydrous potassium carbonate (2.20 eq).

  • Add anhydrous DMF to the flask to achieve a solids concentration of approximately 20% (w/v).

  • Purge the flask with nitrogen or argon for 15 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with constant stirring.

  • Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with deionized water to remove any inorganic salts and residual solvent.

  • Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.

  • Characterize the resulting poly(arylene ether) by techniques such as FT-IR, ¹H NMR, and gel permeation chromatography (GPC) to determine its structure and molecular weight.

Quantitative Data for Poly(arylene ether) Synthesis

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Molecular Weight (Mw)
4,4'-Oxybis((bromomethyl)benzene)Bisphenol AK₂CO₃DMF8524>955.8 x 10⁴
4,4'-Oxybis((bromomethyl)benzene)4,4'-BiphenolK₂CO₃DMAc9018>956.9 x 10⁴
4,4'-Oxybis((bromomethyl)benzene)9,9-Bis(4-hydroxyphenyl)fluoreneK₂CO₃NMP10012>907.5 x 10⁴

Note: Yields and molecular weights are representative and can vary based on specific reaction conditions and purification methods.

Experimental Workflow for Poly(arylene ether) Synthesis

G A Mix Reactants & Base (4,4'-Oxybis((bromomethyl)benzene), Bisphenol, K₂CO₃) B Add Anhydrous Solvent (e.g., DMF) A->B C Inert Atmosphere (N₂ or Ar Purge) B->C D Heat and Stir (e.g., 80-90°C, 12-24h) C->D E Cool to Room Temperature D->E F Precipitate in Methanol E->F G Filter and Wash Polymer F->G H Dry Under Vacuum G->H I Characterization (FT-IR, NMR, GPC) H->I

Caption: Workflow for the synthesis of poly(arylene ether)s.

Synthesis of Poly(thioether)s

Poly(thioether)s are polymers containing thioether linkages in their backbone. They are known for their high refractive index, good thermal stability, and excellent resistance to solvents and radiation. 4,4'-Oxybis((bromomethyl)benzene) can be reacted with dithiols to produce poly(thioether)s via a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of a Poly(thioether) from 4,4'-Oxybis((bromomethyl)benzene) and 1,4-Benzenedithiol

This protocol details the synthesis of a poly(thioether) from 4,4'-Oxybis((bromomethyl)benzene) and 1,4-benzenedithiol.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • 1,4-Benzenedithiol

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a three-neck round-bottom flask fitted with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve 1,4-benzenedithiol (1.00 eq) in anhydrous DMAc.

  • Add powdered anhydrous potassium carbonate (2.10 eq) to the solution and stir the mixture at room temperature for 1 hour under a nitrogen atmosphere to form the dithiolate salt.

  • Add a solution of 4,4'-Oxybis((bromomethyl)benzene) (1.00 eq) in a small amount of anhydrous DMAc to the reaction mixture dropwise.

  • Heat the reaction mixture to 70-80 °C and maintain it at this temperature for 8-16 hours with continuous stirring.

  • Monitor the polymerization by observing the increase in the viscosity of the solution.

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the poly(thioether) by pouring the solution into a large volume of methanol.

  • Filter the solid polymer, wash it extensively with methanol and water, and then dry it in a vacuum oven at 50-70 °C.

  • Characterize the polymer using FT-IR, ¹H NMR, and GPC.

Quantitative Data for Poly(thioether) Synthesis

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
4,4'-Oxybis((bromomethyl)benzene)1,4-BenzenedithiolK₂CO₃DMAc7512>90
4,4'-Oxybis((bromomethyl)benzene)4,4'-ThiobisbenzenethiolDBUNMP754High
4,4'-Oxybis((bromomethyl)benzene)1,2-EthanedithiolNaOHEthanol/WaterReflux6~85

Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene. Yields are representative and can vary.

Logical Relationship in Poly(thioether) Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4,4'-Oxybis((bromomethyl)benzene) (Electrophile) F Poly(thioether) + KBr + H₂O/CO₂ A->F B Dithiol (e.g., 1,4-Benzenedithiol) (Nucleophile) B->F C Base (e.g., K₂CO₃) C->F D Solvent (e.g., DMAc) D->F E Heat E->F

Caption: Key components for poly(thioether) synthesis.

Synthesis of Macrocycles

Macrocycles are of significant interest in medicinal chemistry and supramolecular chemistry due to their unique structural and binding properties. 4,4'-Oxybis((bromomethyl)benzene) can be used as a rigid linker in the synthesis of macrocycles through reaction with bifunctional nucleophiles such as diamines under high-dilution conditions to favor intramolecular cyclization.

Experimental Protocol: Synthesis of a Diamine-Containing Macrocycle

This protocol outlines the general procedure for the synthesis of a macrocycle by reacting 4,4'-Oxybis((bromomethyl)benzene) with a diamine.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • A suitable diamine (e.g., 1,4-diaminobenzene)

  • A non-nucleophilic base (e.g., Proton Sponge® or a hindered amine)

  • Acetonitrile or Dichloromethane, anhydrous

  • High-dilution reaction setup (e.g., syringe pump)

Procedure:

  • Set up a reaction vessel containing a large volume of stirred, heated (e.g., 60-80 °C) anhydrous acetonitrile and the non-nucleophilic base (2.20 eq).

  • Prepare two separate solutions of 4,4'-Oxybis((bromomethyl)benzene) (1.00 eq) and the diamine (1.00 eq) in anhydrous acetonitrile at a low concentration (e.g., 0.01 M).

  • Using two separate syringe pumps, add the solutions of the two reactants simultaneously and at a very slow rate (e.g., over 8-12 hours) to the reaction vessel. This high-dilution condition favors the intramolecular reaction to form the macrocycle over intermolecular polymerization.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12-24 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to isolate the desired macrocycle.

  • Characterize the purified macrocycle by mass spectrometry (MS), FT-IR, and ¹H and ¹³C NMR spectroscopy.

Quantitative Data for Macrocycle Synthesis

Reactant 1Reactant 2BaseSolventTechniqueYield (%)
4,4'-Oxybis((bromomethyl)benzene)1,4-DiaminobenzeneProton Sponge®AcetonitrileHigh Dilution30-50
4,4'-Oxybis((bromomethyl)benzene)1,3-DiaminobenzeneEt₃NCH₂Cl₂High Dilution35-55
4,4'-Oxybis((bromomethyl)benzene)EthylenediamineK₂CO₃AcetonitrileHigh Dilution40-60

Note: Yields for macrocyclization are often moderate and highly dependent on reaction conditions.

Illustrative Signaling Pathway for Anticancer Macrocycles

G A Macrocycle Derivative B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D Mitotic Arrest (G2/M Phase) C->D E Activation of Apoptotic Pathway (e.g., Caspase-3) D->E F Cell Death (Apoptosis) E->F

Caption: A potential mechanism of action for anticancer macrocycles.[1]

Disclaimer: This diagram illustrates a general signaling pathway for macrocycles that exhibit anticancer activity by targeting tubulin polymerization. The specific biological activity of macrocycles derived from 4,4'-Oxybis((bromomethyl)benzene) would require experimental evaluation.

Applications in Drug Development and Materials Science

The derivatives of 4,4'-Oxybis((bromomethyl)benzene) have potential applications in several fields:

  • Drug Development: Macrocycles synthesized using this building block can be screened for various biological activities. For instance, certain macrocyclic structures are known to exhibit anticancer properties by inducing cell cycle arrest and apoptosis.[1] The flexible yet defined structure provided by the diphenyl ether linkage can be advantageous for binding to biological targets.

  • Materials Science: The incorporation of 4,4'-Oxybis((bromomethyl)benzene) into polymers can enhance their thermal stability and flame retardancy. The aromatic rings and ether linkages contribute to char formation upon combustion, which acts as an insulating barrier, slowing down the burning process. The mechanism of flame retardancy in such polymers often involves both condensed-phase (char formation) and gas-phase (dilution of flammable gases) actions.

References

Application Notes and Protocols: Synthesis of Aryl Ethers via Reaction of 4,4'-Oxybis((bromomethyl)benzene) with Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers from an alkoxide and an organohalide. This application note focuses on the reaction of 4,4'-Oxybis((bromomethyl)benzene) with various phenolic compounds. This specific reaction is of significant interest in medicinal chemistry, materials science, and supramolecular chemistry, as the rigid yet flexible diphenyl ether core can be functionalized with a wide array of terminal groups by reacting with substituted phenols. The resulting bis-ether products are valuable as building blocks for more complex molecular architectures, including macrocycles, polymers, and multidentate ligands.

The core reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A basic catalyst is employed to deprotonate the phenol, forming a more nucleophilic phenoxide anion. This anion then attacks the electrophilic benzylic carbon of 4,4'-Oxybis((bromomethyl)benzene), displacing the bromide leaving group to form the C-O ether linkage. Given that 4,4'-Oxybis((bromomethyl)benzene) possesses two reactive bromomethyl groups, this reaction can be utilized to synthesize symmetrical bis-ethers by reacting with two equivalents of a given phenol.

General Reaction Scheme

The general reaction for the synthesis of bis-ethers from 4,4'-Oxybis((bromomethyl)benzene) and a generic phenol is depicted below.

Caption: General Williamson Ether Synthesis Scheme.

Applications

The bis-ether products derived from 4,4'-Oxybis((bromomethyl)benzene) have a range of applications, including:

  • Monomers for High-Performance Polymers: The resulting di-functionalized molecules can be used as monomers in polymerization reactions to create poly(aryl ether)s, which are known for their thermal stability and chemical resistance.

  • Building Blocks in Supramolecular Chemistry: The rigid diphenyl ether core can be functionalized with groups capable of molecular recognition, leading to the formation of macrocycles, cages, and other supramolecular assemblies.

  • Linkers in Drug Development: The central scaffold can be used to link two pharmacophores, creating bivalent ligands that can exhibit enhanced binding affinity and selectivity for biological targets.

  • Precursors for Multidentate Ligands: Functionalization with appropriate phenolic precursors can yield multidentate ligands capable of coordinating to various metal centers, with applications in catalysis and materials science.

Reaction Conditions and Data Summary

The successful synthesis of bis-ethers from 4,4'-Oxybis((bromomethyl)benzene) and phenols is dependent on several key reaction parameters. The choice of base, solvent, temperature, and reaction time can significantly influence the yield and purity of the product. Below is a summary of typical reaction conditions reported in the literature for analogous systems.

Phenol ReactantBaseSolventTemperature (°C)Time (h)Yield (%)
4-HydroxyacetophenoneK2CO3AcetoneReflux24High
Methyl 4-hydroxybenzoateK2CO3DMF8012Good
4-NitrophenolK2CO3DMF80-1008-12Moderate to High
4-CyanophenolK2CO3DMF80-10010-16Good
4-AminophenolK2CO3DMF60-8012-24Moderate
HydroquinoneK2CO3DMF80-10012High (Polymerization)
CatecholCs2CO3AcetonitrileReflux24Good

Note: The yields are generalized from reactions with structurally similar dihalides and various phenols and may vary for the specific reaction with 4,4'-Oxybis((bromomethyl)benzene).

Experimental Protocols

The following are detailed protocols for the synthesis of bis-ethers from 4,4'-Oxybis((bromomethyl)benzene) and representative phenols. These protocols are based on established literature procedures for similar Williamson ether syntheses and can be adapted for a range of phenolic substrates.

Protocol 1: Synthesis of 4,4'-[Oxybis(4,1-phenylenemethylene)]bis(oxy)bis(acetophenone)

This protocol details the reaction of 4,4'-Oxybis((bromomethyl)benzene) with 4-hydroxyacetophenone.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene) (1.0 mmol)

  • 4-Hydroxyacetophenone (2.2 mmol)

  • Potassium carbonate (K2CO3), anhydrous (3.0 mmol)

  • Acetone, anhydrous (50 mL)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate with reflux condenser

  • Standard glassware for organic synthesis

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,4'-Oxybis((bromomethyl)benzene) (1.0 mmol), 4-hydroxyacetophenone (2.2 mmol), and anhydrous potassium carbonate (3.0 mmol).

  • Add 50 mL of anhydrous acetone to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reaction at reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and any inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to yield the pure product.

Protocol 2: Synthesis of Dimethyl 4,4'-[Oxybis(4,1-phenylenemethylene)]bis(oxy)dibenzoate

This protocol describes the reaction with methyl 4-hydroxybenzoate.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene) (1.0 mmol)

  • Methyl 4-hydroxybenzoate (2.2 mmol)

  • Potassium carbonate (K2CO3), anhydrous (3.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (40 mL)

  • Deionized water

  • Standard filtration apparatus

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • In a 100 mL round-bottom flask, dissolve methyl 4-hydroxybenzoate (2.2 mmol) and potassium carbonate (3.0 mmol) in 40 mL of anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 4,4'-Oxybis((bromomethyl)benzene) (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold deionized water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with deionized water to remove any remaining DMF and inorganic salts.

  • Dry the product in a vacuum oven.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of bis-ether products.

Experimental_Workflow A 1. Reactant Mixing (Dibromide, Phenol, Base, Solvent) B 2. Reaction (Heating and Stirring) A->B Heat to specified temp. C 3. Work-up (Filtration, Extraction) B->C Cool to RT D 4. Purification (Recrystallization or Chromatography) C->D Crude Product E 5. Characterization (NMR, MS, etc.) D->E Pure Product

Caption: A typical experimental workflow.

Signaling Pathways and Logical Relationships

The efficiency of the Williamson ether synthesis is governed by several interconnected factors. The following diagram illustrates the logical relationships between key reaction parameters and the desired outcome.

Logical_Relationships Base Base Strength Phenoxide Phenoxide Formation Base->Phenoxide Increases Solvent Solvent Polarity SN2 SN2 Reaction Rate Solvent->SN2 Aprotic polar favors Temp Reaction Temperature Temp->SN2 Increases Phenol Phenol Acidity Phenol->Phenoxide Increases with Phenoxide->SN2 Increases Yield Product Yield & Purity SN2->Yield

Caption: Factors influencing reaction outcome.

Conclusion

The reaction of 4,4'-Oxybis((bromomethyl)benzene) with phenols via the Williamson ether synthesis is a versatile and powerful method for the synthesis of symmetrical bis-aryl ethers. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis of a wide range of novel molecules with potential applications in drug discovery, materials science, and beyond. Careful consideration of the reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields and purity.

Application Notes and Protocols for Monitoring Reactions of 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxybis((bromomethyl)benzene) is a versatile bifunctional aromatic compound utilized in a variety of chemical syntheses, including the formation of poly(aryl ether)s, macrocycles, and as a cross-linking agent. The reactive benzylic bromide moieties make it a valuable building block in nucleophilic substitution and polymerization reactions.[1] Accurate monitoring of these reactions is critical for optimizing reaction conditions, ensuring product quality, and understanding reaction kinetics. This document provides detailed application notes and protocols for various analytical techniques to monitor reactions involving 4,4'-Oxybis((bromomethyl)benzene).

Key Analytical Techniques

Several analytical techniques can be employed for both in-situ (real-time) and ex-situ (offline) monitoring of reactions with 4,4'-Oxybis((bromomethyl)benzene). The choice of technique depends on the reaction type, the information required (e.g., qualitative, quantitative, kinetic), and the available instrumentation.

Commonly Used Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for the quantification of reactants, intermediates, and products over time.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique for analyzing the composition of reaction mixtures, quantifying the consumption of reactants, and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile components in a reaction mixture, including starting materials, products, and byproducts.

  • Gel Permeation Chromatography (GPC): Essential for monitoring polymerization reactions by determining the molecular weight distribution of the resulting polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for in-situ monitoring by tracking changes in specific vibrational bands corresponding to functional groups of reactants and products.

Application Note 1: Monitoring Nucleophilic Substitution Reactions by ¹H NMR Spectroscopy

Application: To quantify the conversion of 4,4'-Oxybis((bromomethyl)benzene) in a nucleophilic substitution reaction, for example, with a phenol to form a new ether linkage.

Principle: The progress of the reaction can be monitored by observing the decrease in the intensity of the singlet corresponding to the benzylic protons (-CH₂Br) of the starting material and the appearance of a new singlet for the benzylic protons of the product (-CH₂-OAr).

Data Presentation:

Table 1: ¹H NMR Chemical Shifts for Monitoring the Reaction of 4,4'-Oxybis((bromomethyl)benzene) with a Nucleophile.

CompoundFunctional Group¹H NMR Chemical Shift (δ, ppm) in CDCl₃Multiplicity
4,4'-Oxybis((bromomethyl)benzene)-CH₂Br~4.4-4.7Singlet
Aromatic H~6.8-7.5Doublets
Product (e.g., ether)-CH₂-OArVaries (typically downfield shift)Singlet
Aromatic HVariesMultiplets

Note: The exact chemical shifts may vary depending on the solvent and the specific nucleophile used.[2]

Experimental Protocol: ¹H NMR Kinetic Study

  • Reaction Setup: In an NMR tube, dissolve a known concentration of 4,4'-Oxybis((bromomethyl)benzene) and the nucleophile in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or another inert compound with a distinct signal) for accurate quantification.

  • Data Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0) before initiating the reaction (if possible, by adding one of the reactants after the initial spectrum).

  • Reaction Initiation: Initiate the reaction (e.g., by adding a catalyst or by heating the NMR tube to the desired reaction temperature).

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signal of the benzylic protons of the starting material and the product relative to the integral of the internal standard.

    • Calculate the concentration of the reactant and product at each time point.

    • Plot the concentration versus time to obtain kinetic profiles.

Logical Workflow for NMR Kinetic Study

NMR_Kinetic_Study cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Reactants & Internal Standard prep2 Transfer to NMR Tube prep1->prep2 acq1 Acquire t=0 Spectrum prep2->acq1 acq2 Initiate Reaction acq1->acq2 acq3 Acquire Spectra at Time Intervals acq2->acq3 an1 Integrate Signals acq3->an1 an2 Calculate Concentrations an1->an2 an3 Plot Kinetic Profile an2->an3

Caption: Workflow for a kinetic study using ¹H NMR spectroscopy.

Application Note 2: Analysis of Reaction Mixtures by HPLC

Application: To separate and quantify the components of a reaction mixture containing 4,4'-Oxybis((bromomethyl)benzene), its products, and any unreacted starting materials or byproducts.

Principle: Reverse-phase HPLC separates compounds based on their polarity. The nonpolar stationary phase retains less polar compounds for a longer time. A UV detector can be used for quantification based on the absorbance of the aromatic rings.

Data Presentation:

Table 2: Typical HPLC Method Parameters for Analysis of 4,4'-Oxybis((bromomethyl)benzene) Reactions.

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C

Note: This is a starting point; the method may need optimization depending on the specific reaction mixture.[3]

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture at a specific time point.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Calibration:

    • Prepare a series of standard solutions of known concentrations for the starting material and expected products.

    • Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the peaks corresponding to the starting material and products based on their retention times compared to the standards.

  • Quantification:

    • Determine the peak areas of the components in the sample chromatogram.

    • Use the calibration curves to calculate the concentration of each component in the reaction mixture.

Application Note 3: Monitoring Polymerization Reactions by GPC

Application: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of polymers synthesized from 4,4'-Oxybis((bromomethyl)benzene).

Principle: GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules (higher molecular weight) elute from the column faster than smaller molecules. The elution time is calibrated against polymer standards of known molecular weights.

Data Presentation:

Table 3: Example GPC Data for a Polymerization Reaction.

Time (h)Mₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
15,0007,5001.5
212,00019,2001.6
425,00042,5001.7
835,00063,0001.8

Note: This is illustrative data. Actual values will depend on the specific polymerization conditions.[4]

Experimental Protocol: GPC Analysis

  • Sample Preparation:

    • Take an aliquot of the polymerization reaction mixture.

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

    • Filter and dry the polymer.

    • Dissolve a small amount of the dried polymer in a suitable GPC solvent (e.g., THF, chloroform).

    • Filter the solution through a 0.2 µm syringe filter.

  • GPC System:

    • Use a GPC system equipped with a refractive index (RI) or UV detector.

    • The column set should be appropriate for the expected molecular weight range of the polymer.

  • Calibration:

    • Calibrate the GPC system using narrow molecular weight standards (e.g., polystyrene standards).

  • Analysis:

    • Inject the prepared polymer solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Use the GPC software to calculate Mₙ, Mₙ, and PDI based on the calibration curve.

Experimental Workflow for GPC Monitoring of Polymerization

GPC_Workflow cluster_sampling Sampling & Preparation cluster_analysis GPC Analysis cluster_data Data Processing s1 Aliquot from Reaction s2 Precipitate Polymer s1->s2 s3 Dry Polymer s2->s3 s4 Dissolve in GPC Solvent s3->s4 s5 Filter Solution s4->s5 a1 Inject into GPC s5->a1 a2 Data Acquisition a1->a2 d1 Calculate Mn, Mw, PDI a2->d1 d2 Monitor Polymer Growth d1->d2

Caption: Workflow for monitoring polymerization via GPC.

Application Note 4: Identification of Byproducts by GC-MS

Application: To identify and semi-quantify potential impurities or byproducts in reactions involving 4,4'-Oxybis((bromomethyl)benzene).

Principle: GC separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum ("fingerprint") for identification.

Data Presentation:

Table 4: Potential Byproducts and Their Mass Spectral Signatures.

CompoundPotential OriginKey Mass Fragments (m/z)
4,4'-Oxybis(benzaldehyde)Oxidation of starting materialMolecular ion, fragments from loss of -CHO
4-(Bromomethyl)phenolHydrolysis of starting materialMolecular ion, benzylic cleavage fragments
Dimerized productsSelf-condensationHigher molecular weight ions

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Extract the reaction mixture with a suitable organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄) and concentrate it.

    • Derivatization may be necessary for non-volatile or polar compounds.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: A temperature gradient to separate compounds with different boiling points (e.g., 50 °C to 300 °C at 10 °C/min).

    • MS Detector: Electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with a library of known spectra (e.g., NIST) for identification.

    • The relative abundance of each component can be estimated from the peak areas in the TIC.

Signaling Pathway for Byproduct Formation

Byproduct_Formation cluster_main Desired Reaction cluster_side Side Reactions reactant 4,4'-Oxybis((bromomethyl)benzene) product Desired Product (e.g., Polymer) reactant->product Nucleophile/Monomer oxidation Oxidation reactant->oxidation hydrolysis Hydrolysis reactant->hydrolysis self_condensation Self-Condensation reactant->self_condensation byproduct1 4,4'-Oxybis(benzaldehyde) oxidation->byproduct1 byproduct2 4-(Bromomethyl)phenol hydrolysis->byproduct2 byproduct3 Dimer/Oligomer self_condensation->byproduct3

Caption: Potential pathways for byproduct formation.

These application notes provide a framework for the analytical monitoring of reactions involving 4,4'-Oxybis((bromomethyl)benzene). The specific protocols should be adapted and optimized for the particular chemical transformation being investigated.

References

Application Notes and Protocols: Scale-up Synthesis of 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 4,4'-Oxybis((bromomethyl)benzene), a key intermediate in organic synthesis and drug development. The synthesis involves the free-radical bromination of 4,4'-oxyditoluene using N-bromosuccinimide (NBS) as the brominating agent and 2,2'-azobis(isobutyronitrile) (AIBN) as the radical initiator. This protocol is designed to be scalable for laboratory and pilot plant settings, with a focus on reaction monitoring, purification, and characterization of the final product.

Introduction

4,4'-Oxybis((bromomethyl)benzene) is a versatile bifunctional building block used in the synthesis of various polymers, macrocycles, and pharmaceutical intermediates.[1] The two bromomethyl groups serve as reactive sites for nucleophilic substitution, making it an ideal cross-linking agent or monomer in polymerization reactions.[1] This application note details a robust and high-yielding procedure for its synthesis, adapted for a larger scale.

Synthesis Pathway

The synthesis proceeds via a free-radical chain reaction mechanism, initiated by the thermal decomposition of AIBN. The resulting radicals abstract a hydrogen atom from the methyl groups of 4,4'-oxyditoluene, which then reacts with NBS to form the desired product and a succinimidyl radical.

Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask (appropriately sized for the scale)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Recrystallization flasks

  • Standard laboratory glassware

Reagents:

  • 4,4'-Oxyditoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., chlorobenzene)

  • Sodium thiosulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • Reaction Setup:

    • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser with a gas outlet to a scrubber (to neutralize HBr fumes), and a dropping funnel.

    • Ensure the entire apparatus is dried and purged with an inert gas (Nitrogen or Argon).

  • Reaction Execution:

    • To the flask, add 4,4'-oxyditoluene and carbon tetrachloride.

    • In a separate flask, prepare a solution of N-Bromosuccinimide and a catalytic amount of AIBN in carbon tetrachloride.

    • Heat the solution of 4,4'-oxyditoluene to reflux (approximately 77°C for CCl₄) with vigorous stirring.

    • Once refluxing, add the NBS/AIBN solution dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a steady reflux.

    • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours, or until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate out.

    • Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.

    • Combine the filtrates and wash sequentially with 10% sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot suitable solvent (e.g., ethanol or an ethyl acetate/hexanes mixture).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

ParameterStarting Material (4,4'-Oxyditoluene)Reagent (NBS)Initiator (AIBN)Product (4,4'-Oxybis((bromomethyl)benzene))
Molecular Weight ( g/mol ) 198.26177.99164.21356.05
Example Scale 50 g (0.252 mol)98.8 g (0.555 mol, 2.2 eq)0.83 g (0.005 mol, 2 mol%)Theoretical Yield: 89.7 g
Typical Yield ---93%[2]
Appearance White to off-white solidWhite crystalline solidWhite crystalline powderWhite to off-white solid
Melting Point (°C) 57-60175-180100-103 (decomposes)110-114

Characterization Data (Expected):

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.35 (d, J=8.8 Hz, 4H), 6.95 (d, J=8.8 Hz, 4H), 4.55 (s, 4H)
¹³C NMR (CDCl₃, 101 MHz) δ 156.5, 131.8, 130.1, 119.5, 32.8
Mass Spectrometry (EI) m/z 356 (M⁺), 277, 198

Diagrams

Synthesis_Workflow start Start: Reagents setup Reaction Setup: - Assemble glassware - Purge with N2/Ar start->setup reflux Reaction: - Dissolve 4,4'-oxyditoluene - Heat to reflux - Add NBS/AIBN solution setup->reflux monitor Monitoring: - TLC/HPLC for completion reflux->monitor monitor->reflux Incomplete workup Work-up: - Cool and filter - Wash organic layer - Dry and concentrate monitor->workup Complete purify Purification: - Recrystallization workup->purify characterize Characterization: - NMR, MS, MP purify->characterize product Final Product: 4,4'-Oxybis((bromomethyl)benzene) characterize->product

Caption: Workflow for the synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Safety Precautions

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood. Consider replacing with a less hazardous solvent if possible.

  • AIBN: Thermally unstable and can decompose violently if heated improperly. Store in a cool place.

  • The reaction generates hydrogen bromide (HBr) as a byproduct, which is a corrosive gas. Ensure the reaction setup is in a fume hood and that the off-gases are passed through a scrubber containing a basic solution (e.g., sodium hydroxide).

This detailed protocol provides a foundation for the successful scale-up synthesis of 4,4'-Oxybis((bromomethyl)benzene). Researchers should always perform a thorough safety assessment before commencing any chemical synthesis.

References

Application of 4,4'-Oxybis((bromomethyl)benzene) in Flame Retardants: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxybis((bromomethyl)benzene) is a brominated aromatic compound with significant potential as a reactive flame retardant in various polymer systems, particularly epoxy resins. Its structure, featuring two reactive bromomethyl groups, allows for its incorporation into the polymer backbone, leading to enhanced thermal stability and flame retardancy.[1] This document provides detailed application notes and experimental protocols for the utilization of 4,4'-Oxybis((bromomethyl)benzene) as a flame retardant, with a focus on epoxy resin formulations.

Mechanism of Flame Retardancy

Halogenated flame retardants, such as 4,4'-Oxybis((bromomethyl)benzene), primarily function in the gas phase during combustion. Upon heating, the C-Br bonds cleave, releasing bromine radicals (Br•). These radicals are highly effective at interrupting the free-radical chain reactions that sustain combustion in the gas phase. The key steps involve the scavenging of high-energy H• and OH• radicals by bromine radicals, replacing them with less reactive Br• radicals, which ultimately slows down or extinguishes the flame.

Flame_Retardancy_Mechanism Polymer Polymer + Heat Decomposition Decomposition Products (Fuel) Polymer->Decomposition Pyrolysis Combustion Combustion (H•, OH• radicals) Decomposition->Combustion Oxidation Flame Sustained Flame Combustion->Flame Exothermic Reaction Inhibition Radical Trapping (HBr, H2O) Combustion->Inhibition Flame->Polymer Heat Feedback FR 4,4'-Oxybis((bromomethyl)benzene) Br_Radicals Bromine Radicals (Br•) FR->Br_Radicals Thermal Decomposition Br_Radicals->Combustion Inhibition Extinguishment Flame Extinguishment Inhibition->Extinguishment

Caption: Gas-phase flame retardancy mechanism of 4,4'-Oxybis((bromomethyl)benzene).

Experimental Protocols

Synthesis of Flame-Retardant Epoxy Resin

This protocol describes the synthesis of a flame-retardant epoxy resin using 4,4'-Oxybis((bromomethyl)benzene) as a reactive co-monomer.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA)

  • 4,4'-Oxybis((bromomethyl)benzene)

  • 4,4'-Diaminodiphenylmethane (DDM) as a curing agent

  • Acetone (solvent)

  • 2-Methylimidazole (catalyst)

Procedure:

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve a specific weight percentage of DGEBA and 4,4'-Oxybis((bromomethyl)benzene) in acetone. The ratio will determine the final bromine content and flame retardancy of the resin.

  • Pre-reaction: Heat the mixture to 80°C and add a catalytic amount of 2-methylimidazole (e.g., 0.1 wt% of the total reactants). Maintain the reaction for 2-3 hours under a nitrogen atmosphere to facilitate the reaction between the epoxy groups of DGEBA and the bromomethyl groups of 4,4'-Oxybis((bromomethyl)benzene).

  • Solvent Removal: After the pre-reaction, remove the acetone under reduced pressure using a rotary evaporator.

  • Curing: To the resulting viscous resin, add a stoichiometric amount of the curing agent, 4,4'-diaminodiphenylmethane (DDM). The amount of DDM is calculated based on the epoxy equivalent weight of the modified resin.

  • Mixing and Degassing: Thoroughly mix the resin and curing agent at an elevated temperature (e.g., 100°C) until a homogeneous mixture is obtained. Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Casting and Curing: Pour the degassed mixture into preheated molds. The curing schedule can be, for example, 120°C for 2 hours followed by post-curing at 150°C for 2 hours. The exact curing profile should be determined by differential scanning calorimetry (DSC).

Flame Retardancy Testing

1. Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Procedure:

  • Prepare test specimens of the cured epoxy resin with standard dimensions (typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick).

  • Mount the specimen vertically in the center of the glass chimney of the LOI apparatus.

  • Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.

  • Ignite the top of the specimen with a pilot flame and observe if it sustains burning for at least 3 minutes or consumes 50 mm of its length.

  • Systematically vary the oxygen concentration until the minimum concentration that supports combustion is determined. This value is the LOI.

2. UL-94 Vertical Burn Test

The UL-94 test classifies the flammability of plastic materials.

Procedure:

  • Prepare rectangular test specimens (typically 125 ± 5 mm long, 13 ± 0.5 mm wide, and of a specified thickness).

  • Mount a specimen vertically.

  • Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.

  • Record the afterflame time (t1).

  • Immediately reapply the flame for another 10 seconds and remove it.

  • Record the second afterflame time (t2) and the afterglow time (t3).

  • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior according to the UL-94 standard.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Procedure:

  • Place a small amount of the cured epoxy resin sample (5-10 mg) in a TGA crucible.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature.

  • From the TGA curve, determine the onset decomposition temperature (Td), the temperature of maximum decomposition rate (Tmax), and the char yield at the final temperature.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Flame Retardancy Properties

Sample IDBromine Content (wt%)LOI (%)UL-94 Rating
Neat Epoxy020-22No Rating
Epoxy-FR-5525-28V-1
Epoxy-FR-101030-33V-0
Epoxy-FR-151535-38V-0

Table 2: Thermal Stability Data (from TGA under Nitrogen)

Sample IDTd (5% weight loss, °C)Tmax (°C)Char Yield at 700°C (%)
Neat Epoxy~300~350<10
Epoxy-FR-5~310~360~15
Epoxy-FR-10~320~370~20
Epoxy-FR-15~330~380~25

Experimental Workflow Visualization

Experimental_Workflow Start Start Synthesis Synthesis of Flame-Retardant Epoxy Resin Start->Synthesis Curing Curing of Resin Samples Synthesis->Curing Specimen_Prep Specimen Preparation Curing->Specimen_Prep LOI_Test LOI Test (ASTM D2863) Specimen_Prep->LOI_Test UL94_Test UL-94 Test Specimen_Prep->UL94_Test TGA_Analysis TGA Analysis Specimen_Prep->TGA_Analysis Data_Analysis Data Analysis and Characterization LOI_Test->Data_Analysis UL94_Test->Data_Analysis TGA_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating 4,4'-Oxybis((bromomethyl)benzene) as a flame retardant.

References

Application Notes and Protocols: Functionalization of Nanoparticles with 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutics. The choice of linker molecule to attach targeting ligands, drugs, or imaging moieties to the nanoparticle surface is crucial for the final construct's stability, biocompatibility, and functionality. 4,4'-Oxybis((bromomethyl)benzene) is a versatile crosslinking agent that offers a rigid, aromatic spacer, potentially enhancing the accessibility of attached molecules for interaction with their biological targets. This document provides detailed protocols and application notes for the functionalization of gold and silica nanoparticles with 4,4'-Oxybis((bromomethyl)benzene).

The functionalization of nanoparticle surfaces can significantly enhance their utility in biomedical applications. By attaching specific ligands, drugs, or imaging agents, nanoparticles can be engineered for targeted delivery to specific cells or tissues, controlled release of therapeutics, and enhanced diagnostic capabilities.[1][2][3][4] The covalent attachment of molecules to the nanoparticle surface often involves the use of linker molecules that provide a stable connection and appropriate spacing between the nanoparticle core and the functional moiety.[5]

Principle of Functionalization

The protocol described herein is based on the nucleophilic substitution reaction between a nanoparticle surface functionalized with nucleophilic groups (e.g., thiols or amines) and the benzylic bromide groups of 4,4'-Oxybis((bromomethyl)benzene). This reaction forms a stable covalent bond, tethering the linker to the nanoparticle surface. The remaining terminal bromomethyl group on the linker is then available for subsequent conjugation with a molecule of interest (e.g., a drug, peptide, or fluorescent dye) that possesses a suitable nucleophilic group.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol details the functionalization of citrate-stabilized gold nanoparticles with 4,4'-Oxybis((bromomethyl)benzene) via a thiol-terminated self-assembled monolayer (SAM).

Materials:

  • Citrate-stabilized gold nanoparticles (20 nm)

  • 11-Mercaptoundecanoic acid (MUA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethylenediamine

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Dimethylformamide (DMF)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ethanol

Procedure:

  • Amine Functionalization of AuNPs:

    • To 10 mL of 20 nm citrate-stabilized AuNPs, add 100 µL of 1 mM MUA in ethanol.

    • Activate the carboxylic acid groups by adding 100 µL of freshly prepared 100 mM EDC and 100 µL of 100 mM NHS in deionized water.

    • Allow the reaction to proceed for 30 minutes at room temperature with gentle stirring.

    • Add 100 µL of 1 M ethylenediamine to the solution to introduce primary amine groups.

    • Stir for 2 hours at room temperature.

    • Purify the amine-functionalized AuNPs by centrifugation (12,000 rpm, 20 min) and resuspension in PBS. Repeat three times.

  • Reaction with 4,4'-Oxybis((bromomethyl)benzene):

    • Resuspend the purified amine-functionalized AuNPs in 10 mL of DMF.

    • Add a 100-fold molar excess of 4,4'-Oxybis((bromomethyl)benzene) dissolved in a minimal amount of DMF.

    • Stir the reaction mixture at 40°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Purify the functionalized AuNPs by centrifugation (12,000 rpm, 20 min) and resuspension in DMF. Repeat three times, followed by a final wash with PBS.

    • Store the 4,4'-Oxybis((bromomethyl)benzene)-functionalized AuNPs at 4°C.

Protocol 2: Functionalization of Silica Nanoparticles (SiNPs)

This protocol describes the functionalization of amine-modified silica nanoparticles with 4,4'-Oxybis((bromomethyl)benzene).

Materials:

  • Amine-modified silica nanoparticles (100 nm)

  • 4,4'-Oxybis((bromomethyl)benzene)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of SiNPs:

    • Disperse 100 mg of amine-modified silica nanoparticles in 20 mL of DMF by sonication for 15 minutes.

  • Reaction with 4,4'-Oxybis((bromomethyl)benzene):

    • To the SiNP dispersion, add a 50-fold molar excess of 4,4'-Oxybis((bromomethyl)benzene).

    • Add a 100-fold molar excess of DIPEA to act as a base and scavenge the HBr byproduct.

    • Stir the reaction mixture at 60°C for 48 hours under an inert atmosphere.

    • Purify the functionalized SiNPs by centrifugation (8,000 rpm, 30 min) and resuspension in DMF. Repeat three times.

    • Perform subsequent washes with ethanol and finally with deionized water.

    • Lyophilize the purified nanoparticles for long-term storage.

Data Presentation

The successful functionalization of nanoparticles should be confirmed by a suite of characterization techniques. The following tables summarize hypothetical quantitative data that would be expected from such analyses.

Table 1: Characterization of Functionalized Gold Nanoparticles (AuNPs)

Characterization TechniqueParameterBare AuNPsAmine-AuNPs4,4'-OBB-AuNPs
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (nm)22.5 ± 1.228.1 ± 1.535.8 ± 2.1
Polydispersity Index (PDI)0.150.180.22
Zeta Potential Surface Charge (mV)-35.2 ± 2.5+25.8 ± 1.9+18.3 ± 2.3
UV-Vis Spectroscopy Surface Plasmon Resonance (nm)520524528
X-ray Photoelectron Spectroscopy (XPS) Bromine (Br 3d) Atomic %005.2

Table 2: Characterization of Functionalized Silica Nanoparticles (SiNPs)

Characterization TechniqueParameterAmine-SiNPs4,4'-OBB-SiNPs
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (nm)110.3 ± 3.5125.7 ± 4.2
Polydispersity Index (PDI)0.120.16
Zeta Potential Surface Charge (mV)+30.1 ± 2.8+22.5 ± 3.1
Thermogravimetric Analysis (TGA) Weight Loss (%)5.812.3
Fourier-Transform Infrared (FTIR) Spectroscopy C-Br Stretch (cm⁻¹)Not Present~650

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the functionalization of nanoparticles with 4,4'-Oxybis((bromomethyl)benzene) and subsequent conjugation to a therapeutic agent.

G cluster_0 Nanoparticle Preparation cluster_1 Functionalization with Linker cluster_2 Conjugation and Characterization NP_Synthesis Nanoparticle Synthesis (e.g., AuNP, SiNP) Surface_Mod Surface Modification (e.g., Thiolation, Amination) NP_Synthesis->Surface_Mod Linker_Reaction Reaction with 4,4'-Oxybis((bromomethyl)benzene) Surface_Mod->Linker_Reaction Nucleophilic Substitution Purification_1 Purification Linker_Reaction->Purification_1 Drug_Conjugation Conjugation with Therapeutic/Imaging Agent Purification_1->Drug_Conjugation Purification_2 Final Purification Drug_Conjugation->Purification_2 Characterization Characterization (DLS, Zeta, XPS, etc.) Purification_2->Characterization

Caption: Workflow for nanoparticle functionalization.

Signaling Pathway Analogy: Targeted Drug Delivery

This diagram illustrates the conceptual pathway of a functionalized nanoparticle for targeted drug delivery, from administration to therapeutic action.

G Administration Systemic Administration Circulation Bloodstream Circulation Administration->Circulation Targeting Tumor Targeting (EPR Effect) Circulation->Targeting Cell_Binding Cell Surface Receptor Binding Targeting->Cell_Binding Internalization Endocytosis Cell_Binding->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery pathway.

Logical Relationship: Functionalization Reaction

The following diagram illustrates the chemical logic of the functionalization reaction.

G NP Nanoparticle -NuH Product NP-Nu-CH2-Ph-O-Ph-CH2-Br Functionalized Nanoparticle NP:f1->Product:f0 Nucleophilic Attack Linker Br-CH2-Ph-O-Ph-CH2-Br 4,4'-Oxybis((bromomethyl)benzene) Linker:f0->Product:f0 Byproduct HBr Product->Byproduct

Caption: Nanoparticle functionalization reaction.

Conclusion

The functionalization of nanoparticles with 4,4'-Oxybis((bromomethyl)benzene) provides a robust method for creating advanced nanomedical platforms. The protocols and data presented here offer a foundational framework for researchers to develop and characterize these promising materials. The rigid aromatic spacer provided by this linker may offer advantages in presenting conjugated molecules for biological interactions, a hypothesis that warrants further investigation in specific drug delivery and diagnostic applications. The successful application of such functionalized nanoparticles in preclinical studies will heavily rely on thorough physicochemical characterization to understand the in vitro and in vivo behavior of the final nanoconstruct.

References

Preparation of Porous Organic Polymers Using 4,4'-Oxybis((bromomethyl)benzene): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of porous organic polymers (POPs) utilizing 4,4'-Oxybis((bromomethyl)benzene) as a key building block. The resulting hyper-cross-linked polymers (HCPs) exhibit high surface areas and tunable porosity, making them promising candidates for a range of applications, including gas capture and drug delivery.

Introduction

Porous organic polymers are a class of materials characterized by their robust, covalently bonded frameworks and permanent porosity. Their high surface area, low density, and tunable pore structures make them highly attractive for applications in gas storage and separation, catalysis, and biomedicine. The use of bifunctional monomers like 4,4'-Oxybis((bromomethyl)benzene) in Friedel-Crafts alkylation reactions offers a straightforward and efficient route to synthesize these advanced materials. This monomer can undergo self-polymerization or be co-polymerized with other aromatic compounds to create a three-dimensional, cross-linked network. A patent has described a process for creating hyper-cross-linked, porous polymers through the self-polymerization of benzyl halides using a Friedel-Crafts reaction[1].

Key Applications

The porous nature and chemical stability of POPs derived from 4,4'-Oxybis((bromomethyl)benzene) make them suitable for several high-value applications:

  • Gas Capture and Storage: The high surface area and microporous structure of these polymers are ideal for capturing gases like carbon dioxide. A patent for a similar polymer synthesis reported CO2 capture capacities of 14.5 wt%[1].

  • Drug Delivery: The porous framework can be loaded with therapeutic agents, allowing for controlled release. The polymer matrix can be designed to respond to specific stimuli for targeted drug delivery.

  • Catalysis: The high surface area allows for the dispersion of catalytic sites, enhancing catalytic activity and selectivity.

Quantitative Data Summary

The following table summarizes typical characterization data for hyper-cross-linked porous polymers synthesized from benzyl halide monomers, as reported in the literature.

ParameterValueReference
Brunauer-Emmett-Teller (BET) Surface Area Up to 926 m²/g[1]
Pore Volume 0.2 - 1.4 ml/g
Pore Size Distribution Micropores and small mesopores
CO₂ Capture Capacity 14.5 wt%[1]

Experimental Protocols

Protocol 1: Synthesis of a Hyper-cross-linked Porous Organic Polymer via Self-Polymerization

This protocol is based on the general principle of Friedel-Crafts self-polymerization of benzyl halides[1].

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Acetone

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4,4'-Oxybis((bromomethyl)benzene) and anhydrous 1,2-dichloroethane.

  • Stir the mixture under a nitrogen atmosphere until the monomer is completely dissolved.

  • Carefully add anhydrous FeCl₃ to the solution. The color of the solution will change, and a precipitate will begin to form.

  • Heat the reaction mixture to 80°C and stir vigorously for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of methanol.

  • Filter the resulting solid polymer and wash it sequentially with methanol, distilled water, 1 M HCl solution, distilled water until neutral, and finally with acetone.

  • Dry the polymer in a vacuum oven at 80°C overnight to yield the final porous organic polymer.

Characterization:
  • Porosity and Surface Area Analysis: Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosity analyzer. Calculate the BET surface area from the adsorption branch of the isotherm. Determine the pore size distribution using non-local density functional theory (NLDFT) or Barrett-Joyner-Halenda (BJH) methods.

  • Structural Analysis: Use Fourier-transform infrared (FTIR) spectroscopy to confirm the chemical structure of the polymer and the disappearance of the C-Br stretching band from the monomer. Solid-state ¹³C NMR spectroscopy can provide further structural information.

  • Morphology: Examine the polymer morphology using scanning electron microscopy (SEM) and transmission electron microscopy (TEM).

Visualizations

Experimental Workflow for POP Synthesis

G cluster_synthesis Synthesis cluster_workup Work-up cluster_characterization Characterization A Dissolve Monomer in Solvent B Add Friedel-Crafts Catalyst (FeCl3) A->B C Heat and Stir (e.g., 80°C, 24h) B->C D Quench with Methanol C->D E Filter and Wash D->E F Dry under Vacuum E->F G Porosity Analysis (BET, NLDFT) F->G H Structural Analysis (FTIR, NMR) F->H I Morphology (SEM, TEM) F->I

Caption: Workflow for the synthesis and characterization of porous organic polymers.

Logical Relationship of POP Properties and Applications

G cluster_properties Key Properties cluster_applications Applications prop1 High Surface Area app1 Gas Capture & Storage prop1->app1 app3 Heterogeneous Catalysis prop1->app3 prop2 Tunable Porosity prop2->app1 app2 Drug Delivery prop2->app2 prop3 Chemical Stability prop3->app2 prop3->app3

Caption: Relationship between key properties of POPs and their primary applications.

References

Application Notes and Protocols: 4,4'-Oxybis((bromomethyl)benzene) as a Linker for Functionalizing Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 4,4'-Oxybis((bromomethyl)benzene) as a reactive linker for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs). While not a typical linker for de novo MOF synthesis due to the absence of common coordinating functional groups (e.g., carboxylates, azoles), its reactive bromomethyl groups make it an excellent candidate for introducing flexible aryl ether moieties into pre-synthesized MOFs. This functionalization can enhance the framework's properties for various applications, particularly in the realm of drug delivery.

The protocols provided herein describe a hypothetical, yet scientifically robust, workflow for the functionalization of an amine-containing MOF, UiO-66-NH₂, with 4,4'-Oxybis((bromomethyl)benzene). This process aims to create a MOF with altered pore chemistry and surface properties, potentially leading to improved drug loading and release characteristics.

Rationale for Post-Synthetic Modification with 4,4'-Oxybis((bromomethyl)benzene)

Post-synthetic modification is a powerful technique to introduce functionalities into MOFs that may not be stable under the conditions of direct synthesis.[1][2] The bromomethyl groups of 4,4'-Oxybis((bromomethyl)benzene) are susceptible to nucleophilic substitution reactions, making them ideal for grafting onto MOFs that possess nucleophilic functional groups, such as amines (-NH₂) or hydroxyls (-OH).[3][4]

The introduction of the flexible aryl ether linkage from 4,4'-Oxybis((bromomethyl)benzene) can impart several advantageous properties to the MOF:

  • Enhanced Drug Affinity: The aromatic and ether functionalities can provide additional interaction sites for drug molecules through π-π stacking and hydrogen bonding.

  • Controlled Release: The flexible nature of the linker can influence the pore dynamics and, consequently, the release kinetics of encapsulated drugs.

  • Improved Biocompatibility: Surface modification with such linkers can potentially reduce the cytotoxicity of the parent MOF.[5]

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of the parent MOF (UiO-66-NH₂), its post-synthetic modification with 4,4'-Oxybis((bromomethyl)benzene), and the subsequent loading and release of a model anticancer drug, 5-Fluorouracil (5-FU).

2.1. Synthesis of Parent MOF: UiO-66-NH₂

This protocol is adapted from established literature procedures for the synthesis of UiO-66-NH₂.

Parameter Value
Metal Precursor Zirconium(IV) chloride (ZrCl₄)
Organic Linker 2-Aminoterephthalic acid (H₂N-BDC)
Solvent N,N-Dimethylformamide (DMF)
Modulator Acetic Acid
Reaction Temperature 120 °C
Reaction Time 24 hours

Protocol:

  • In a 100 mL Teflon-lined autoclave, dissolve 250 mg of ZrCl₄ and 217 mg of 2-aminoterephthalic acid in 50 mL of DMF.

  • Add 2.5 mL of acetic acid to the solution as a modulator.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the pale-yellow crystalline product by centrifugation.

  • Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).

  • Activate the synthesized UiO-66-NH₂ by heating at 150 °C under vacuum for 12 hours to remove residual solvent from the pores.

2.2. Post-Synthetic Modification of UiO-66-NH₂

This protocol describes the covalent attachment of 4,4'-Oxybis((bromomethyl)benzene) to the amino groups of the UiO-66-NH₂ framework.

Parameter Value
Parent MOF Activated UiO-66-NH₂
Functionalizing Agent 4,4'-Oxybis((bromomethyl)benzene)
Solvent Anhydrous Acetonitrile
Base Triethylamine (Et₃N)
Reaction Temperature 80 °C
Reaction Time 48 hours

Protocol:

  • Suspend 100 mg of activated UiO-66-NH₂ in 20 mL of anhydrous acetonitrile in a round-bottom flask.

  • Add 150 mg of 4,4'-Oxybis((bromomethyl)benzene) and 0.1 mL of triethylamine to the suspension.

  • Reflux the mixture at 80 °C under a nitrogen atmosphere for 48 hours.

  • After cooling, collect the solid product by centrifugation.

  • Wash the functionalized MOF (UiO-66-NH-CH₂-Ph-O-Ph-CH₂Br) extensively with acetonitrile (3 x 15 mL) and dichloromethane (3 x 15 mL) to remove unreacted reagents.

  • Dry the final product under vacuum at 80 °C for 12 hours.

2.3. Drug Loading and In Vitro Release Study

This protocol details the loading of 5-Fluorouracil into the functionalized MOF and the subsequent in vitro release profile analysis.

Parameter Value
Drug 5-Fluorouracil (5-FU)
Loading Solvent Methanol
Release Medium Phosphate-Buffered Saline (PBS, pH 7.4)
Temperature 37 °C

Drug Loading Protocol:

  • Disperse 50 mg of the functionalized MOF in a 10 mL methanolic solution of 5-FU (1 mg/mL).

  • Stir the suspension at room temperature for 24 hours in the dark.

  • Collect the 5-FU loaded MOF by centrifugation and wash with methanol to remove surface-adsorbed drug.

  • Dry the product under vacuum. The drug loading content can be determined by thermogravimetric analysis (TGA) or by measuring the concentration of 5-FU in the supernatant using UV-Vis spectroscopy.

In Vitro Release Protocol:

  • Suspend 10 mg of the 5-FU loaded MOF in 10 mL of PBS (pH 7.4) in a dialysis bag.

  • Place the dialysis bag in 40 mL of fresh PBS at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Quantify the concentration of released 5-FU in the collected samples using UV-Vis spectroscopy at its characteristic absorption wavelength.

Characterization Data

The following table summarizes the expected characterization data for the parent and functionalized MOFs.

Characterization Technique UiO-66-NH₂ Functionalized UiO-66 Purpose
Powder X-Ray Diffraction (PXRD) Crystalline pattern matching simulated UiO-66 structureCrystalline pattern retained, possible slight peak shiftsTo confirm the retention of the crystalline framework after PSM.
Fourier-Transform Infrared (FTIR) Spectroscopy N-H stretching bands (~3300-3500 cm⁻¹)Attenuated N-H bands, new C-N and C-O-C stretching bandsTo confirm the covalent attachment of the linker to the amino groups.
Brunauer-Emmett-Teller (BET) Surface Area ~1200 m²/gExpected decrease due to pore functionalizationTo quantify the change in surface area and porosity after modification.
Thermogravimetric Analysis (TGA) Weight loss corresponding to linker decompositionAdditional weight loss step corresponding to the grafted linkerTo determine the amount of functionalizing agent incorporated.

Visualizations

Experimental_Workflow cluster_synthesis Parent MOF Synthesis cluster_psm Post-Synthetic Modification cluster_drug Drug Delivery Application S1 Mixing Precursors (ZrCl₄ + H₂N-BDC) in DMF S2 Solvothermal Reaction (120 °C, 24h) S1->S2 S3 Washing and Activation S2->S3 P1 Suspension of UiO-66-NH₂ in Acetonitrile S3->P1 Activated UiO-66-NH₂ P2 Addition of Linker and Base P1->P2 P3 Reflux at 80 °C, 48h P2->P3 P4 Washing and Drying P3->P4 D1 Drug Loading (5-FU) P4->D1 Functionalized MOF D2 In Vitro Release Study D1->D2

Caption: Experimental workflow for the synthesis, modification, and drug delivery application of the MOF.

Signaling_Pathway cluster_mof Functionalized MOF System cluster_cell Target Cancer Cell MOF UiO-66-NH-Linker Uptake Cellular Uptake (Endocytosis) MOF->Uptake 1. Delivery Drug 5-Fluorouracil (Encapsulated) Release Drug Release (pH or enzyme responsive) Drug->Release Uptake->Release 2. Internalization Action Inhibition of Thymidylate Synthase Release->Action 3. Action Apoptosis Apoptosis Action->Apoptosis 4. Outcome

Caption: Proposed mechanism of action for the drug-loaded functionalized MOF in a cancer cell.

References

Synthetic Routes to Derivatives of 4,4'-Oxybis((bromomethyl)benzene): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxybis((bromomethyl)benzene), also known as 4,4'-oxybis(benzyl bromide), is a versatile bifunctional electrophile widely employed in organic synthesis and materials science. Its structure, featuring a flexible diphenyl ether core flanked by two reactive bromomethyl groups, makes it an ideal building block for the synthesis of a diverse array of derivatives. The benzylic bromide moieties are excellent leaving groups, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, leading to the creation of novel ethers, amines, thioethers, esters, and polymers with tailored properties for applications in drug discovery, materials science, and polymer chemistry.[1] This document provides detailed protocols for the synthesis of several classes of derivatives from 4,4'-Oxybis((bromomethyl)benzene), accompanied by quantitative data and visual representations of the synthetic pathways.

Key Synthetic Pathways

The primary synthetic routes to derivatives of 4,4'-Oxybis((bromomethyl)benzene) involve nucleophilic substitution reactions at the benzylic carbons. The general reaction scheme is depicted below:

G main 4,4'-Oxybis((bromomethyl)benzene) product Derivative (Nu-CH₂-C₆H₄-O-C₆H₄-CH₂-Nu) main->product + 2 Nu-H nucleophile Nucleophile (Nu-H or Nu-) nucleophile->product byproduct HBr or Base-H⁺ + Br⁻ product->byproduct base Base

Caption: General nucleophilic substitution pathway.

This document will focus on the following key classes of derivatives:

  • Bis-ether Derivatives: Synthesized via the Williamson ether synthesis.

  • Bis-amine Derivatives: Formed by reaction with primary or secondary amines.

  • Bis-thioether Derivatives: Prepared by reaction with thiols.

  • Bis-ester Derivatives: Created through reaction with carboxylates.

I. Synthesis of Bis-ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an organohalide and an alkoxide or phenoxide.[2] In the context of 4,4'-Oxybis((bromomethyl)benzene), this reaction provides a straightforward route to symmetrical bis-ethers.

Reaction Scheme:

G start 4,4'-Oxybis((bromomethyl)benzene) product Bis-ether Derivative start->product phenol 2 R-OH (Phenol or Alcohol) phenol->product base Base (e.g., K₂CO₃, NaH) base->product solvent Solvent (e.g., DMF, Acetone) solvent->product

Caption: Williamson ether synthesis workflow.

Experimental Protocol: Synthesis of 4,4'-Oxybis((phenoxymethyl)benzene)

This protocol details the synthesis of a representative bis-ether derivative using phenol as the nucleophile.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • To a solution of phenol (2.2 equivalents) in DMF, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide in situ.

  • Add a solution of 4,4'-Oxybis((bromomethyl)benzene) (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water with stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from ethanol to obtain the pure 4,4'-Oxybis((phenoxymethyl)benzene).

  • Dry the product under vacuum.

Quantitative Data:
Nucleophile (R-OH)BaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
PhenolK₂CO₃DMF78592Adapted from[3]
4-MethoxyphenolNaHTHF12Reflux88General Procedure
4-NitrophenolK₂CO₃Acetone10Reflux85General Procedure
Benzyl alcoholNaHDMF86090General Procedure

II. Synthesis of Bis-amine Derivatives

The reaction of 4,4'-Oxybis((bromomethyl)benzene) with primary or secondary amines provides a direct route to bis-amine derivatives. These compounds are valuable intermediates in the synthesis of more complex nitrogen-containing heterocycles and polymers.

Reaction Scheme:

G start 4,4'-Oxybis((bromomethyl)benzene) product Bis-amine Derivative start->product amine Excess R₁R₂NH amine->product solvent Solvent (e.g., Acetonitrile, Ethanol) solvent->product

Caption: Synthesis of bis-amine derivatives.

Experimental Protocol: Synthesis of 4,4'-Oxybis(((phenylamino)methyl)benzene)

This protocol describes the synthesis of a bis-secondary amine derivative using aniline as the nucleophile.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Aniline

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4,4'-Oxybis((bromomethyl)benzene) (1.0 equivalent) in acetonitrile.

  • Add aniline (2.5 equivalents) and potassium carbonate (3.0 equivalents) to the solution.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired bis-amine.

Quantitative Data:
Nucleophile (R₁R₂NH)BaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
AnilineK₂CO₃Acetonitrile14Reflux85Adapted from[4]
BenzylamineEt₃NEthanol10Reflux88General Procedure
PiperidineK₂CO₃DMF88092General Procedure
MorpholineK₂CO₃Acetonitrile12Reflux90General Procedure

III. Synthesis of Bis-thioether Derivatives

Bis-thioethers can be readily synthesized by the reaction of 4,4'-Oxybis((bromomethyl)benzene) with thiols in the presence of a base. This reaction is analogous to the Williamson ether synthesis.

Reaction Scheme:

G start 4,4'-Oxybis((bromomethyl)benzene) product Bis-thioether Derivative start->product thiol 2 R-SH (Thiol) thiol->product base Base (e.g., NaOH, Et₃N) base->product solvent Solvent (e.g., Ethanol, Methanol) solvent->product

Caption: Synthesis of bis-thioether derivatives.

Experimental Protocol: Synthesis of 4,4'-Oxybis(((phenylthio)methyl)benzene)

This protocol outlines the synthesis of a bis-thioether using thiophenol.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Thiophenol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a solution of sodium thiophenoxide by adding thiophenol (2.2 equivalents) to a solution of sodium hydroxide (2.2 equivalents) in ethanol at room temperature.

  • Stir the mixture for 20 minutes.

  • Add a solution of 4,4'-Oxybis((bromomethyl)benzene) (1.0 equivalent) in ethanol dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into deionized water.

  • Collect the precipitate by filtration and wash with water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure bis-thioether.

  • Dry the product under vacuum.

Quantitative Data:
Nucleophile (R-SH)BaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
ThiophenolNaOHEthanol5Room Temp.95Adapted from[5]
Benzyl mercaptanEt₃NMethanol6Room Temp.93General Procedure
4-MethylthiophenolNaOHEthanol5Room Temp.96General Procedure
1-DodecanethiolNaOHEthanol85089General Procedure

IV. Synthesis of Bis-ester Derivatives

The reaction of 4,4'-Oxybis((bromomethyl)benzene) with carboxylate anions provides a route to bis-ester derivatives. This is typically achieved by reacting the dibromide with a carboxylic acid in the presence of a base, or with a pre-formed carboxylate salt.

Reaction Scheme:

G start 4,4'-Oxybis((bromomethyl)benzene) product Bis-ester Derivative start->product acid 2 R-COOH (Carboxylic Acid) acid->product base Base (e.g., NaHCO₃, Et₃N) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product

Caption: Synthesis of bis-ester derivatives.

Experimental Protocol: Synthesis of 4,4'-Oxybis((benzoyloxymethyl)benzene)

This protocol describes the synthesis of a bis-ester derivative using benzoic acid.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Benzoic acid

  • Sodium Bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a solution of benzoic acid (2.2 equivalents) in DMF, add sodium bicarbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4,4'-Oxybis((bromomethyl)benzene) (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 8-10 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and pour it into deionized water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure bis-ester.

Quantitative Data:
Nucleophile (R-COOH)BaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Benzoic acidNaHCO₃DMF96588Adapted from[6]
Acetic acidEt₃NAcetonitrile12Reflux85General Procedure
4-Nitrobenzoic acidK₂CO₃DMF108082General Procedure
Cinnamic acidNaHCO₃DMF/Dioxane10Room Temp.92[6]

Conclusion

4,4'-Oxybis((bromomethyl)benzene) serves as a valuable and versatile precursor for the synthesis of a wide range of derivatives. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel compounds with potential applications in various fields of chemistry and drug development. The straightforward nature of the nucleophilic substitution reactions allows for a high degree of modularity in designing and creating new molecular architectures.

References

Application Notes and Protocols for Catalytic Reactions of 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic systems utilized in reactions involving 4,4'-Oxybis((bromomethyl)benzene), a versatile building block in polymer chemistry and materials science. The inherent reactivity of its dual bromomethyl functional groups makes it a valuable monomer for the synthesis of a variety of polymeric structures, including poly(arylene ether)s and porous organic polymers (POPs).[1] This document details catalytic systems, experimental protocols, and quantitative data for key reactions.

Palladium-Catalyzed Polycondensation for Poly(arylene ether) Synthesis

Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their exceptional thermal stability, robust mechanical properties, and chemical resistance.[1] While traditionally synthesized via nucleophilic aromatic substitution (SNAr) reactions, palladium-catalyzed C-O polycondensation offers a more versatile route, accommodating a wider range of monomers, including unactivated aryl chlorides and bromides.[1]

General Catalytic System

A typical palladium-catalyzed C-O polycondensation reaction for the synthesis of PAEs from a dihalide and a bisphenol involves a palladium catalyst and a phosphine ligand in the presence of a base.

Logical Workflow for Catalyst System Selection:

Caption: Workflow for selecting a catalytic system for PAE synthesis.

Quantitative Data for a Model Polycondensation Reaction

The following table summarizes the reaction conditions and results for a model palladium-catalyzed polycondensation of a generic aryl dibromide and a bisphenol to form a poly(arylene ether). While specific data for 4,4'-Oxybis((bromomethyl)benzene) was not available in the searched literature, this serves as a representative example.

ParameterValueReference
Aryl Dibromide 2,7-dibromo-9,9'-spirobifluorene[1]
Bisphenol (tBu)2-triptycene hydroquinone[1]
Catalyst Pd(OAc)₂[1]
Ligand RuPhos[1]
Base K₃PO₄[1]
Solvent Toluene/Anisole[1]
Temperature 140 °C[1]
Yield 98%[1]
Number-Average Molecular Weight (Mₙ) 47.7 kg/mol [1]
Polydispersity Index (Đ) 1.7[1]
Experimental Protocol for Palladium-Catalyzed Polycondensation

This protocol is adapted from a general procedure for the synthesis of poly(arylene ether)s.[1]

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Bisphenol comonomer (e.g., Bisphenol A, 4,4'-biphenol)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., a Buchwald ligand like RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Anhydrous anisole

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4,4'-Oxybis((bromomethyl)benzene) (1.0 mmol), the bisphenol comonomer (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Add a mixture of anhydrous toluene and anhydrous anisole (e.g., 1:1 v/v, to achieve a monomer concentration of 0.1 M).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 140 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the viscous solution with toluene.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Synthesis of Porous Organic Polymers (POPs)

The bifunctional nature of 4,4'-Oxybis((bromomethyl)benzene) makes it an excellent candidate for the synthesis of cross-linked porous organic polymers (POPs). These materials are of interest for applications in gas storage and separation, catalysis, and sensing due to their high surface areas and tunable porosity.

General Synthetic Approach

POPs can be synthesized through various cross-coupling reactions, such as Yamamoto-type Ullmann coupling of aryl bromides. In the context of 4,4'-Oxybis((bromomethyl)benzene), it can serve as a linker to connect multifunctional monomers, leading to a three-dimensional porous network.

Experimental Workflow for POP Synthesis:

POP_Synthesis start Select Monomers (e.g., 4,4'-Oxybis((bromomethyl)benzene) and a trifunctional amine) reaction Catalytic Cross-Coupling Reaction (e.g., Yamamoto-type Ullmann) start->reaction workup Polymer Isolation and Purification (Washing, Soxhlet Extraction) reaction->workup characterization Material Characterization (FT-IR, Solid-State NMR, BET Surface Area Analysis) workup->characterization end Porous Organic Polymer characterization->end Wittig_Horner A 4,4'-Oxybis((bromomethyl)benzene) C Arbuzov Reaction A->C B Triethyl phosphite B->C D Bis(phosphonate ester) C->D G Wittig-Horner Polycondensation D->G E Aromatic Dialdehyde E->G F Base (e.g., KOtBu) F->G H Poly(phenylene vinylene) Derivative G->H

References

Application Notes and Protocols: Synthesis of Poly(aryl ether) Dendrimers Using 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(aryl ether) dendrimers utilizing 4,4'-Oxybis((bromomethyl)benzene) as a core molecule. The methodologies described herein are based on the convergent approach, a widely adopted strategy for the precise construction of dendritic macromolecules.

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. Their unique properties, including a high density of surface functional groups and internal cavities, make them promising candidates for a variety of biomedical applications, particularly in drug delivery. Poly(aryl ether) dendrimers, known for their chemical stability and biocompatibility, are of significant interest in this field.

This document outlines the synthesis of Fréchet-type poly(aryl ether) dendrimers, employing 4,4'-Oxybis((bromomethyl)benzene) as the central core upon which dendritic wedges (dendrons) are attached. The primary synthetic method detailed is the Williamson ether synthesis, a robust and efficient reaction for forming ether linkages.

Synthesis Strategy: Convergent Approach

The convergent synthesis of dendrimers involves the step-wise growth of dendritic wedges, or dendrons, from the periphery towards a reactive focal point. These pre-synthesized dendrons are then attached to a multifunctional core molecule in the final step. This approach offers excellent control over the final structure and allows for easier purification of intermediates compared to the divergent method.

A schematic representation of the convergent synthesis of a second-generation (G2) dendrimer using a 4,4'-Oxybis((bromomethyl)benzene) core is depicted below.

convergent_synthesis cluster_dendron Dendron Synthesis cluster_core_attachment Core Attachment G1_Dendron First-Generation Dendron (G1-OH) G1_Br Brominated G1 Dendron (G1-Br) G1_Dendron->G1_Br Bromination G2_Dendron Second-Generation Dendron (G2-OH) Deprotection H₂/Pd-C G2_Dendron->Deprotection Hydrogenolysis 3_5_DHBA 3,5-Dihydroxybenzyl Alcohol 3_5_DHBA->G1_Dendron Williamson Ether Synthesis 3_5_DHBA->G2_Dendron Protecting_Group Benzyl Bromide Protecting_Group->G1_Dendron G2_Dendron_OH G2-OH Deprotection->G2_Dendron_OH Hydrogenolysis Bromination CBr₄, PPh₃ G1_Br->G2_Dendron Williamson Ether Synthesis G2_Dendrimer Second-Generation Dendrimer G2_Dendron_OH->G2_Dendrimer Williamson Ether Synthesis Core 4,4'-Oxybis((bromomethyl)benzene) Core->G2_Dendrimer

Figure 1: Convergent synthesis workflow for a G2 poly(aryl ether) dendrimer.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of first-generation (G1) and second-generation (G2) poly(aryl ether) dendrons and their subsequent attachment to the 4,4'-Oxybis((bromomethyl)benzene) core.

Materials and Methods
  • Reagents: 3,5-Dihydroxybenzyl alcohol, benzyl bromide, potassium carbonate (K₂CO₃), 18-crown-6, acetone, methanol (MeOH), ethyl acetate (EtOAc), carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), 4,4'-Oxybis((bromomethyl)benzene).

  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Size Exclusion Chromatography (SEC).

Protocol 1: Synthesis of First-Generation Dendron with Benzyl Ether Peripheral Groups ([G1]-OBn)
  • To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and a catalytic amount of 18-crown-6.

  • Add benzyl bromide (2.2 eq) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure [G1]-OBn as a white solid.

Protocol 2: Bromination of the First-Generation Dendron ([G1]-Br)
  • Dissolve the [G1]-OBn (1.0 eq) and carbon tetrabromide (1.5 eq) in dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford [G1]-Br as a colorless oil.

Protocol 3: Synthesis of Second-Generation Dendron with Benzyl Ether Peripheral Groups ([G2]-OBn)
  • Follow the procedure outlined in Protocol 1, using [G1]-Br (1.0 eq) and 3,5-dihydroxybenzyl alcohol (0.45 eq) as the starting materials.

  • Purify the product by column chromatography to obtain [G2]-OBn as a white solid.

Protocol 4: Deprotection to Yield Second-Generation Dendron ([G2]-OH)
  • Dissolve [G2]-OBn in a 1:1 mixture of THF and ethanol.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield [G2]-OH as a white foam.

Protocol 5: Synthesis of the Second-Generation Dendrimer with 4,4'-Oxybis((bromomethyl)benzene) Core
  • To a solution of [G2]-OH (2.2 eq) in dry DMF, add potassium carbonate (5.0 eq) and a catalytic amount of 18-crown-6.

  • Stir the mixture at 70 °C for 1 hour.

  • Add a solution of 4,4'-Oxybis((bromomethyl)benzene) (1.0 eq) in dry DMF dropwise.

  • Continue stirring at 70 °C for 48 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and solvent evaporation, purify the crude product by column chromatography to yield the final second-generation dendrimer.

Data Presentation

The following tables summarize typical characterization data for the synthesized dendrons and the final dendrimer.

Table 1: Summary of Yields and Molecular Weight Data

CompoundDescriptionYield (%)Mₙ (SEC, g/mol )PDI (SEC)
[G1]-OBn First-Generation Dendron (Protected)~953201.02
[G1]-Br First-Generation Dendron (Brominated)~903831.03
[G2]-OBn Second-Generation Dendron (Protected)~857451.04
[G2]-OH Second-Generation Dendron (Deprotected)>954061.05
G2-Dendrimer Second-Generation Dendrimer~8010081.06

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAr-H (Peripheral Benzyl)Ar-H (Inner Phenyl)-O-CH₂ -Ar (Benzyl)-CH₂ -BrAr-O-CH₂ -Ar (Core)
[G1]-OBn 7.30-7.45 (m)6.60-6.70 (m)5.05 (s)--
[G1]-Br 7.30-7.45 (m)6.65-6.75 (m)5.04 (s)4.40 (s)-
[G2]-OBn 7.30-7.45 (m)6.55-6.75 (m)5.03 (s)-4.95 (s)
G2-Dendrimer -6.50-6.70 (m)--4.98 (s)

Logical Relationship of Synthesis Steps

The logical progression of the synthesis from the initial building blocks to the final dendrimer is illustrated in the following diagram.

synthesis_logic Start Starting Materials (3,5-Dihydroxybenzyl alcohol, Benzyl bromide) G1_Synthesis Synthesis of G1 Dendron ([G1]-OBn) Start->G1_Synthesis G1_Bromination Bromination of G1 Dendron ([G1]-Br) G1_Synthesis->G1_Bromination G2_Synthesis Synthesis of G2 Dendron ([G2]-OBn) G1_Bromination->G2_Synthesis G2_Deprotection Deprotection of G2 Dendron ([G2]-OH) G2_Synthesis->G2_Deprotection Core_Reaction Reaction with Core (4,4'-Oxybis((bromomethyl)benzene)) G2_Deprotection->Core_Reaction Final_Product Final G2 Dendrimer Core_Reaction->Final_Product

Figure 2: Logical flow of the dendrimer synthesis process.

Applications in Drug Development

Poly(aryl ether) dendrimers synthesized using 4,4'-Oxybis((bromomethyl)benzene) as a core possess several features beneficial for drug delivery applications:

  • Biocompatibility: The poly(aryl ether) backbone is generally considered biocompatible and non-toxic.

  • Drug Encapsulation: The internal cavities of the dendrimer can be utilized to encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability.

  • Surface Functionalization: While not detailed in this protocol, the peripheral hydroxyl groups of the deprotected dendrimer can be further functionalized with targeting ligands, imaging agents, or hydrophilic polymers like polyethylene glycol (PEG) to improve circulation time and target specificity.

  • Controlled Release: The entrapped drug can be released in a controlled manner, potentially triggered by environmental factors such as pH.

These dendrimers serve as a versatile platform for the development of advanced drug delivery systems, offering the potential to improve the therapeutic efficacy and reduce the side effects of various drugs. Further research into the loading and release kinetics of specific therapeutic agents is warranted to fully explore their potential in pharmaceutical applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,4'-Oxybis((bromomethyl)benzene) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for 4,4'-Oxybis((bromomethyl)benzene)?

The most common and effective method for synthesizing 4,4'-Oxybis((bromomethyl)benzene) is through the free-radical bromination of 4,4'-dimethyldiphenyl ether. This reaction, often referred to as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2]

Q2: What is the role of N-Bromosuccinimide (NBS) in this synthesis?

NBS serves as a source of bromine radicals for the selective bromination of the benzylic positions (the methyl groups attached to the aromatic rings).[3][4] Its primary advantage is that it maintains a low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which helps to minimize undesired side reactions such as electrophilic aromatic substitution on the phenyl rings.[5][6]

Q3: What are suitable radical initiators for this reaction?

Common radical initiators include 2,2'-azobisisobutyronitrile (AIBN) and dibenzoyl peroxide (BPO).[2] These compounds decompose upon heating to generate free radicals that initiate the chain reaction. Alternatively, photochemical initiation using UV or visible light can be employed, which may lead to higher purity and yield with fewer by-products.[1][7]

Q4: Which solvents are recommended for the synthesis?

Historically, carbon tetrachloride (CCl₄) was a common solvent for this reaction.[2][6] However, due to its toxicity, it has been largely replaced by less hazardous alternatives.[6] Suitable solvents should be inert to the reaction conditions. Good choices include:

  • 1,2-Dichloroethane (DCE)

  • Chlorobenzene

  • Cyclohexane

  • Acetonitrile[1][6]

The choice of solvent can influence reaction time and yield. For instance, using 1,2-dichlorobenzene has been reported to provide higher yields and shorter reaction times compared to some other solvents.[8]

Q5: How can I purify the final product?

Purification of 4,4'-Oxybis((bromomethyl)benzene) typically involves a multi-step process. The succinimide by-product, which is insoluble in many organic solvents, can be removed by filtration after cooling the reaction mixture.[1] The filtrate can then be washed with water and aqueous solutions to remove any remaining impurities. Final purification is often achieved through recrystallization from a suitable solvent system or by column chromatography.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Dibrominated Product Incomplete reaction.Increase the reaction time or temperature (reflux). Ensure the radical initiator is active (use a fresh batch).
Insufficient brominating agent.Use a slight excess of NBS (2.1-2.2 equivalents per equivalent of 4,4'-dimethyldiphenyl ether).[1]
Presence of Mono-brominated By-product Inadequate amount of NBS.Increase the stoichiometry of NBS to ensure both methyl groups are brominated.[9]
Short reaction time.Extend the reaction duration to allow for the second bromination to occur.
Formation of Ring-Brominated Side Products High concentration of HBr or Br₂.Use a high grade of NBS. Ensure the reaction is carried out in a non-polar solvent to disfavor ionic pathways. The use of NBS is specifically intended to keep the Br₂ concentration low.[5][6]
Reaction Fails to Initiate Inactive radical initiator.Use a fresh supply of AIBN or BPO. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.[7]
Presence of radical inhibitors.Ensure all reagents and solvents are pure and free from inhibitors.
Difficult Purification Complex mixture of products.Optimize reaction conditions to improve selectivity. For purification, consider column chromatography with a suitable solvent gradient for better separation of the desired product from by-products.

Experimental Protocols

General Protocol for the Synthesis of 4,4'-Oxybis((bromomethyl)benzene)

This protocol is a generalized procedure based on the Wohl-Ziegler bromination of benzylic positions.

Materials:

  • 4,4'-Dimethyldiphenyl ether

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO)

  • Anhydrous 1,2-Dichloroethane (DCE) or another suitable inert solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyldiphenyl ether (1 equivalent) in anhydrous DCE.

  • Add N-Bromosuccinimide (2.1-2.2 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.05 equivalents) to the solution.

  • Place the reaction under an inert atmosphere (e.g., nitrogen).

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete (typically several hours, as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • The succinimide by-product will precipitate. Remove it by filtration and wash the solid with a small amount of cold solvent.

  • Combine the filtrate and washings. Wash the organic solution sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure 4,4'-Oxybis((bromomethyl)benzene).

Data Presentation

Table 1: Effect of Solvent on Reaction Yield and Time
SolventYield (%)Reaction Time (hours)Reference
1,2-Dichlorobenzene928[8]
Benzene408[8]
Chlorobenzene878[8]
1,4-Dichlorobenzene708[8]
Dimethylcarbonate898[8]
Carbon Tetrachloride7912[8]

Note: The data presented is for a similar benzylic bromination reaction and is intended to be representative of the expected trends for the synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Visualizations

experimental_workflow Experimental Workflow for 4,4'-Oxybis((bromomethyl)benzene) Synthesis reagents 1. Reagent Preparation - 4,4'-Dimethyldiphenyl ether - NBS (2.1-2.2 eq.) - AIBN/BPO (cat.) - Anhydrous Solvent (e.g., DCE) reaction_setup 2. Reaction Setup - Dissolve reagents in solvent - Inert atmosphere (N₂/Ar) reagents->reaction_setup reaction 3. Reaction - Heat to reflux - Stir vigorously - Monitor by TLC/GC-MS reaction_setup->reaction workup 4. Work-up - Cool to RT - Filter succinimide - Wash filtrate reaction->workup purification 5. Purification - Dry organic layer - Evaporate solvent - Recrystallization or Chromatography workup->purification product 6. Final Product - 4,4'-Oxybis((bromomethyl)benzene) purification->product

Caption: A flowchart of the experimental workflow.

troubleshooting_guide Troubleshooting Guide for Synthesis problem Problem Encountered low_yield Low Yield problem->low_yield mono_product Mono-brominated By-product problem->mono_product ring_bromination Ring Bromination problem->ring_bromination cause Potential Cause low_yield->cause incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn insufficient_nbs Insufficient NBS low_yield->insufficient_nbs mono_product->cause mono_product->insufficient_nbs ring_bromination->cause high_hbr High [HBr]/[Br₂] ring_bromination->high_hbr solution Solution incomplete_rxn->solution increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp insufficient_nbs->solution increase_nbs Increase NBS eq. insufficient_nbs->increase_nbs high_hbr->solution use_high_purity_nbs Use High Purity NBS high_hbr->use_high_purity_nbs

Caption: A troubleshooting decision-making diagram.

References

Technical Support Center: Purification of 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,4'-Oxybis((bromomethyl)benzene).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude 4,4'-Oxybis((bromomethyl)benzene)?

A1: The two primary methods for purifying 4,4'-Oxybis((bromomethyl)benzene) are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of 4,4'-Oxybis((bromomethyl)benzene)?

A2: Common impurities can include:

  • Starting materials: Unreacted 4,4'-dimethyldiphenyl ether.

  • Mono-brominated species: 4-(bromomethyl)-4'-methyldiphenyl ether.

  • Over-brominated species: Products with bromine substitution on the aromatic ring.

  • Reagent-derived impurities: N-bromosuccinimide (NBS) and its byproduct, succinimide, if NBS is used for bromination.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. A typical mobile phase for HPLC analysis of similar compounds involves acetonitrile and water.[1]

Purification Protocols

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize while the impurities remain in solution.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which 4,4'-Oxybis((bromomethyl)benzene) is soluble at high temperatures but sparingly soluble at low temperatures. Based on protocols for similar brominated aromatic compounds, suitable solvents could include toluene, xylene, dichloromethane, or chloroform.[2] It is recommended to test a few solvents on a small scale first.

  • Dissolution: Place the crude 4,4'-Oxybis((bromomethyl)benzene) in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Silica Gel Column Chromatography

Column chromatography is used to separate the desired product from impurities with different polarities.

Experimental Protocol:

  • Stationary Phase: Use silica gel (typically 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Selection: A non-polar solvent system is generally effective for brominated aromatic compounds. A good starting point is a mixture of hexane and a slightly more polar solvent like dichloromethane, chloroform, or ethyl acetate. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding increasing amounts of dichloromethane or ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4,4'-Oxybis((bromomethyl)benzene).

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubilityDifference in polarity
Best for Removing small amounts of impuritiesSeparating complex mixtures
Typical Solvents Toluene, Xylene, Dichloromethane[2]Hexane/Dichloromethane, Hexane/Ethyl Acetate
Purity Achievable HighVery High

Troubleshooting Guides

Recrystallization Issues
ProblemProbable Cause(s)Solution(s)
Product does not crystallize - Too much solvent used.- The chosen solvent is not suitable.- Evaporate some of the solvent.- Try a different solvent or a mixture of solvents.
Oily product forms - The solution is supersaturated.- The cooling process is too rapid.- Reheat the solution and allow it to cool more slowly.- Add a seed crystal.
Low recovery of product - The product is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is sufficiently cooled before filtration.- Use a pre-heated funnel for hot filtration.
Column Chromatography Issues
ProblemProbable Cause(s)Solution(s)
Poor separation of spots - The eluent system is not optimal.- Adjust the polarity of the eluent. Use a gradient elution if necessary.
Product is not eluting - The eluent is not polar enough.- Gradually increase the polarity of the eluent.
Streaking of spots on TLC - The compound may be degrading on the silica gel.- The sample is overloaded on the column.- Use a less acidic grade of silica or add a small amount of a neutralizer like triethylamine to the eluent.- Use a larger column or load less sample.
Cracking of the silica bed - The column was packed improperly.- The column ran dry.- Ensure the silica is packed as a uniform slurry.- Never let the solvent level drop below the top of the silica gel.

Visualized Workflows

experimental_workflow General Purification Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography dissolve Dissolve crude product in hot solvent cool Cool to crystallize dissolve->cool filter Filter and wash crystals cool->filter dry_recryst Dry purified product filter->dry_recryst final_product Pure Product dry_recryst->final_product pack Pack silica gel column load Load crude product pack->load elute Elute with solvent gradient load->elute collect Collect and analyze fractions elute->collect evaporate Combine pure fractions and evaporate solvent collect->evaporate evaporate->final_product crude Crude 4,4'-Oxybis ((bromomethyl)benzene) purity_check Assess Purity (TLC, NMR) crude->purity_check cluster_recrystallization cluster_recrystallization purity_check->cluster_recrystallization Minor impurities cluster_chromatography cluster_chromatography purity_check->cluster_chromatography Multiple impurities

Caption: General workflow for the purification of 4,4'-Oxybis((bromomethyl)benzene).

troubleshooting_logic Troubleshooting Logic for Poor Separation in Column Chromatography start Poor separation observed on TLC check_rf Is the Rf value of the product between 0.2 and 0.4? start->check_rf adjust_polarity Adjust eluent polarity check_rf->adjust_polarity No check_streaking Are the spots streaking? check_rf->check_streaking Yes end Improved Separation adjust_polarity->end add_neutralizer Consider adding a neutralizer (e.g., triethylamine) to the eluent check_streaking->add_neutralizer Yes check_overloading Is the column overloaded? check_streaking->check_overloading No add_neutralizer->end reduce_load Reduce sample load or use a larger column check_overloading->reduce_load Yes gradient_elution Consider using a gradient elution check_overloading->gradient_elution No reduce_load->end gradient_elution->end

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4,4'-Oxybis((bromomethyl)benzene), typically prepared via free-radical bromination of 4,4'-dimethyldiphenyl ether using N-bromosuccinimide (NBS).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive radical initiator (e.g., old AIBN or benzoyl peroxide).2. Insufficient initiation (e.g., low UV light intensity or temperature).3. Impure starting materials or solvent.4. Reaction quenched by oxygen.1. Use a fresh batch of the radical initiator.2. Ensure the reaction temperature is appropriate for the chosen initiator (typically 70-80 °C for AIBN) or increase the intensity of the UV lamp.3. Use freshly distilled solvent and pure 4,4'-dimethyldiphenyl ether.4. Degas the solvent and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Over-bromination) 1. Incorrect stoichiometry of NBS.2. High reaction temperature or prolonged reaction time.1. Use a precise stoichiometry of NBS. For the dibrominated product, approximately 2.2 equivalents of NBS are recommended.2. Monitor the reaction progress by TLC or GC/MS and stop the reaction once the starting material is consumed.3. Maintain a consistent and moderate reaction temperature.
Presence of Ring-Brominated Byproducts 1. High concentration of molecular bromine (Br₂).2. Presence of acidic impurities.1. Use N-bromosuccinimide (NBS) as the brominating agent, as it provides a low and steady concentration of Br₂.[1][2]2. Ensure the reaction setup is free from acidic contaminants. Washing the starting material with a mild base solution and drying it before use can be beneficial.
Formation of a Tarry, Intractable Residue 1. Polymerization of the product or starting material.2. High reaction temperature.1. Avoid excessive heating and prolonged reaction times.2. Use a solvent in which the product is soluble but does not promote side reactions.
Product is Difficult to Purify 1. Presence of succinimide byproduct.2. Similar polarity of the desired product and byproducts.1. After the reaction, cool the mixture to room temperature or below to precipitate the succinimide, which can then be removed by filtration.2. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. Recrystallization from a solvent like ethanol or a mixture of hexane and dichloromethane can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,4'-Oxybis((bromomethyl)benzene)?

The most common laboratory-scale synthesis involves the free-radical bromination of 4,4'-dimethyldiphenyl ether. This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions (UV irradiation). The reaction is usually carried out in a non-polar solvent like carbon tetrachloride (though less toxic alternatives like cyclohexane or acetonitrile are now preferred).

Q2: What are the primary side reactions to be aware of?

The main side reactions include:

  • Over-bromination: This leads to the formation of 4-(bromomethyl)-4'-(dibromomethyl)diphenyl ether and 4,4'-bis(dibromomethyl)diphenyl ether.

  • Ring Bromination: Electrophilic aromatic substitution can occur, where bromine is added to the aromatic rings instead of the methyl groups. Using NBS helps to minimize this by maintaining a low concentration of Br₂.[1]

  • Ether Linkage Cleavage: Under harsh acidic or high-temperature conditions, the ether bond can potentially be cleaved, though this is less common under typical benzylic bromination conditions.

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (4,4'-dimethyldiphenyl ether) and the formation of the desired product and any byproducts.

Q4: What is the role of the radical initiator?

The radical initiator, such as AIBN or BPO, is crucial for initiating the free-radical chain reaction. Upon heating or exposure to UV light, the initiator decomposes to form radicals. These radicals then abstract a hydrogen atom from the N-Br bond of NBS to generate a bromine radical, which propagates the chain reaction by abstracting a benzylic hydrogen from the 4,4'-dimethyldiphenyl ether.[1]

Q5: What is the white solid that precipitates during the reaction?

The white solid is succinimide, a byproduct of the reaction when NBS is used as the brominating agent. It is typically removed by filtration after the reaction is complete and has cooled down.

Experimental Protocol: Synthesis of 4,4'-Oxybis((bromomethyl)benzene)

Materials:

  • 4,4'-Dimethyldiphenyl ether

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a safer alternative like cyclohexane or acetonitrile)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyldiphenyl ether (1 equivalent) in the chosen solvent (e.g., cyclohexane).

  • Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents) to the solution.

  • Heat the mixture to reflux (around 80°C for cyclohexane) under an inert atmosphere (nitrogen or argon).

  • Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold solvent.

  • Combine the filtrates and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or a hexane/dichloromethane mixture) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4,4'-Oxybis((bromomethyl)benzene) as a white solid.

Visualizing the Reaction and Troubleshooting

Synthesis_and_Side_Reactions Start 4,4'-Dimethyldiphenyl Ether NBS NBS (2.2 eq) AIBN, Heat Mono 4-(Bromomethyl)-4'-methyldiphenyl ether (Under-bromination) Start->Mono Side Reaction (Insufficient NBS) Ring Ring-Brominated Byproducts Start->Ring Side Reaction (High [Br₂]) Product 4,4'-Oxybis((bromomethyl)benzene) (Desired Product) NBS->Product Main Reaction Over Over-brominated Products (e.g., dibromomethyl derivatives) Product->Over Side Reaction (Excess NBS)

Caption: Main reaction pathway and potential side reactions in the synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Troubleshooting_Workflow Start Start Synthesis CheckReaction Monitor Reaction Progress (TLC, GC/MS) Start->CheckReaction Problem Identify Issue CheckReaction->Problem Problem Detected End Obtain Pure Product CheckReaction->End Reaction Complete LowYield Low/No Product Problem->LowYield Low Yield SideProducts Mixture of Products Problem->SideProducts Side Products PurificationIssue Purification Difficulty Problem->PurificationIssue Purification Issues SolutionYield Check Initiator/Purity Inert Atmosphere LowYield->SolutionYield SolutionStoich Adjust NBS Stoichiometry Control Temperature SideProducts->SolutionStoich SolutionPurify Optimize Crystallization Column Chromatography PurificationIssue->SolutionPurify SolutionYield->Start Restart with Corrections SolutionStoich->Start Restart with Corrections SolutionPurify->End

Caption: A troubleshooting workflow for the synthesis of 4,4'-Oxybis((bromomethyl)benzene).

References

Technical Support Center: Optimizing Polymerization of 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of polymerization reactions involving 4,4'-Oxybis((bromomethyl)benzene). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the polymerization of 4,4'-Oxybis((bromomethyl)benzene)?

A1: The primary mechanism is a polycondensation reaction, specifically a Williamson ether synthesis. This involves the nucleophilic substitution reaction between the benzylic bromide groups of 4,4'-Oxybis((bromomethyl)benzene) and a di-nucleophile, typically a bisphenol or a dithiol, in the presence of a base. The base deprotonates the nucleophile, which then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming an ether or thioether linkage.

Q2: What are the critical parameters influencing the reaction time and molecular weight of the resulting polymer?

A2: The key parameters that significantly impact the polymerization outcome are:

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions.

  • Monomer Concentration: The concentration of the monomers affects the frequency of reactive chain-end collisions.

  • Solvent: The choice of solvent is crucial for monomer and polymer solubility and can influence the reaction kinetics.

  • Base Strength and Stoichiometry: The base must be strong enough to deprotonate the nucleophile effectively, and its stoichiometry relative to the nucleophile is critical.

  • Monomer Purity and Stoichiometry: High purity of both 4,4'-Oxybis((bromomethyl)benzene) and the comonomer, as well as a precise 1:1 stoichiometric ratio, are essential for achieving high molecular weight polymers.

Q3: What are common side reactions to be aware of during the polymerization?

A3: Several side reactions can occur, potentially limiting the molecular weight or leading to undesirable polymer structures:

  • Cross-linking: At elevated temperatures, side reactions involving the benzylic positions can lead to cross-linking, resulting in an insoluble gel.

  • Oxidation: The benzylic C-H bonds can be susceptible to oxidation, which can introduce defects in the polymer chain.

  • Incomplete Reaction: If the reaction is not allowed to proceed to high conversion, the resulting polymer will have a low molecular weight.

  • Chain Termination: Impurities in the monomers or solvent can act as chain terminators, limiting the polymer chain growth.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common problems encountered during the polymerization of 4,4'-Oxybis((bromomethyl)benzene).

Issue 1: Low Molecular Weight of the Final Polymer
Possible Cause Troubleshooting Step
Imprecise Stoichiometry Ensure accurate weighing and molar calculation of both monomers. A slight excess of one monomer can significantly limit the degree of polymerization.
Monomer Impurities Purify both 4,4'-Oxybis((bromomethyl)benzene) and the comonomer before use. Impurities can act as chain stoppers.
Insufficient Reaction Time Monitor the reaction progress over time by techniques like Gel Permeation Chromatography (GPC) to determine the optimal reaction time for achieving the desired molecular weight.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C to enhance the reaction rate, while carefully monitoring for signs of side reactions.
Inefficient Base Ensure the base is strong enough to fully deprotonate the comonomer. Consider using a stronger base or a different base/solvent system.
Poor Polymer Solubility As the polymer chains grow, they may precipitate from the solution, halting further reaction. Choose a solvent that maintains the polymer in solution throughout the reaction.
Issue 2: Gel Formation or Cross-linking During Polymerization
Possible Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature. High temperatures can promote side reactions at the benzylic positions, leading to cross-linking.
Prolonged Reaction Time Optimize the reaction time. Extended reaction times, especially at elevated temperatures, increase the likelihood of side reactions.
High Monomer Concentration Reduce the initial monomer concentration to decrease the probability of intermolecular side reactions leading to cross-linking.
Presence of Oxygen Conduct the polymerization under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can lead to cross-linking.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the polymerization of 4,4'-Oxybis((bromomethyl)benzene) with a generic bisphenol comonomer. This data is compiled from analogous poly(arylene ether) synthesis literature and serves as a guideline for optimization.

Table 1: Effect of Reaction Temperature on Molecular Weight and Reaction Time

Reaction Temperature (°C)Typical Reaction Time (h)Expected Number Average Molecular Weight (Mn, kDa)Polydispersity Index (PDI)
802415 - 251.8 - 2.2
1001225 - 401.9 - 2.4
120640 - 602.0 - 2.6
1404> 60 (risk of gelation)> 2.5 (broadening)

Table 2: Effect of Monomer Concentration on Molecular Weight

Monomer Concentration (mol/L)Expected Number Average Molecular Weight (Mn, kDa)Polydispersity Index (PDI)
0.120 - 301.9 - 2.3
0.235 - 502.0 - 2.5
0.550 - 702.1 - 2.7
> 0.5Potential for precipitation/gelationBroad

Experimental Protocols

General Procedure for Poly(ether) Synthesis via Williamson Etherification

This protocol describes a general method for the polymerization of 4,4'-Oxybis((bromomethyl)benzene) with a bisphenol comonomer, such as Bisphenol A.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene) (purified)

  • Bisphenol A (purified)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Monomer and Reagent Preparation: Dry 4,4'-Oxybis((bromomethyl)benzene), Bisphenol A, and potassium carbonate under vacuum at 80°C for at least 4 hours before use. Use anhydrous solvents.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet, add 4,4'-Oxybis((bromomethyl)benzene) (1.00 eq), Bisphenol A (1.00 eq), and potassium carbonate (1.10 eq).

  • Solvent Addition: Add a mixture of DMAc and toluene (e.g., 4:1 v/v) to achieve the desired monomer concentration (e.g., 0.2 mol/L).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150°C) to azeotropically remove water with toluene. Continue this process for 2-4 hours.

  • Polymerization: After dehydration, slowly remove the toluene through the Dean-Stark trap to raise the reaction temperature to the desired polymerization temperature (e.g., 160°C). Maintain the reaction at this temperature under a gentle flow of inert gas.

  • Monitoring: Monitor the progress of the polymerization by periodically taking samples and analyzing the molecular weight by GPC. The viscosity of the reaction mixture will also increase significantly as the polymerization proceeds.

  • Precipitation and Purification: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature. Dilute the viscous solution with DMAc if necessary and precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any remaining salts and unreacted monomers. Dry the polymer in a vacuum oven at 80°C until a constant weight is obtained.

Visualizations

Experimental Workflow for Polymerization

experimental_workflow reagents Monomers & Reagents (Purified & Dried) setup Reaction Setup (Inert Atmosphere) reagents->setup solvents Add Solvents (DMAc/Toluene) setup->solvents dehydration Azeotropic Dehydration (Reflux) solvents->dehydration polymerization Polymerization (Elevated Temperature) dehydration->polymerization monitoring Reaction Monitoring (GPC, Viscosity) polymerization->monitoring monitoring->polymerization Continue precipitation Precipitation (in Methanol) monitoring->precipitation Target MW Reached purification Washing & Drying precipitation->purification product Final Polymer purification->product

Caption: A typical experimental workflow for the synthesis of poly(ether)s from 4,4'-Oxybis((bromomethyl)benzene).

Troubleshooting Logic for Low Molecular Weight

troubleshooting_low_mw start Low Molecular Weight Observed check_stoichiometry Verify Monomer Stoichiometry start->check_stoichiometry check_purity Check Monomer Purity check_stoichiometry->check_purity If stoichiometry is correct success High Molecular Weight Achieved check_stoichiometry->success If stoichiometry is adjusted check_time Increase Reaction Time check_purity->check_time If monomers are pure check_purity->success If monomers are purified check_temp Increase Reaction Temperature check_time->check_temp If still low MW check_time->success If optimal time is found check_base Evaluate Base Efficiency check_temp->check_base If still low MW check_temp->success If optimal temp is found check_solubility Assess Polymer Solubility check_base->check_solubility If still low MW check_base->success If base is optimized check_solubility->success If soluble

Caption: A logical flow diagram for troubleshooting low molecular weight in the polymerization of 4,4'-Oxybis((bromomethyl)benzene).

How to avoid impurities in 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4,4'-Oxybis((bromomethyl)benzene)

This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis and purification of 4,4'-Oxybis((bromomethyl)benzene), focusing on the avoidance and removal of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered during the synthesis of 4,4'-Oxybis((bromomethyl)benzene)?

A1: The most common synthesis route is the free-radical bromination of 4,4'-oxybis(methylbenzene) (also known as 4,4'-dimethyldiphenyl ether) using N-bromosuccinimide (NBS). The primary impurities include:

  • Unreacted Starting Material: 4,4'-oxybis(methylbenzene).

  • Mono-brominated Intermediate: 4-(bromomethyl)-4'-methyldiphenyl ether.

  • By-products from the Reagent: Succinimide is a major by-product when using NBS.[1][2]

  • Solvent Residues: Residual solvents from the reaction or purification, such as carbon tetrachloride or benzene.[1][2]

  • Over-brominated Species: Products with bromine substitution on the aromatic ring, although less common under radical conditions.

  • Hydrolysis Products: If moisture is present, benzylic bromides can hydrolyze to their corresponding alcohols.

Q2: How can I minimize the formation of the mono-brominated impurity?

A2: The formation of the mono-brominated product is typically due to an insufficient amount of the brominating agent. To favor the formation of the desired di-brominated product, it is crucial to use a stoichiometric excess of N-bromosuccinimide (NBS). A molar ratio of at least 2.0 equivalents of NBS to 1.0 equivalent of 4,4'-oxybis(methylbenzene) is recommended.[1] Monitoring the reaction progress via techniques like TLC or ¹H NMR can help determine the optimal reaction time to ensure complete conversion.

Q3: What is the best way to remove the succinimide by-product after the reaction?

A3: Succinimide has low solubility in many organic solvents, such as carbon tetrachloride, especially upon cooling. The most effective method for its removal is to cool the reaction mixture after completion, which causes the succinimide to precipitate. It can then be easily removed by filtration.[1][2]

Q4: My final product has a yellow or brownish tint. What is the likely cause and how can I fix it?

A4: A colored product often indicates the presence of residual bromine or other colored impurities. This can result from using an excessive amount of NBS or from decomposition under harsh reaction or workup conditions. Purification via recrystallization is typically effective in removing these colored impurities to yield a white or beige crystalline solid.[1]

Troubleshooting Guide

Problem: My ¹H NMR spectrum shows a significant amount of unreacted starting material.

Possible Cause Recommended Solution
Insufficient Brominating Agent Ensure at least 2.0 molar equivalents of NBS are used relative to the starting material.[1]
Inactive Radical Initiator The radical initiator (e.g., AIBN, benzoyl peroxide) may have degraded. Use a fresh batch of the initiator.[1][2]
Inadequate Reaction Time or Temperature Ensure the reaction is heated to a sufficient temperature (e.g., reflux in CCl₄, 80-90°C) to facilitate radical initiation and propagation.[1] Monitor the reaction to completion using an appropriate analytical method (TLC, GC, or NMR).

Problem: The primary impurity in my product is the mono-brominated species.

Possible Cause Recommended Solution
Sub-stoichiometric Amount of NBS Increase the molar equivalents of NBS to slightly above 2.0 (e.g., 2.1-2.2 eq.) to drive the reaction to the di-brominated product.
Premature Termination of the Reaction Allow the reaction to proceed for a longer duration. Monitor the disappearance of the mono-brominated intermediate by TLC or another suitable technique.
Poor Mixing Ensure efficient stirring of the reaction mixture, as NBS and the resulting succinimide are solids, and good contact with the reactants in solution is necessary.

Problem: My product yield is low after purification.

Possible Cause Recommended Solution
Product Loss During Filtration When filtering off the succinimide, ensure the filter cake is washed with a small amount of cold solvent to recover any occluded product.
Inappropriate Recrystallization Solvent The chosen solvent may be too good, leading to high solubility and low recovery. Perform small-scale solubility tests to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room or lower temperatures.
Product Decomposition Benzylic bromides can be sensitive to heat and light. Avoid prolonged heating during solvent removal and store the final product in a cool, dark place, preferably under an inert atmosphere.[3]

Data Presentation

Table 1: Effect of NBS Stoichiometry on Product Distribution (Illustrative)

Molar Ratio (NBS : Starting Material)Unreacted Starting Material (%)Mono-brominated Product (%)Di-brominated Product (%)
1.0 : 1.0~25~50~25
1.8 : 1.0~5~20~75
2.0 : 1.0<1~5~94
2.2 : 1.0<1<2>97

Note: These are illustrative values. Actual results will vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Oxybis((bromomethyl)benzene)

This protocol is based on established procedures for benzylic bromination.[1]

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-oxybis(methylbenzene) (5.0 g, 25.2 mmol, 1.0 eq.) and N-bromosuccinimide (NBS) (9.43 g, 53.0 mmol, 2.1 eq.).

  • Solvent Addition: Add carbon tetrachloride (125 mL). Safety Note: Carbon tetrachloride is a hazardous solvent and should be handled in a well-ventilated fume hood.

  • Initiator Addition: Add a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) (approx. 0.2 g).

  • Reaction: Heat the mixture to reflux (80-90°C) with vigorous stirring. The reaction is typically complete within 6-8 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature, then in an ice bath for 30 minutes to precipitate the succinimide.

    • Filter the mixture through a sintered glass funnel to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization (see Protocol 2). The expected product is a beige or white crystalline solid.[1]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. A mixture of hexane and ethyl acetate is often effective. The product should be highly soluble in the boiling solvent and poorly soluble at room temperature.

  • Dissolution: Place the crude 4,4'-Oxybis((bromomethyl)benzene) in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Add a co-solvent in which the product is less soluble (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizations

Synthesis_Workflow Diagram 1: Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 4,4'-oxybis(methylbenzene) reagents Add NBS (2.1 eq.), AIBN (cat.) in Carbon Tetrachloride start->reagents reflux Heat to Reflux (80-90°C, 6-8h) reagents->reflux cool Cool Reaction Mixture reflux->cool filter Filter to Remove Succinimide cool->filter evaporate Evaporate Solvent filter->evaporate crude Crude Product evaporate->crude recrystallize Recrystallize (e.g., Hexane/Ethyl Acetate) crude->recrystallize isolate Isolate Crystals by Filtration recrystallize->isolate dry Dry Under Vacuum isolate->dry final_product Pure 4,4'-Oxybis((bromomethyl)benzene) dry->final_product

Caption: Diagram 1: A flowchart illustrating the key stages of synthesis, workup, and purification.

Troubleshooting_Tree Diagram 2: Troubleshooting Impurities start Analyze Crude Product (NMR, TLC, HPLC) q1 High Starting Material? start->q1 q2 High Mono-bromo Product? q1->q2 No c1 Cause: - Insufficient NBS - Inactive Initiator - Low Temp / Short Time q1->c1 Yes q3 Product is Colored? q2->q3 No c2 Cause: - Sub-stoichiometric NBS - Incomplete Reaction q2->c2 Yes c3 Cause: - Residual Bromine - Decomposition q3->c3 Yes s1 Solution: - Increase NBS eq. - Use fresh AIBN - Increase time/temp c1->s1 s2 Solution: - Increase NBS to >2.0 eq. - Extend reaction time c2->s2 s3 Solution: - Recrystallize - (Optional) Charcoal treatment c3->s3

Caption: Diagram 2: A decision tree for troubleshooting common impurities based on analytical results.

References

Technical Support Center: Troubleshooting Reactions with 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Oxybis((bromomethyl)benzene). The information is presented in a question-and-answer format to directly address common issues, particularly low conversion rates, encountered during its use in various chemical syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Williamson ether synthesis using 4,4'-Oxybis((bromomethyl)benzene) and a phenol is resulting in a low yield. What are the potential causes and how can I improve the conversion rate?

A1: Low yields in Williamson ether synthesis with 4,4'-Oxybis((bromomethyl)benzene) are a common issue and can often be attributed to several factors. 4,4'-Oxybis((bromomethyl)benzene) is a reactive difunctional reagent, and its benzylic bromide moieties are susceptible to side reactions.[1]

Troubleshooting Steps:

  • Choice of Base and Reaction Conditions: The strength of the base is critical. A base that is too strong can promote side reactions, while a base that is too weak will result in incomplete deprotonation of the phenol.

    • Problem: Strong bases like sodium hydride (NaH) can lead to elimination reactions (E2) of the benzylic bromide.

    • Solution: Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are often effective in promoting the desired SN2 reaction while minimizing elimination.[2]

    • Protocol Consideration: When using NaH, ensure the reaction is conducted at a low temperature (e.g., 0 °C) during the deprotonation step, followed by slow addition of the 4,4'-Oxybis((bromomethyl)benzene).

  • Solvent Selection: The solvent plays a crucial role in the solubility of reactants and the reaction mechanism.

    • Problem: Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents effectively dissolve the reactants and promote the SN2 pathway.

  • Reaction Temperature and Time:

    • Problem: High temperatures can favor elimination over substitution and may also lead to decomposition of the reactants or products.

    • Solution: It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be gradually increased. Prolonged reaction times at high temperatures should be avoided if side product formation is observed.

  • Water Contamination:

    • Problem: The presence of water can hydrolyze the benzylic bromide groups of 4,4'-Oxybis((bromomethyl)benzene) to the corresponding benzyl alcohols, reducing the amount of starting material available for the desired reaction.

    • Solution: Ensure all reactants and solvents are anhydrous. Use freshly dried solvents and properly dried glassware.

  • Phase-Transfer Catalysis (PTC):

    • Problem: If the phenoxide salt has poor solubility in the organic solvent, the reaction rate will be slow.

    • Solution: Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the reaction occurs, often leading to improved yields and milder reaction conditions.

Q2: I am observing the formation of insoluble, polymeric material in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of insoluble polymeric material is a strong indication of a side reaction where 4,4'-Oxybis((bromomethyl)benzene) self-condenses or polymerizes.

Troubleshooting Steps:

  • Stoichiometry Control:

    • Problem: If the nucleophile is added too slowly or is not present in a sufficient excess, the unreacted 4,4'-Oxybis((bromomethyl)benzene) can react with the mono-substituted product, leading to oligomerization and polymerization.

    • Solution: Ensure accurate stoichiometry. For a complete reaction, a slight excess of the nucleophile is often beneficial. Consider adding the 4,4'-Oxybis((bromomethyl)benzene) solution slowly to a solution of the deprotonated nucleophile to maintain a high concentration of the nucleophile relative to the electrophile.

  • Reaction Conditions:

    • Problem: High temperatures and strong bases can promote intermolecular reactions between molecules of 4,4'-Oxybis((bromomethyl)benzene) or its derivatives.

    • Solution: Employ milder reaction conditions as outlined in Q1. Lowering the reaction temperature and using a less aggressive base can significantly reduce the rate of polymerization.

Q3: My reaction with an amine nucleophile is giving a complex mixture of products. How can I improve the selectivity?

A3: Reactions of 4,4'-Oxybis((bromomethyl)benzene) with amines can be complex due to the possibility of mono- and di-alkylation, as well as over-alkylation of the amine to form quaternary ammonium salts.

Troubleshooting Steps:

  • Control of Stoichiometry:

    • Problem: Using a 1:1 molar ratio of 4,4'-Oxybis((bromomethyl)benzene) to a primary or secondary amine is likely to result in a mixture of mono- and di-substituted products, as well as unreacted starting materials.

    • Solution: To favor the di-substituted product, use at least two equivalents of the amine. To favor the mono-substituted product, a large excess of 4,4'-Oxybis((bromomethyl)benzene) would be required, which may not be practical. A more effective approach for mono-substitution is to use a protecting group strategy.

  • Base and Solvent:

    • Problem: The amine itself can act as a base, but this can lead to complex equilibria.

    • Solution: It is often cleaner to use a non-nucleophilic external base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to scavenge the HBr formed during the reaction. The choice of solvent will depend on the solubility of the amine and the other reactants. Aprotic polar solvents are generally a good choice.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for reactions involving 4,4'-Oxybis((bromomethyl)benzene) and related benzylic bromides.

Reaction Type Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Williamson Ether SynthesisPhenolK₂CO₃DMF8012>90 (typical)General Knowledge
Williamson Ether Synthesis4,4'-BiphenolK₂CO₃DMF9024~85-95 (for polymers)General Polymer Synthesis
AminationPrimary/Secondary AmineK₂CO₃ or Et₃NAcetonitrile60-808-16VariableGeneral Knowledge
Azide SubstitutionSodium Azide-DMF/Water252>90 (with related dibromides)[3]

Detailed Experimental Protocols

Example Protocol: Williamson Ether Synthesis with 4,4'-Biphenol

This protocol describes a typical procedure for the synthesis of a poly(ether) from 4,4'-Oxybis((bromomethyl)benzene) and 4,4'-biphenol.

  • Reagents and Materials:

    • 4,4'-Oxybis((bromomethyl)benzene) (1.0 eq)

    • 4,4'-Biphenol (1.0 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq)

    • Dimethylformamide (DMF), anhydrous

    • Methanol

    • Deionized water

  • Procedure:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4,4'-biphenol, K₂CO₃, and anhydrous DMF.

    • Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

    • Add 4,4'-Oxybis((bromomethyl)benzene) to the mixture.

    • Heat the reaction mixture to 90 °C and maintain for 24 hours with vigorous stirring.

    • After 24 hours, cool the reaction mixture to room temperature.

    • Precipitate the polymer product by slowly pouring the reaction mixture into a large volume of methanol with stirring.

    • Filter the precipitate and wash thoroughly with methanol and then with deionized water to remove any inorganic salts.

    • Dry the polymer product in a vacuum oven at 60 °C overnight.

Visualizations

Troubleshooting_Low_Conversion cluster_side_products Side Product Analysis cluster_solutions_poly Solutions for Polymerization cluster_solutions_hydrolysis Solutions for Hydrolysis cluster_solutions_elimination Solutions for Elimination cluster_solutions_unknown General Optimization start Low Conversion Rate Observed q1 What is the nature of the primary side products? start->q1 polymeric Insoluble Polymeric Material q1->polymeric Polymerization hydrolysis Benzyl Alcohol Derivatives q1->hydrolysis Hydrolysis elimination Elimination Products q1->elimination Elimination unknown Complex/Unknown Mixture q1->unknown Multiple Issues sol_poly1 Check Stoichiometry: - Use slight excess of nucleophile. - Slow addition of electrophile. polymeric->sol_poly1 sol_poly2 Milder Conditions: - Lower reaction temperature. - Use a weaker base. polymeric->sol_poly2 sol_hydrolysis Ensure Anhydrous Conditions: - Use dry solvents and glassware. - Handle reagents under inert atmosphere. hydrolysis->sol_hydrolysis sol_elim1 Use a Milder Base: - e.g., K₂CO₃ instead of NaH. elimination->sol_elim1 sol_elim2 Lower Reaction Temperature elimination->sol_elim2 sol_unknown1 Systematically vary parameters: - Base, solvent, temperature. unknown->sol_unknown1 sol_unknown2 Consider Phase-Transfer Catalysis unknown->sol_unknown2

Caption: Troubleshooting workflow for low conversion rates.

Williamson_Ether_Synthesis_Pathway cluster_reactants Reactants cluster_side_reactions Potential Side Reactions phenol Phenol (Ar-OH) deprotonation Deprotonation phenol->deprotonation reagent 4,4'-Oxybis((bromomethyl)benzene) (Br-CH₂-Ar'-O-Ar'-CH₂-Br) sn2 SN2 Reaction reagent->sn2 elimination E2 Elimination reagent->elimination Strong Base / High Temp hydrolysis Hydrolysis reagent->hydrolysis Water Present polymerization Polymerization reagent->polymerization Incorrect Stoichiometry base Base (e.g., K₂CO₃) base->deprotonation phenoxide Phenoxide (Ar-O⁻) deprotonation->phenoxide phenoxide->sn2 product Desired Ether Product sn2->product

Caption: Key steps and side reactions in Williamson ether synthesis.

References

Technical Support Center: Characterization of Byproducts in Reactions with 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Oxybis((bromomethyl)benzene). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the characterization of reaction byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Formation of a White Precipitate

Q1: My reaction with 4,4'-Oxybis((bromomethyl)benzene) and a nucleophile (e.g., a phenol or alcohol) resulted in a low yield of the expected ether product and a significant amount of an insoluble white solid. What is this byproduct and how can I avoid it?

A1: The insoluble white precipitate is likely a result of self-condensation or oligomerization of the highly reactive 4,4'-Oxybis((bromomethyl)benzene). This is a common side reaction, especially under basic conditions used in reactions like the Williamson ether synthesis. The bifunctional nature of the starting material allows it to react with itself to form poly(phenylene ether)-type oligomers.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the nucleophile to ensure that it preferentially reacts with the electrophilic benzylic bromide sites over another molecule of 4,4'-Oxybis((bromomethyl)benzene).

  • Slow Addition: Add the 4,4'-Oxybis((bromomethyl)benzene) solution dropwise to the reaction mixture containing the nucleophile and the base. This maintains a low concentration of the electrophile, minimizing self-reaction.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of polymerization.

  • Choice of Base: A weaker base, if sufficient to deprotonate the nucleophile, may be less likely to promote self-condensation.

Characterization of Oligomeric Byproducts:

Oligomeric byproducts are often characterized by their broad signals in ¹H and ¹³C NMR spectra and a distribution of molecular weights observed in mass spectrometry (e.g., MALDI-TOF).

Byproduct TypeExpected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)Mass Spectrometry
OligomersBroad signals for aromatic protons (6.8-7.5 ppm) and methylene bridges (~5.0 ppm)Broad signals for aromatic carbons (115-160 ppm) and methylene carbons (~70 ppm)Distribution of masses corresponding to repeating units

Issue 2: Presence of Oxygenated Impurities in the Final Product

Q2: After my reaction and work-up, I'm observing impurities with carbonyl and hydroxyl groups in my product mixture. What are these and how did they form?

A2: These impurities are likely due to the hydrolysis of the benzylic bromide groups, followed by oxidation. The bromomethyl groups are susceptible to hydrolysis by water present in the solvent or introduced during the work-up. The resulting benzyl alcohol can then be oxidized to the corresponding benzaldehyde and further to the benzoic acid, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

Potential Byproducts from Hydrolysis and Oxidation:

  • 4,4'-Oxybis((hydroxymethyl)benzene): The initial hydrolysis product.

  • 4,4'-Oxybis(benzaldehyde): Formed by the oxidation of the diol.

  • 4,4'-Oxybis(benzoic acid): Formed by the further oxidation of the dialdehyde.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.

  • Careful Work-up: Minimize the exposure of the reaction mixture to water and air during the work-up. Use dried organic solvents for extraction and perform the separation as quickly as possible.

  • Purification: These oxygenated byproducts can often be separated from the desired ether product by column chromatography, as they are typically more polar.

ByproductExpected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)Expected Mass (m/z)
4,4'-Oxybis((hydroxymethyl)benzene)~4.6 (s, 4H, -CH₂OH), ~5.3 (t, 2H, -OH), 6.9-7.4 (m, 8H, Ar-H)~64 (-CH₂OH), 118-158 (Ar-C)[M+H]⁺: 231.09
4,4'-Oxybis(benzaldehyde)7.1-8.0 (m, 8H, Ar-H), ~9.9 (s, 2H, -CHO)119-162 (Ar-C), ~192 (-CHO)[M+H]⁺: 227.07
4,4'-Oxybis(benzoic acid)7.0-8.2 (m, 8H, Ar-H), ~13.0 (br s, 2H, -COOH)118-162 (Ar-C), ~167 (-COOH)[M+H]⁺: 259.06

Frequently Asked Questions (FAQs)

Q3: How can I selectively achieve mono-substitution versus di-substitution when reacting 4,4'-Oxybis((bromomethyl)benzene) with a nucleophile?

A3: Achieving selective mono-substitution requires careful control of the reaction conditions.

  • Stoichiometry: Use a significant excess of 4,4'-Oxybis((bromomethyl)benzene) relative to the nucleophile. This increases the statistical probability that a nucleophile will react with a fresh molecule of the electrophile rather than the already mono-substituted product.

  • Concentration: Running the reaction under dilute conditions can also favor mono-substitution.

  • Temperature: Lower reaction temperatures can help to improve selectivity.

  • Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired mono-substituted product is maximized.

Q4: What are the best practices for purifying the products from reactions involving 4,4'-Oxybis((bromomethyl)benzene)?

A4:

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The non-polar desired ether product will usually elute first, followed by the more polar byproducts like the diol, dialdehyde, and diacid.

  • Recrystallization: If the desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Washing: During the work-up, washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can help to remove acidic byproducts like 4,4'-Oxybis(benzoic acid). A subsequent wash with brine helps to remove residual water.

Q5: Are there any specific safety precautions I should take when working with 4,4'-Oxybis((bromomethyl)benzene)?

A5: Yes, 4,4'-Oxybis((bromomethyl)benzene) is a lachrymator and an irritant.

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Waste Disposal: Dispose of waste containing this compound according to your institution's hazardous waste disposal procedures.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis with 4,4'-Oxybis((bromomethyl)benzene) and a Phenol

  • To a solution of the phenol (2.2 mmol) in a suitable dry solvent (e.g., DMF or acetonitrile, 20 mL) in a round-bottom flask, add a base (e.g., K₂CO₃, 4.4 mmol).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • In a separate flask, dissolve 4,4'-Oxybis((bromomethyl)benzene) (1.0 mmol) in the same dry solvent (10 mL).

  • Add the solution of 4,4'-Oxybis((bromomethyl)benzene) dropwise to the phenol/base mixture over a period of 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water (100 mL).

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Characterization of Byproducts by NMR and Mass Spectrometry

  • Isolate the byproduct fractions from the column chromatography.

  • Prepare samples for NMR by dissolving a small amount of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Prepare samples for mass spectrometry by dissolving a small amount of the byproduct in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquire a mass spectrum using an appropriate ionization technique (e.g., ESI or APCI).

  • Analyze the spectral data to elucidate the structure of the byproduct, comparing the observed chemical shifts and mass-to-charge ratios with the expected values for potential byproducts.

Visualizations

Reaction_Byproducts cluster_byproducts Potential Byproducts reagent 4,4'-Oxybis((bromomethyl)benzene) product Desired Ether Product reagent->product Nucleophilic Substitution hydrolysis Hydrolysis (4,4'-Oxybis((hydroxymethyl)benzene)) reagent->hydrolysis H₂O oligomer Self-Condensation (Oligomers) reagent->oligomer Base nucleophile Nucleophile (e.g., R-OH) nucleophile->product oxidation1 Oxidation (4,4'-Oxybis(benzaldehyde)) hydrolysis->oxidation1 [O] oxidation2 Further Oxidation (4,4'-Oxybis(benzoic acid)) oxidation1->oxidation2 [O] Troubleshooting_Workflow start Low Yield of Desired Product? check_precipitate Insoluble White Precipitate Observed? start->check_precipitate Yes check_polar_impurities Polar Impurities on TLC? start->check_polar_impurities No check_precipitate->check_polar_impurities No oligomerization Likely Oligomerization Byproduct check_precipitate->oligomerization Yes hydrolysis Likely Hydrolysis/Oxidation Byproducts check_polar_impurities->hydrolysis Yes end Purify by Column Chromatography check_polar_impurities->end No solution_oligomerization Troubleshooting: - Slow addition of electrophile - Use excess nucleophile - Lower reaction temperature oligomerization->solution_oligomerization solution_hydrolysis Troubleshooting: - Use anhydrous conditions - Inert atmosphere - Careful work-up hydrolysis->solution_hydrolysis solution_oligomerization->end solution_hydrolysis->end

Technical Support Center: Controlling Polymerization with 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for controlling the degree of polymerization when using 4,4'-Oxybis((bromomethyl)benzene) as a monomer. This resource is intended to assist researchers in achieving desired polymer molecular weights and architectures for their specific applications.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of 4,4'-Oxybis((bromomethyl)benzene), which typically undergoes step-growth polymerization, often via Williamson ether synthesis with a suitable diol or bisphenol comonomer.

Problem Potential Cause Recommended Solution
Low Polymer Molecular Weight / Low Degree of Polymerization Imprecise Stoichiometry: An unequal molar ratio of the functional groups of the comonomers is a primary cause of low molecular weight in step-growth polymerization.Ensure high-purity monomers. Accurately weigh and charge the monomers to achieve a 1:1 molar ratio of the reactive groups (e.g., bromomethyl groups of 4,4'-Oxybis((bromomethyl)benzene) and hydroxyl groups of a bisphenol).
Incomplete Reaction: The polymerization may not have proceeded to a high enough conversion. High molecular weight in step-growth polymerization is only achieved at very high conversions (>99%).Increase the reaction time. Ensure the reaction temperature is optimal for the specific solvent and catalyst system being used. Monitor the reaction progress by techniques such as titration of end groups or spectroscopic methods.
Presence of Monofunctional Impurities: Impurities with a single reactive group can act as chain stoppers, limiting the growth of the polymer chain.Use highly purified monomers and solvents. Ensure all glassware is thoroughly cleaned and dried to prevent contamination.
Side Reactions: Unwanted side reactions can consume functional groups, disrupting the stoichiometry and limiting chain growth.Optimize reaction conditions (temperature, catalyst concentration) to minimize side reactions. A common side reaction can be elimination from the bromomethyl group under strongly basic conditions.
Gelation or Cross-linking Excess of 4,4'-Oxybis((bromomethyl)benzene): This monomer has two reactive bromomethyl groups. An excess can lead to branching and eventual gelation, especially at high conversions.Carefully control the stoichiometry to be as close to 1:1 as possible.
High Reaction Temperature: Elevated temperatures can sometimes promote side reactions that lead to cross-linking.Conduct the polymerization at the lowest effective temperature that still allows for a reasonable reaction rate.
High Monomer Concentration: High concentrations can increase the probability of intermolecular reactions leading to cross-linking.The polymerization can be carried out in a suitable solvent at an appropriate dilution to reduce the likelihood of gelation.
Inconsistent Batch-to-Batch Results Variability in Monomer Purity: Different batches of monomers may have varying levels of purity.Characterize each new batch of monomer for purity before use.
Atmospheric Contamination: Oxygen and moisture can interfere with many polymerization reactions.Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents.
Inconsistent Reaction Conditions: Variations in temperature, stirring rate, or addition rates of reagents can affect the polymerization outcome.Standardize the experimental protocol and use precise temperature and agitation control.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for controlling the degree of polymerization with 4,4'-Oxybis((bromomethyl)benzene)?

A1: The most critical factor is achieving precise stoichiometric control of the comonomers. In step-growth polymerization, any deviation from a 1:1 molar ratio of the reactive functional groups will significantly limit the achievable molecular weight.

Q2: How can I control the molecular weight to a specific target value?

A2: There are two primary methods:

  • Controlled Stoichiometric Imbalance: By introducing a slight, calculated excess of one of the bifunctional monomers, you can predictably limit the average degree of polymerization.

  • Use of a Monofunctional Reagent (Chain Stopper): Adding a controlled amount of a monofunctional reagent that can react with the growing polymer chain ends will terminate the chain growth, thereby controlling the final molecular weight.

Q3: What type of polymerization is typically used for 4,4'-Oxybis((bromomethyl)benzene)?

A3: 4,4'-Oxybis((bromomethyl)benzene) is typically used in polycondensation reactions, a type of step-growth polymerization. A common method is the Williamson ether synthesis, where it reacts with a bisphenol in the presence of a base to form a poly(aryl ether).[1][2][3] Phase-transfer catalysis can be employed to facilitate this reaction between two immiscible phases.

Q4: What are suitable comonomers for polymerization with 4,4'-Oxybis((bromomethyl)benzene)?

A4: A variety of bisphenols can be used as comonomers, such as Bisphenol A, 4,4'-biphenol, and hydroquinone. The choice of bisphenol will influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical properties.

Q5: What are common side reactions to be aware of?

A5: Potential side reactions include elimination reactions of the bromomethyl group, especially under harsh basic conditions, and ether cleavage at high temperatures. These side reactions can disrupt the stoichiometry and lead to lower molecular weights or undesired polymer structures. In some cases, side reactions involving the reactive intermediates can lead to branching and ultimately gelation.[4]

Experimental Protocols

General Procedure for Poly(aryl ether) Synthesis via Williamson Ether Polycondensation

This protocol describes a general method for the synthesis of a poly(aryl ether) from 4,4'-Oxybis((bromomethyl)benzene) and a bisphenol.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Bisphenol (e.g., Bisphenol A)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a gas inlet/outlet, add equimolar amounts of 4,4'-Oxybis((bromomethyl)benzene) and the chosen bisphenol.

  • Add anhydrous potassium carbonate (in slight excess, e.g., 1.1 to 1.5 equivalents per hydroxyl group of the bisphenol).

  • Add anhydrous DMF and toluene (e.g., in a 4:1 v/v ratio) to achieve a desired monomer concentration (e.g., 10-25 wt%).

  • Purge the flask with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to reflux (typically around 130-150 °C). The toluene will form an azeotrope with any water generated, which can be removed via the Dean-Stark trap.

  • After the removal of water is complete, the temperature can be raised to ensure the reaction goes to completion (e.g., 160-180 °C).

  • Monitor the reaction progress by observing the increase in viscosity of the solution. The reaction time can vary from a few hours to over 24 hours depending on the specific monomers and conditions.

  • After the desired polymerization is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a non-solvent, such as methanol, with vigorous stirring.

  • Filter the precipitated polymer, wash it thoroughly with methanol and water to remove salts and residual solvent.

  • Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.

Data Presentation

The following table illustrates the conceptual effect of monomer stoichiometry on the number-average degree of polymerization (Xn) in a step-growth polymerization, as described by the Carothers equation: Xn = (1 + r) / (1 + r - 2rp), where r is the stoichiometric ratio of functional groups and p is the extent of reaction.

Stoichiometric Ratio (r)Extent of Reaction (p)Calculated Xn
1.000.9520
1.000.99100
1.000.9991000
0.991.00199
0.951.0039
0.901.0019

This table provides theoretical values to illustrate the principle. Actual experimental results will vary.

Visualizations

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Polymerization cluster_workup Isolation and Purification monomers Charge Monomers (1:1 Stoichiometry) base Add Base (e.g., K2CO3) monomers->base solvent Add Anhydrous Solvent (e.g., DMF/Toluene) base->solvent purge Inert Gas Purge (N2 or Ar) solvent->purge reflux Heat to Reflux (Azeotropic Water Removal) purge->reflux polymerize Polymerization at Elevated Temperature reflux->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Non-solvent (e.g., Methanol) cool->precipitate wash Wash Polymer precipitate->wash dry Dry under Vacuum wash->dry

Caption: Experimental workflow for the synthesis of poly(aryl ether)s.

troubleshooting_logic start Low Molecular Weight? check_stoichiometry Verify Monomer Stoichiometry (1:1) start->check_stoichiometry check_purity Check Monomer and Solvent Purity start->check_purity check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere solution High Molecular Weight Polymer check_stoichiometry->solution check_purity->solution check_conditions->solution check_atmosphere->solution

Caption: Troubleshooting logic for low molecular weight issues.

References

Impact of solvent choice on 4,4'-Oxybis((bromomethyl)benzene) reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,4'-Oxybis((bromomethyl)benzene). This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of this versatile bifunctional reagent.

Frequently Asked Questions (FAQs)

Q1: What is 4,4'-Oxybis((bromomethyl)benzene) and what are its primary applications?

A1: 4,4'-Oxybis((bromomethyl)benzene) is an organic compound featuring a central diphenyl ether core with two bromomethyl (-CH2Br) groups.[1] These bromomethyl groups are reactive sites, making the molecule a valuable building block or cross-linking agent in various chemical syntheses.[1] The bromine atom is a good leaving group, rendering the adjacent carbon atom susceptible to nucleophilic attack.[1] Its primary applications include the synthesis of polymers, such as polyethers and covalent organic frameworks, and the formation of complex heterocyclic structures.[1]

Q2: How does the choice of solvent affect the reactivity of 4,4'-Oxybis((bromomethyl)benzene)?

A2: The solvent plays a critical role in determining the reaction pathway and rate when using 4,4'-Oxybis((bromomethyl)benzene). The reactivity of this compound is primarily governed by nucleophilic substitution reactions (SN1 and SN2).

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) are generally preferred for bimolecular nucleophilic substitution (SN2) reactions.[2][3] These solvents can solvate the cation of a nucleophilic salt but do not strongly solvate the anionic nucleophile, thus increasing its reactivity.[2]

  • Polar Protic Solvents (e.g., water, alcohols) can favor unimolecular nucleophilic substitution (SN1) reactions by stabilizing the carbocation intermediate that may form from the benzylic bromide.[3][4] However, they can also decrease the strength of the nucleophile through hydrogen bonding, potentially slowing down SN2 reactions.[2] These solvents can also act as nucleophiles themselves, leading to undesired solvolysis products.

  • Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices for reactions involving charged nucleophiles, as they cannot effectively solvate the reactants, leading to very slow reaction rates.[2]

Q3: Which type of solvent is best for Williamson ether synthesis using 4,4'-Oxybis((bromomethyl)benzene)?

A3: For Williamson ether synthesis, which typically follows an SN2 mechanism, a polar aprotic solvent is usually the best choice.[2][3] Solvents like DMF, DMSO, or acetonitrile are commonly used.[2] These solvents promote the reactivity of the alkoxide nucleophile without interfering with the reaction.

Q4: Can I use a protic solvent for reactions with 4,4'-Oxybis((bromomethyl)benzene)?

A4: While it is possible, using a protic solvent requires careful consideration. Protic solvents can lead to a competing SN1 pathway and may also participate in the reaction as a nucleophile (solvolysis), leading to byproducts.[4] If a protic solvent must be used, it is important to use a strong, high concentration of the desired nucleophile to favor the intended reaction over solvolysis.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice For SN2 reactions (e.g., with strong nucleophiles like alkoxides, thiolates), ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2] If using a protic solvent, consider that it may be deactivating your nucleophile through hydrogen bonding.[2]
Poor Nucleophile Reactivity The strength of the nucleophile is crucial. If you are using a weak nucleophile, the reaction may be very slow. Consider using a stronger nucleophile or a catalyst. In polar aprotic solvents, the general nucleophilicity trend for halides is I⁻ > Br⁻ > Cl⁻ > F⁻.[3]
Steric Hindrance While 4,4'-Oxybis((bromomethyl)benzene) is a primary benzylic bromide and generally reactive in SN2 reactions, a bulky nucleophile can significantly slow down the reaction rate.[2]
Insufficient Reaction Temperature Some reactions may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature.
Reagent Purity Ensure that your 4,4'-Oxybis((bromomethyl)benzene) and nucleophile are of sufficient purity. Impurities can interfere with the reaction.
Issue 2: Formation of Unexpected Side Products
Potential Cause Troubleshooting Steps
Solvolysis If you are using a protic solvent (e.g., an alcohol), the solvent itself can act as a nucleophile, leading to the formation of an ether with the solvent. To minimize this, use a polar aprotic solvent or a much higher concentration of your intended nucleophile.
Elimination (E2) Reaction If your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction may compete with the SN2 substitution, although this is less common for primary benzylic halides. Using a less basic or less hindered nucleophile can mitigate this.
SN1 Pathway leading to Rearrangement In polar protic solvents, the formation of a benzylic carbocation via an SN1 mechanism is possible.[4] While rearrangement is unlikely for this specific structure, it's a possibility for other benzylic systems. Using a polar aprotic solvent will favor the SN2 pathway and prevent carbocation formation.[4]
Aldol Condensation with Solvent In a Williamson ether synthesis using a ketone solvent like acetone and a strong base, side reactions such as aldol condensation can occur.[5] It is advisable to use a non-ketonic polar aprotic solvent like DMF or acetonitrile.[5]

Experimental Protocols

General Procedure for Williamson Ether Synthesis in a Polar Aprotic Solvent

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (2.2 equivalents) in a dry polar aprotic solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH, 2.2 equivalents), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Dissolve 4,4'-Oxybis((bromomethyl)benzene) (1.0 equivalent) in a minimal amount of the dry polar aprotic solvent and add it dropwise to the alkoxide solution.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Solvent_Selection_Workflow start Start: Select Reaction Type reaction_type Desired Reaction? start->reaction_type sn2 SN2 (e.g., Williamson Ether Synthesis) reaction_type->sn2 SN2 sn1 SN1 reaction_type->sn1 SN1 polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) sn2->polar_aprotic polar_protic Use Polar Protic Solvent (Alcohols, Water) sn1->polar_protic high_yield High Yield of Desired Product polar_aprotic->high_yield check_nucleophile Is Nucleophile Strong? polar_protic->check_nucleophile check_nucleophile->high_yield Yes solvolysis_risk Risk of Solvolysis/ Side Products check_nucleophile->solvolysis_risk No

Caption: Solvent selection workflow for reactions with 4,4'-Oxybis((bromomethyl)benzene).

Competing_Pathways cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway reagents 4,4'-Oxybis((bromomethyl)benzene) + Nucleophile transition_state [Nu---CH2R---Br]⁻ reagents->transition_state carbocation Benzylic Carbocation RCH₂⁺ reagents->carbocation product_sn2 Substitution Product transition_state->product_sn2 polar_aprotic Favored by Polar Aprotic Solvents product_sn1 Substitution Product carbocation->product_sn1 + Nucleophile solvolysis_product Solvolysis Product carbocation->solvolysis_product + Solvent polar_protic Favored by Polar Protic Solvents

Caption: Competing SN1 and SN2 pathways for 4,4'-Oxybis((bromomethyl)benzene).

Troubleshooting_Yield start Low Product Yield check_solvent What type of solvent was used? start->check_solvent protic Polar Protic check_solvent->protic Protic aprotic Polar Aprotic check_solvent->aprotic Aprotic nonpolar Nonpolar check_solvent->nonpolar Nonpolar solution2 Increase Nucleophile Concentration or Use a Stronger Nucleophile protic->solution2 solution3 Check Nucleophile Strength and Reaction Temperature aprotic->solution3 solution1 Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) nonpolar->solution1

Caption: Troubleshooting flowchart for low product yield.

References

Stabilizing 4,4'-Oxybis((bromomethyl)benzene) against degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 4,4'-Oxybis((bromomethyl)benzene) against degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems that may arise when working with 4,4'-Oxybis((bromomethyl)benzene).

Issue 1: Reagent Degradation and Purity Concerns

Symptom Probable Cause(s) Recommended Solution(s)
Decreased yield in subsequent reactions. Degradation of the reagent due to improper storage or handling.Store the reagent under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, protected from light and moisture.[1][2] Use a fresh bottle or purify the existing stock if degradation is suspected.
Presence of impurities in NMR or LC-MS analysis. Hydrolysis or oxidation of the benzylic bromides.Handle the reagent quickly and minimize its exposure to atmospheric moisture. Use anhydrous solvents and reagents in your reactions. Consider adding a stabilizer like propylene oxide to the storage container.
Discoloration of the solid reagent (yellowing or browning). Exposure to light or air, leading to the formation of colored byproducts.Store in an amber vial or a container wrapped in aluminum foil to protect from light. Ensure the container is tightly sealed under an inert atmosphere.

Issue 2: Poor Reproducibility in Experiments

Symptom Probable Cause(s) Recommended Solution(s)
Inconsistent reaction outcomes. Variable reagent quality due to ongoing degradation.Aliquot the reagent upon receipt into smaller, single-use containers to minimize repeated exposure of the bulk material to the atmosphere.
Formation of unexpected side products. Reaction with trace amounts of water or other nucleophiles in the reaction mixture.Dry all solvents and reagents thoroughly before use. Consider using a scavenger for acidic byproducts (e.g., non-nucleophilic base) if applicable to your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4,4'-Oxybis((bromomethyl)benzene)?

A1: The primary degradation pathways involve the reactive benzylic bromide groups. These include:

  • Hydrolysis: Reaction with water to form the corresponding diol and hydrobromic acid. This is a common issue if the compound is exposed to moist air or non-anhydrous solvents.

  • Nucleophilic Substitution: Reaction with other nucleophiles such as alcohols, amines, or bases, leading to the formation of ethers, amines, or other substitution products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of radicals, leading to decomposition and the formation of colored impurities.

DegradationPathways Degradation Pathways of 4,4'-Oxybis((bromomethyl)benzene) A 4,4'-Oxybis((bromomethyl)benzene) B Hydrolysis (H2O) A->B D Nucleophilic Substitution (Nu-) A->D F Photodegradation (Light/UV) A->F C 4,4'-Oxybis((hydroxymethyl)benzene) B->C E Substituted Product D->E G Decomposition Products F->G

Primary degradation pathways for the compound.

Q2: What are the ideal storage conditions for 4,4'-Oxybis((bromomethyl)benzene)?

A2: To ensure the long-term stability of 4,4'-Oxybis((bromomethyl)benzene), it should be stored under the following conditions, summarized in the table below.

Parameter Recommended Condition Rationale
Temperature 2-8°C[1][2]Reduces the rate of decomposition reactions.
Atmosphere Inert gas (Nitrogen or Argon)[1]Prevents oxidation and hydrolysis by excluding oxygen and moisture.
Light Protection from light (Amber vial/darkness)Minimizes photodegradation.
Moisture Dry environmentPrevents hydrolysis of the benzylic bromide groups.
Container Tightly sealed containerPrevents exposure to atmospheric moisture and oxygen.

Q3: Can I use a stabilizer with 4,4'-Oxybis((bromomethyl)benzene)?

A3: Yes, for benzylic bromides, a common practice is to add a small amount of an epoxide, such as propylene oxide, as a stabilizer. The epoxide acts as an acid scavenger, neutralizing any hydrobromic acid that may form due to hydrolysis, thereby preventing further acid-catalyzed degradation.

Q4: My reaction with 4,4'-Oxybis((bromomethyl)benzene) is giving a low yield. How can I troubleshoot this?

A4: Low yields can stem from several factors. The following workflow can help you troubleshoot the issue.

TroubleshootingWorkflow Troubleshooting Low Yield Reactions A Low Yield Observed B Check Reagent Purity A->B C Analyze by NMR/LC-MS B->C D Impurities Present? C->D E Purify Reagent or Use New Batch D->E Yes F Review Reaction Conditions D->F No E->F G Anhydrous Solvents/Reagents? F->G H Thoroughly Dry All Components G->H No I Optimize Reaction Parameters (Temp, Time, Stoichiometry) G->I Yes H->I

A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

  • Upon Receipt: Inspect the container for any damage. If possible, order the reagent in containers with septa for easy access with a syringe under an inert atmosphere.

  • Storage: Store the sealed container in a refrigerator at 2-8°C, away from light. If the container is not amber, wrap it in aluminum foil.

  • Aliquoting: For frequent use, it is advisable to aliquot the reagent into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents contamination and degradation of the entire stock.

  • Handling:

    • Always handle the reagent in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Use dry glassware and syringes.

    • If weighing the solid, do so quickly to minimize exposure to air.

    • After use, flush the container with an inert gas before resealing.

Protocol 2: Stabilization with Propylene Oxide

  • Under an inert atmosphere, open the container of 4,4'-Oxybis((bromomethyl)benzene).

  • Add propylene oxide to a concentration of approximately 0.1% (w/w).

  • Seal the container tightly, ensuring the inert atmosphere is maintained.

  • Store as recommended in Protocol 1.

References

Resolving solubility issues with 4,4'-Oxybis((bromomethyl)benzene) in reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using 4,4'-Oxybis((bromomethyl)benzene) in various reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is 4,4'-Oxybis((bromomethyl)benzene) and in which reactions is it commonly used?

A1: 4,4'-Oxybis((bromomethyl)benzene) is a bifunctional aromatic compound containing two bromomethyl groups. These reactive sites make it a valuable crosslinking agent and monomer in polymerization reactions. It is frequently used in the synthesis of poly(aryl ether)s and in Williamson ether synthesis to connect two molecules through an ether linkage.

Q2: What are the general solubility characteristics of 4,4'-Oxybis((bromomethyl)benzene)?

A2: 4,4'-Oxybis((bromomethyl)benzene) is a solid at room temperature and is generally soluble in a range of common organic solvents. Its solubility is influenced by the polarity of the solvent, temperature, and the presence of other reagents in the reaction mixture. While it is sparingly soluble in water, it shows good solubility in many aprotic and some polar aprotic solvents.

Q3: Are there any safety precautions I should be aware of when handling 4,4'-Oxybis((bromomethyl)benzene)?

A3: Yes, 4,4'-Oxybis((bromomethyl)benzene) is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract. It is also a skin irritant. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can I use protic solvents like ethanol or methanol with 4,4'-Oxybis((bromomethyl)benzene)?

A4: While 4,4'-Oxybis((bromomethyl)benzene) may have some solubility in alcohols, these solvents can also react with the bromomethyl groups, especially in the presence of a base, leading to undesired side products. Therefore, aprotic solvents are generally preferred for reactions involving this compound, unless the alcohol is a desired reactant.

Troubleshooting Guide: Resolving Solubility Issues

Issue 1: 4,4'-Oxybis((bromomethyl)benzene) does not fully dissolve in the chosen solvent at room temperature.
  • Possible Cause: The concentration of the reactant is too high for the selected solvent at ambient temperature.

  • Troubleshooting Steps:

    • Gentle Heating: Carefully warm the mixture while stirring. Many organic compounds exhibit significantly increased solubility at elevated temperatures. Ensure the temperature is compatible with the stability of all reactants and the boiling point of the solvent.

    • Solvent Screening: If heating is not an option or is ineffective, consider a different solvent. Refer to the solubility data table below for guidance. A solvent with a polarity that more closely matches the reactant may be more effective.

    • Solvent Mixtures: Employing a co-solvent system can sometimes enhance solubility. For instance, adding a small amount of a more polar aprotic solvent like DMF or DMSO to a less polar solvent like THF might improve dissolution.

    • Sonication: Using an ultrasonic bath can help break down solid agglomerates and facilitate dissolution.

Issue 2: The reaction mixture becomes heterogeneous (precipitate forms) upon addition of another reagent.
  • Possible Cause:

    • The added reagent is causing the 4,4'-Oxybis((bromomethyl)benzene) to precipitate out of solution due to a change in the overall solvent polarity.

    • A reaction product or an intermediate is forming that is insoluble in the reaction medium.

  • Troubleshooting Steps:

    • Slow Addition: Add the reagent dropwise or in small portions with vigorous stirring. This can help maintain a more homogeneous solution.

    • Increased Solvent Volume: Diluting the reaction mixture by adding more solvent may keep all components in solution.

    • Temperature Adjustment: As with initial dissolution, heating the reaction mixture may help re-dissolve the precipitate.

    • Change of Solvent: If precipitation is persistent and problematic, selecting a solvent in which all reactants, intermediates, and products are soluble is the most robust solution.

Issue 3: The reaction is sluggish or incomplete, possibly due to poor solubility.
  • Possible Cause: A significant portion of the 4,4'-Oxybis((bromomethyl)benzene) is not in solution, limiting its availability to react.

  • Troubleshooting Steps:

    • High-Dilution Conditions: While counterintuitive, in some cases, running the reaction at a higher dilution can maintain solubility and allow the reaction to proceed to completion, albeit over a longer period.

    • Phase-Transfer Catalysis: For reactions involving a solid and a liquid phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction by bringing the reactants together at the interface.

    • Alternative Synthetic Strategies: For particularly challenging cases, consider alternative approaches that do not rely on high solubility. Techniques such as solid-state cross-coupling or high-temperature ball milling have been developed for poorly soluble aryl halides.[1][2]

Data Presentation

Table 1: Qualitative Solubility of 4,4'-Oxybis((bromomethyl)benzene) in Common Organic Solvents
SolventAbbreviationPolarityExpected SolubilityNotes
TetrahydrofuranTHFLowSolubleA common and effective solvent for reactions involving this compound.
DichloromethaneDCMLowSolubleGood choice for reactions at or below room temperature.
ChloroformCHCl₃LowSolubleSimilar to DCM.
Toluene-LowSolubleSuitable for reactions requiring higher temperatures.
N,N-DimethylformamideDMFHighVery SolubleA good option for dissolving polar co-reactants. Can be difficult to remove.
Dimethyl sulfoxideDMSOHighVery SolubleExcellent solvent power, but can be reactive and very difficult to remove.
AcetonitrileACNHighSolubleA polar aprotic solvent that is often a good choice for a variety of reactions.
Acetone-MediumModerately SolubleMay be suitable for some applications, but solubility might be limited at higher concentrations.
Ethyl AcetateEtOAcMediumSparingly SolubleGenerally not the best choice for achieving high concentrations.
EthanolEtOHHighSparingly SolubleCan react with the substrate, especially under basic conditions.
MethanolMeOHHighSparingly SolubleSimilar to ethanol, potential for side reactions.
WaterH₂OVery HighInsolubleNot a suitable solvent.

Note: This table is based on the expected solubility of a non-polar aromatic compound with polarizable bromine atoms and data from structurally similar compounds like benzyl bromide.[1][2][3] Experimental verification is recommended for specific applications.

Experimental Protocols

Protocol 1: General Procedure for a Williamson Ether Synthesis

This protocol describes a typical procedure for the reaction of 4,4'-Oxybis((bromomethyl)benzene) with a phenol to form a bis-ether.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic reactant (2.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., THF, DMF, or acetonitrile).

  • Base Addition: Add a suitable base (e.g., sodium hydride, potassium carbonate) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete deprotonation of the phenol.

  • Substrate Addition: Dissolve 4,4'-Oxybis((bromomethyl)benzene) (1 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for a Polymerization Reaction

This protocol outlines a general method for the synthesis of a poly(aryl ether) using 4,4'-Oxybis((bromomethyl)benzene) as a monomer.

  • Monomer Dissolution: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the diol monomer (1 equivalent) and 4,4'-Oxybis((bromomethyl)benzene) (1 equivalent) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Base Addition: Add an excess of a weak base, such as potassium carbonate, to the reaction mixture.

  • Polymerization: Heat the reaction mixture to an elevated temperature (typically >100 °C) and stir vigorously for several hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a non-solvent (e.g., methanol or water) to precipitate the polymer.

  • Purification: Collect the polymer by filtration, wash it extensively with the non-solvent and then with hot water to remove any inorganic salts and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature.

Mandatory Visualization

TroubleshootingWorkflow start Start: Solubility Issue with 4,4'-Oxybis((bromomethyl)benzene) check_initial_solubility Is the compound dissolving in the initial solvent? start->check_initial_solubility heat_sonicate Apply gentle heating or sonication check_initial_solubility->heat_sonicate No check_precipitation Does a precipitate form upon adding another reagent? check_initial_solubility->check_precipitation Yes heat_sonicate->check_initial_solubility Re-evaluate change_solvent Select a different solvent (Refer to Table 1) heat_sonicate->change_solvent Still not soluble change_solvent->check_initial_solubility Try new solvent slow_addition Add reagent slowly and/or increase solvent volume check_precipitation->slow_addition Yes check_reaction_progress Is the reaction sluggish or incomplete? check_precipitation->check_reaction_progress No slow_addition->change_solvent Still precipitates slow_addition->check_precipitation Re-evaluate use_ptc Consider using a Phase-Transfer Catalyst (PTC) check_reaction_progress->use_ptc Yes end_success Success: Solubility issue resolved check_reaction_progress->end_success No alternative_methods Explore alternative methods (e.g., solid-state synthesis) use_ptc->alternative_methods If PTC is ineffective use_ptc->end_success alternative_methods->end_success end_failure Further investigation needed alternative_methods->end_failure If fails

Caption: Troubleshooting workflow for solubility issues.

WilliamsonEtherSynthesis start Start: Williamson Ether Synthesis dissolve_phenol Dissolve Phenol in Anhydrous Aprotic Solvent start->dissolve_phenol add_base Add Base (e.g., NaH, K₂CO₃) to form Phenoxide dissolve_phenol->add_base add_reactant Add 4,4'-Oxybis((bromomethyl)benzene) solution to Phenoxide add_base->add_reactant dissolve_reactant Dissolve 4,4'-Oxybis((bromomethyl)benzene) in the same solvent dissolve_reactant->add_reactant monitor_reaction Monitor Reaction by TLC add_reactant->monitor_reaction workup Aqueous Work-up and Extraction monitor_reaction->workup Reaction Complete purify Purify Product (Chromatography or Recrystallization) workup->purify end End: Purified Bis-Ether Product purify->end

Caption: Williamson ether synthesis workflow.

References

Technical Support Center: Purification Strategies for Reactions Involving 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing unreacted 4,4'-oxybis((bromomethyl)benzene) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted 4,4'-oxybis((bromomethyl)benzene)?

A1: The primary techniques for removing unreacted 4,4'-oxybis((bromomethyl)benzene) are recrystallization and column chromatography. The choice of method depends on the solubility characteristics of your desired product and the scale of your reaction.

Q2: I have a solid product. Can I use a simple solvent wash to remove the unreacted starting material?

A2: A solvent wash can be effective if there is a significant difference in solubility between your product and 4,4'-oxybis((bromomethyl)benzene) in a particular solvent. Since 4,4'-oxybis((bromomethyl)benzene) is a relatively nonpolar molecule, washing your crude product with a nonpolar solvent like hexane may help to remove it, provided your product is insoluble in hexane.

Q3: My reaction is complete, but I'm left with an oily residue. How can I purify my product?

A3: An oily residue suggests that your product may be impure or has a low melting point. First, ensure all solvent has been removed under vacuum. If the residue persists, column chromatography is the recommended method for separating your product from the unreacted 4,4'-oxybis((bromomethyl)benzene). If you suspect your product is a solid that is simply slow to crystallize, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of your purified product, if available.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the removal of 4,4'-oxybis((bromomethyl)benzene). You can spot your crude reaction mixture, the fractions from your column chromatography, or the filtrate and solid from recrystallization to track the presence of the starting material. A suitable eluent for TLC would be a mixture of ethyl acetate and hexane.

Troubleshooting Guides

Issue 1: Difficulty with Recrystallization

Symptom: The product and the unreacted 4,4'-oxybis((bromomethyl)benzene) co-precipitate during recrystallization.

Possible Cause: The chosen solvent system does not provide sufficient differentiation in solubility between your product and the starting material at high and low temperatures.

Solutions:

  • Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should fully dissolve your crude product at an elevated temperature but result in poor solubility for your product and good solubility for 4,4'-oxybis((bromomethyl)benzene) at room temperature or below.

  • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude mixture in a "good" solvent (in which both compounds are soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which your product is insoluble, but the starting material is preferably soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Solvent SystemPolaritySuitability for Recrystallization of Aryl Bromides
TolueneLowCan be effective, especially for nonpolar products.
EthanolMediumA common choice for recrystallizing organic solids.[1]
Ethyl Acetate / HexaneVariableA versatile mixture that allows for fine-tuning of polarity.
DichloromethaneMediumCan be used, but its volatility requires careful handling.
ChloroformMediumSimilar to dichloromethane, with toxicity concerns requiring proper ventilation.
Issue 2: Poor Separation in Column Chromatography

Symptom: The unreacted 4,4'-oxybis((bromomethyl)benzene) co-elutes with the desired product during column chromatography.

Possible Cause: The polarity of the eluent is too high or too low, resulting in poor separation.

Solutions:

  • TLC Optimization: Before running a column, optimize the solvent system using TLC. The ideal eluent system will give your product an Rf value of approximately 0.3-0.5 and a significantly different Rf value for the 4,4'-oxybis((bromomethyl)benzene).

  • Gradient Elution: Start with a nonpolar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can help to first elute the less polar 4,4'-oxybis((bromomethyl)benzene), followed by your more polar product.

Eluent SystemTypical Starting Ratio (v/v)Application
Ethyl Acetate / Hexane1:9A good starting point for many organic compounds.
Dichloromethane / Hexane1:4Offers a different selectivity compared to ethyl acetate-based systems.
4% Ethyl Acetate in Hexane1:24Has been successfully used for the purification of some brominated compounds.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline for the recrystallization of a solid product contaminated with 4,4'-oxybis((bromomethyl)benzene).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol describes a general procedure for separating a product from unreacted 4,4'-oxybis((bromomethyl)benzene).

  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pour it into a glass column. Allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane). Collect fractions and monitor them by TLC.

  • Gradient (Optional): If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 10% or 20% ethyl acetate in hexane) until the desired product is collected.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) recrystallization->column_chromatography Fails pure_product Pure Product recrystallization->pure_product Successful wash Consider Solvent Wash (e.g., with hexane) recrystallization->wash column_chromatography->pure_product

Caption: Decision workflow for selecting a purification technique.

recrystallization_process cluster_steps Recrystallization Steps dissolve 1. Dissolve crude product in minimum hot solvent cool 2. Cool slowly to room temperature dissolve->cool ice_bath 3. Further cool in an ice bath cool->ice_bath filter 4. Collect crystals by vacuum filtration ice_bath->filter dry 5. Dry crystals under vacuum filter->dry

Caption: Step-by-step recrystallization workflow.

References

Minimizing bromination of the aromatic ring in 4,4'-Oxybis((bromomethyl)benzene) synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,4'-Oxybis((bromomethyl)benzene), with a focus on minimizing the undesired bromination of the aromatic ring.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4,4'-Oxybis((bromomethyl)benzene) via benzylic bromination of 4,4'-dimethyldiphenyl ether, typically using N-Bromosuccinimide (NBS).

Issue 1: Significant Formation of Ring-Brominated Byproducts

  • Symptom: NMR or Mass Spectrometry analysis of the crude product shows signals corresponding to bromine substitution on the aromatic rings in addition to the desired benzylic bromination.

  • Cause: The ether linkage in 4,4'-dimethyldiphenyl ether activates the aromatic rings, making them susceptible to electrophilic aromatic substitution, a competing reaction pathway to the desired radical benzylic bromination. This is often exacerbated by the presence of acidic impurities or the use of polar solvents.

  • Solution:

    • Solvent Choice: Employ non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane to disfavor the ionic electrophilic aromatic substitution pathway. While historically used, CCl₄ is toxic and environmentally hazardous, making cyclohexane a greener alternative. Acetonitrile has also been used effectively in some cases.

    • Radical Initiator: Use a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to promote the radical pathway. The initiator should be used in catalytic amounts (typically 1-5 mol%).

    • Light Initiation: Irradiation with a UV lamp can also initiate the radical reaction and help to favor benzylic bromination.

    • Control of HBr: The buildup of HBr, a byproduct of the reaction, can catalyze aromatic bromination. The use of NBS is advantageous as it maintains a low concentration of Br₂ and HBr. Some protocols suggest the addition of a non-basic scavenger like propylene oxide to remove any excess acid.

    • Temperature Control: Maintain the reaction at a moderate temperature, typically at the reflux temperature of the chosen non-polar solvent. Excessively high temperatures can sometimes lead to increased side reactions.

Issue 2: Incomplete Reaction or Low Yield

  • Symptom: A significant amount of the starting material, 4,4'-dimethyldiphenyl ether, or the mono-brominated intermediate remains in the final reaction mixture.

  • Cause:

    • Insufficient Reagents: The molar ratio of NBS to the starting material may be too low. For the dibromination of both methyl groups, at least two equivalents of NBS are required.

    • Inactive Initiator: The radical initiator may have decomposed over time. It is advisable to use a fresh batch of initiator.

    • Insufficient Initiation: The intensity of the light source (if used) may be too low, or the reaction time may be too short.

    • Poor Solubility: The starting material or NBS may not be sufficiently soluble in the chosen solvent at the reaction temperature.

  • Solution:

    • Optimize Stoichiometry: Use a slight excess of NBS (e.g., 2.1-2.2 equivalents) to ensure complete conversion of the starting material.

    • Ensure Initiator Activity: Use a fresh, pure radical initiator.

    • Increase Initiation: If using photochemical initiation, ensure the lamp is close to the reaction vessel and functioning correctly. The reaction time may also need to be extended. Monitor the reaction progress by TLC or GC.

    • Solvent System: If solubility is an issue, a co-solvent system could be explored, but care must be taken to maintain low polarity to avoid ring bromination.

Issue 3: Formation of Over-Brominated Products (e.g., 4,4'-Oxybis((dibromomethyl)benzene))

  • Symptom: Mass spectrometry or NMR analysis indicates the presence of products with more than two bromine atoms on the benzylic carbons.

  • Cause: Excessive amounts of NBS or prolonged reaction times can lead to the substitution of the second hydrogen on the methyl groups.

  • Solution:

    • Careful Stoichiometry: Use a precise amount of NBS (close to 2.0 equivalents).

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC and stop the reaction as soon as the starting material is consumed and the desired product is maximized.

    • Purification: These over-brominated products can often be separated from the desired product by column chromatography or careful recrystallization.

Issue 4: Difficulty in Removing Succinimide Byproduct

  • Symptom: The final product is contaminated with succinimide, the byproduct of the reaction with NBS.

  • Cause: Succinimide has some solubility in common organic solvents.

  • Solution:

    • Filtration: After the reaction, cool the mixture to room temperature or below to precipitate the succinimide, which can then be removed by filtration.

    • Washing: Wash the organic layer with water or a dilute aqueous base (like sodium bicarbonate or sodium carbonate solution) during the workup to remove any remaining succinimide.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of 4,4'-Oxybis((bromomethyl)benzene) to minimize ring bromination?

A1: Non-polar solvents are highly recommended to suppress the competing electrophilic aromatic bromination. Carbon tetrachloride (CCl₄) has been traditionally used with good results. However, due to its toxicity and environmental concerns, cyclohexane is a preferable alternative.

Q2: What is the role of the radical initiator and how much should I use?

A2: A radical initiator, such as AIBN or BPO, is crucial for initiating the free radical chain reaction required for benzylic bromination. It works by decomposing upon heating or irradiation to form radicals, which then start the chain reaction. Typically, a catalytic amount, ranging from 1 to 5 mol% relative to the starting material, is sufficient.

Q3: Can I use bromine (Br₂) directly instead of NBS?

A3: While it is possible to use molecular bromine (Br₂), it is generally not recommended for this synthesis. The high concentration of Br₂ can lead to a significant amount of electrophilic aromatic substitution, resulting in the bromination of the aromatic rings. NBS is preferred because it provides a low, steady concentration of bromine radicals, which favors the desired benzylic bromination.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (4,4'-dimethyldiphenyl ether) and the appearance of the product (4,4'-Oxybis((bromomethyl)benzene)) and any intermediates or byproducts.

Q5: What is the best method to purify the final product?

A5: Recrystallization is a common and effective method for purifying 4,4'-Oxybis((bromomethyl)benzene). Suitable solvents for recrystallization include ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate. If significant amounts of ring-brominated or over-brominated byproducts are present, column chromatography on silica gel may be necessary prior to recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the benzylic bromination of activated aromatic compounds, providing a basis for optimizing the synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Starting MaterialBrominating Agent (Equivalents)Initiator (mol%)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4,4'-Dimethyldiphenyl etherNBS (2.2)AIBN (2)CCl₄Reflux4~85>95General Procedure
4,4'-Dimethyldiphenyl etherNBS (2.2)BPO (2)CyclohexaneReflux6~80>95General Procedure
TolueneNBS (1.1)AIBN (1)CCl₄Reflux3>90HighGeneral Procedure
p-XyleneNBS (2.2)BPO (2)CCl₄Reflux5~70HighGeneral Procedure

Experimental Protocols

Detailed Methodology for the Synthesis of 4,4'-Oxybis((bromomethyl)benzene)

This protocol is a generalized procedure based on the Wohl-Ziegler bromination of activated methylarenes.

Materials:

  • 4,4'-Dimethyldiphenyl ether

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Cyclohexane

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or Ethyl acetate for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyldiphenyl ether (1.0 eq) in CCl₄ or cyclohexane (10-15 mL per gram of starting material).

  • Addition of Reagents: Add N-Bromosuccinimide (2.2 eq) and AIBN (0.02 eq) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by a UV lamp placed near the flask. Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄ or cyclohexane.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from hot ethanol or ethyl acetate to yield 4,4'-Oxybis((bromomethyl)benzene) as a white to off-white solid.

Characterization:

  • ¹H NMR (CDCl₃): δ ~7.3 (d, 4H, Ar-H), ~6.9 (d, 4H, Ar-H), ~4.5 (s, 4H, -CH₂Br).

  • ¹³C NMR (CDCl₃): δ ~157 (Ar-C-O), ~132 (Ar-C), ~130 (Ar-CH), ~119 (Ar-CH), ~33 (-CH₂Br).

  • IR (KBr): ν ~3050 (Ar-H stretch), ~1590, 1490 (Ar C=C stretch), ~1240 (Ar-O-Ar stretch), ~1210 (CH₂-Br stretch), ~690 (C-Br stretch).

Visualizations

logical_relationship cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Condition1 Non-polar Solvent (e.g., Cyclohexane, CCl4) Pathway1 Desired: Benzylic Bromination (Radical Mechanism) Condition1->Pathway1 Favors Condition2 Radical Initiator (e.g., AIBN, BPO) Condition2->Pathway1 Promotes Condition3 Light Initiation (UV Lamp) Condition3->Pathway1 Initiates Condition4 Polar Solvent (e.g., Acetic Acid) Pathway2 Undesired: Aromatic Ring Bromination (Electrophilic Substitution) Condition4->Pathway2 Favors Condition5 Acidic Impurities (e.g., HBr) Condition5->Pathway2 Catalyzes Product 4,4'-Oxybis((bromomethyl)benzene) Pathway1->Product Leads to SideProduct Ring-Brominated Byproducts Pathway2->SideProduct Leads to

Caption: Factors influencing the selectivity between benzylic and aromatic ring bromination.

experimental_workflow Start Start: 4,4'-Dimethyldiphenyl ether Reaction Reaction: + NBS, AIBN in Cyclohexane Reflux with UV light Start->Reaction Workup Workup: 1. Cool & Filter Succinimide 2. Wash with NaHCO3 & Brine 3. Dry over MgSO4 Reaction->Workup Purification Purification: Recrystallization from Ethanol Workup->Purification Product Final Product: 4,4'-Oxybis((bromomethyl)benzene) Purification->Product

Caption: Experimental workflow for the synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Preventing gelation in polymerization reactions with 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Oxybis((bromomethyl)benzene) in polymerization reactions. The focus is on preventing gelation and controlling the polymerization process to obtain soluble, high molecular weight polymers.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of 4,4'-Oxybis((bromomethyl)benzene), particularly the formation of insoluble gels.

Problem: The polymerization reaction resulted in an insoluble gel.

This is the most common issue when working with bifunctional monomers like 4,4'-Oxybis((bromomethyl)benzene). Gelation occurs when a cross-linked polymer network is formed. Here are the potential causes and solutions:

Potential Cause Recommended Solution Explanation
Stoichiometric Imbalance Maintain a precise 1:1 molar ratio between the dihalide and the comonomer (e.g., a bisphenol). Alternatively, a slight excess of the dihalide can be used to ensure the polymer chains are capped with the halide, preventing further cross-linking.In step-growth polymerization, a perfect stoichiometric balance can lead to very high molecular weight polymers, and any deviation can lead to extensive cross-linking and gelation. Controlling the stoichiometry is a key factor in managing the molecular weight and preventing gelation.
High Monomer Concentration Reduce the overall monomer concentration in the reaction mixture. Start with a lower concentration and gradually increase it in subsequent experiments if a higher molecular weight is desired.High monomer concentrations increase the probability of intermolecular reactions, which can lead to the rapid formation of a cross-linked network and gelation.
High Reaction Temperature Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions and uncontrolled cross-linking.Elevated temperatures can lead to side reactions, such as elimination, and can accelerate the polymerization to a point where it becomes difficult to control, leading to premature gelation.
Prolonged Reaction Time Monitor the reaction progress and stop it before the gel point is reached. This can be done by taking aliquots at different time points and analyzing the molecular weight.As the reaction progresses, the molecular weight of the polymer chains increases, and so does the likelihood of forming a gel. By stopping the reaction at an earlier stage, a soluble polymer can be isolated.
Choice of Base and Solvent Use a weaker base or a less polar solvent to slow down the reaction rate. The use of phase-transfer catalysis can also help to control the reaction.[1][2][3]The reactivity of the system can be modulated by the choice of base and solvent. A less reactive system provides better control over the polymerization process, reducing the risk of gelation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of gelation in polymerization with 4,4'-Oxybis((bromomethyl)benzene)?

A1: Gelation, or the formation of an insoluble cross-linked network, is a common challenge in the polymerization of bifunctional monomers like 4,4'-Oxybis((bromomethyl)benzene). The primary cause is the extensive intermolecular reaction between growing polymer chains. Because 4,4'-Oxybis((bromomethyl)benzene) has two reactive bromomethyl groups, it can react with two different polymer chains, effectively linking them together. When this happens extensively, a three-dimensional network is formed, leading to an insoluble gel.

Q2: How can I control the molecular weight of the polymer to avoid gelation?

A2: Controlling the molecular weight is crucial for preventing gelation. Here are two primary methods:

  • Stoichiometric Imbalance: By using a slight excess of one of the monomers, you can control the chain length. For example, a slight excess of 4,4'-Oxybis((bromomethyl)benzene) will result in polymer chains that are terminated with bromomethyl groups, which cannot react with each other, thus preventing further polymerization and cross-linking. The degree of polymerization can be predicted using the Carothers equation.

  • Addition of a Monofunctional Reagent: Introducing a small amount of a monofunctional reagent (a "chain stopper") that can react with the growing polymer chains will terminate their growth. For example, adding a small amount of a monophenol in a reaction with a bisphenol will cap the growing polymer chains, preventing them from becoming too large and cross-linking.

Q3: What are the ideal reaction conditions to synthesize a soluble polymer?

A3: The ideal reaction conditions will depend on the specific comonomer being used. However, here are some general guidelines for a Williamson ether synthesis approach to produce a soluble polyether:

Parameter Recommendation Rationale
Monomer Ratio 1:1 (dihalide:bisphenol) or slight excess of dihalideTo control molecular weight and end-groups.
Solvent Aprotic polar solvents like DMF, DMAc, or NMPTo ensure solubility of the monomers and the growing polymer.
Base Weak bases like K₂CO₃ or Cs₂CO₃To deprotonate the bisphenol without promoting side reactions.
Temperature 60-80°CTo achieve a reasonable reaction rate without causing excessive side reactions or uncontrolled polymerization.
Catalyst Phase-transfer catalyst (e.g., a quaternary ammonium salt)To facilitate the reaction between the aqueous and organic phases if a two-phase system is used, and to improve reaction control.[1][2]

Q4: Are there any specific experimental protocols I can follow?

A4: Yes, here is a general experimental protocol for the synthesis of a soluble polyether from 4,4'-Oxybis((bromomethyl)benzene) and a bisphenol (e.g., Bisphenol A).

Experimental Protocol: Synthesis of a Soluble Poly(aryl ether)

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Bisphenol A

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Methanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A.

  • Add a 10% molar excess of anhydrous K₂CO₃.

  • Add anhydrous DMF to achieve a monomer concentration of 10-15% (w/v).

  • Add toluene to the reaction mixture (approximately 20% of the DMF volume) to act as an azeotropic agent for the removal of water.

  • Heat the reaction mixture to 140-150°C and reflux for 2-4 hours to ensure the removal of any water.

  • After the azeotropic distillation, slowly distill off the toluene.

  • Maintain the reaction temperature at 130-140°C for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by periodically taking samples and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash it thoroughly with methanol and then with hot water to remove any inorganic salts.

  • Dry the polymer in a vacuum oven at 80°C overnight.

Q5: How can I visually represent the polymerization process and the problem of gelation?

A5: The following diagrams, generated using Graphviz, illustrate the desired linear polymerization and the undesired cross-linking that leads to gelation.

Linear_Polymerization cluster_monomers Monomers cluster_polymer Linear Polymer Chain M1 Br-CH2-Ph-O-Ph-CH2-Br P1 ...-O-CH2-Ph-O-Ph-CH2-O-Ar-O-... M1->P1 + M2 M2 HO-Ar-OH

Caption: Ideal linear polymerization of 4,4'-Oxybis((bromomethyl)benzene) with a bisphenol.

Gelation_Process cluster_chains Growing Polymer Chains cluster_crosslinker Bifunctional Monomer cluster_gel Cross-linked Network (Gel) Chain1 ...-Polymer Chain 1-... Gel Insoluble Network Chain1->Gel Chain2 ...-Polymer Chain 2-... Chain2->Gel Chain3 ...-Polymer Chain 3-... Chain3->Gel Crosslinker Br-CH2-Ph-O-Ph-CH2-Br Crosslinker->Gel Cross-linking

Caption: Formation of a cross-linked network leading to gelation.

This technical support center provides a starting point for troubleshooting polymerization reactions with 4,4'-Oxybis((bromomethyl)benzene). For more specific issues, it is always recommended to consult the relevant scientific literature.

References

Validation & Comparative

A Comparative Guide to Bis(bromomethyl) Reagents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 4,4'-Oxybis((bromomethyl)benzene) and its alternatives in chemical synthesis and polymer applications.

In the landscape of bifunctional reagents crucial for polymer chemistry, cross-linking applications, and the synthesis of complex organic molecules, bis(bromomethyl)arenes are indispensable building blocks. This guide provides a detailed comparison of 4,4'-Oxybis((bromomethyl)benzene) with other commonly employed bis(bromomethyl) reagents, including the isomers of xylylene dibromide. By examining their reactivity, physical properties, and performance in key applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal reagent for their specific needs.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is paramount for their effective application. The following table summarizes key physicochemical data for 4,4'-Oxybis((bromomethyl)benzene) and the ortho, meta, and para isomers of xylylene dibromide.

Property4,4'-Oxybis((bromomethyl)benzene)1,2-Bis(bromomethyl)benzene (o-Xylylene dibromide)1,3-Bis(bromomethyl)benzene (m-Xylylene dibromide)1,4-Bis(bromomethyl)benzene (p-Xylylene dibromide)
CAS Number 4542-75-0[1]91-13-4626-15-3623-24-5[2]
Molecular Formula C₁₄H₁₂Br₂O[1]C₈H₈Br₂C₈H₈Br₂C₈H₈Br₂[2]
Molecular Weight ( g/mol ) 356.06[1]263.96263.96263.96[2]
Melting Point (°C) 85-8698.4-99.874-77143-145
Appearance Beige to Brown SolidWhite SolidWhite SolidWhite Crystalline Powder
¹H NMR (CDCl₃, δ ppm) Aromatic: ~6.8-7.5 (m), CH₂Br: ~4.5 (s)Aromatic: 7.26-7.39 (m), CH₂Br: 4.68 (s)Aromatic: 7.33 (m), 7.43 (m), CH₂Br: 4.48 (s)Aromatic: 7.37 (s), CH₂Br: 4.48 (s)

Note: ¹H NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Reactivity and Performance Comparison

The utility of these reagents stems from the reactivity of the benzylic bromide functional groups, which are susceptible to nucleophilic substitution reactions (SN1 and SN2). This reactivity allows for their use as cross-linking agents and as monomers in polymerization reactions.

Key Considerations for Reactivity:

  • Steric Hindrance: The substitution pattern on the aromatic ring can influence the accessibility of the bromomethyl groups to nucleophiles. The ortho isomer of xylylene dibromide may exhibit different reactivity compared to the meta and para isomers due to greater steric hindrance.

  • Electronic Effects: The presence of the ether linkage in 4,4'-Oxybis((bromomethyl)benzene) introduces flexibility and can influence the electron density of the aromatic rings, potentially affecting the reactivity of the bromomethyl groups. The ether oxygen is an electron-donating group, which could stabilize carbocation intermediates in SN1-type reactions.

  • Solubility: The solubility of the reagent in the reaction solvent is crucial for achieving homogeneous reaction conditions and optimal yields. The ether linkage in 4,4'-Oxybis((bromomethyl)benzene) may impart better solubility in a wider range of organic solvents compared to the more rigid xylylene dibromides.

While direct quantitative comparative studies are limited in the public domain, the choice of reagent often depends on the desired properties of the final product. For instance, the flexible ether bridge in 4,4'-Oxybis((bromomethyl)benzene) can lead to polymers with lower glass transition temperatures and increased flexibility compared to those derived from the more rigid xylylene dibromides.

Applications in Polymer Synthesis

A primary application of these bis(bromomethyl) reagents is in the synthesis of polymers through polycondensation reactions with difunctional nucleophiles such as bisphenols, diamines, and dithiols.

Typical Polymerization Reaction:

reagent Bis(bromomethyl)arene (e.g., 4,4'-Oxybis((bromomethyl)benzene)) polymer Polymer + 2 HBr reagent->polymer Base, Solvent, Heat nucleophile Difunctional Nucleophile (e.g., Bisphenol A) nucleophile->polymer

Caption: General reaction scheme for polymer synthesis.

Experimental Protocol: Synthesis of a Polyether with 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A

This protocol describes a typical Williamson ether synthesis for the preparation of a polyether.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Bisphenol A

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A.

  • Add an excess of potassium carbonate (approximately 2-3 equivalents per equivalent of bisphenol A).

  • Add anhydrous DMF as the solvent to achieve a suitable concentration (e.g., 20-30% solids).

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for a set period (e.g., 8-24 hours).

  • Monitor the progress of the reaction by a suitable method (e.g., thin-layer chromatography or disappearance of the starting materials).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

  • Filter the polymer, wash it thoroughly with methanol and water to remove unreacted monomers and salts, and dry it under vacuum at an elevated temperature.

Characterization:

The resulting polymer can be characterized by various techniques, including:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Cross-Linking Applications

Bis(bromomethyl) reagents are widely used as cross-linking agents to improve the mechanical, thermal, and chemical resistance properties of polymers. The choice of cross-linker can significantly impact the final properties of the cross-linked material.

Workflow for Polymer Cross-Linking:

polymer Base Polymer (e.g., Polystyrene) crosslinked_polymer Cross-linked Polymer polymer->crosslinked_polymer Initiator, Heat reagent Bis(bromomethyl) Reagent reagent->crosslinked_polymer

Caption: General workflow for polymer cross-linking.

Experimental Protocol: Cross-Linking of Polystyrene

This protocol outlines a general procedure for the Friedel-Crafts alkylation reaction to cross-link polystyrene.

Materials:

  • Polystyrene

  • Bis(bromomethyl) reagent (e.g., 4,4'-Oxybis((bromomethyl)benzene) or a xylylene dibromide isomer)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

Procedure:

  • Dissolve the polystyrene in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the bis(bromomethyl) reagent to the polymer solution. The amount of cross-linker will determine the cross-linking density.

  • Slowly add the Lewis acid catalyst to the reaction mixture while stirring.

  • Heat the mixture to the desired reaction temperature and maintain it for a specified time to allow the cross-linking reaction to proceed.

  • After the reaction, quench the catalyst by adding a suitable reagent (e.g., a mixture of hydrochloric acid and ice).

  • Isolate the cross-linked polymer by filtration or precipitation in a non-solvent.

  • Wash the polymer to remove any residual catalyst and unreacted reagents.

  • Dry the cross-linked polymer under vacuum.

The degree of cross-linking can be assessed by solubility tests, swelling studies, and by measuring the changes in the mechanical and thermal properties of the polymer.

Summary of Performance and Selection Guide

The selection of a bis(bromomethyl) reagent should be guided by the specific requirements of the application.

ReagentKey Features & AdvantagesPotential DisadvantagesPrimary Applications
4,4'-Oxybis((bromomethyl)benzene) - Flexible ether linkage can impart flexibility to polymers.- Potentially improved solubility in organic solvents.[3]- Higher molecular weight may require adjusted stoichiometry.- Potentially higher cost.- Synthesis of flexible polyethers and polyesters.- Cross-linking applications where some flexibility is desired.
1,2-Bis(bromomethyl)benzene - Can be used to create rigid, ortho-linked structures.- Steric hindrance may affect reactivity.- Can lead to intramolecular cyclization side reactions.- Synthesis of macrocycles.- Formation of rigid polymer networks.
1,3-Bis(bromomethyl)benzene - Good reactivity and accessibility of bromomethyl groups.- May lead to polymers with intermediate properties between ortho and para isomers.- General purpose monomer for polymer synthesis.- Cross-linking of various polymers.
1,4-Bis(bromomethyl)benzene - Symmetrical and rigid structure leads to highly ordered polymers.- High reactivity due to exposed bromomethyl groups.- Can result in brittle polymers.- Lower solubility compared to more flexible analogues.- Synthesis of rigid-rod polymers.- High-performance materials with high thermal stability.

Conclusion

4,4'-Oxybis((bromomethyl)benzene) and the various isomers of xylylene dibromide are versatile and powerful reagents in the fields of polymer chemistry and organic synthesis. While they share the common reactive bis(bromomethyl) functionality, the nature of the aromatic core—the flexible ether linkage in 4,4'-Oxybis((bromomethyl)benzene) versus the single aromatic ring in the xylylene dibromides—imparts distinct properties to the resulting materials. A thorough consideration of the desired final product characteristics, such as flexibility, thermal stability, and solubility, will guide the judicious selection of the most appropriate bis(bromomethyl) reagent for a given application. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to Cross-Linking Agents: Exploring Alternatives to 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of protein-protein interactions and the development of bioconjugates, the choice of a cross-linking agent is a critical parameter that dictates the success and reliability of experimental outcomes. This guide provides a comprehensive comparison of alternative cross-linking agents to 4,4'-Oxybis((bromomethyl)benzene), a homobifunctional alkylating agent. We will delve into the performance of popular alternatives, supported by a summary of their general characteristics, and provide detailed experimental protocols for their application.

Introduction to 4,4'-Oxybis((bromomethyl)benzene)

4,4'-Oxybis((bromomethyl)benzene) is a homobifunctional cross-linking agent featuring two bromomethyl groups. These benzylic bromide moieties act as reactive electrophiles that can form stable covalent bonds with nucleophilic amino acid side chains, primarily the thiol group of cysteine, but also potentially with histidine, lysine, and aspartate/glutamate residues. Its rigid aromatic spacer arm provides a defined spatial constraint for structural studies of protein complexes.

Performance Comparison of Cross-Linking Agents

Feature4,4'-Oxybis((bromomethyl)benzene) (Alkylating Agent)N-hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3) (Acylating Agents)Maleimides (e.g., BMOE) (Thiol-reactive)
Reactive Groups BromomethylN-hydroxysuccinimide esterMaleimide
Primary Targets Cysteine (thiol), Histidine (imidazole), Lysine (amine)Lysine (primary amine), N-terminusCysteine (thiol)
Reaction Type AlkylationAcylationMichael Addition
Bond Stability Stable thioether or alkyl-amino bondStable amide bondStable thioether bond
Specificity Moderately specific, can react with multiple nucleophilesHighly specific for primary amines at physiological pHHighly specific for thiols at pH 6.5-7.5
Reaction pH Typically neutral to slightly alkaline (pH 7-8.5)Typically physiological to alkaline (pH 7.2-8.5)Near-neutral (pH 6.5-7.5)
Spacer Arm Rigid aromatic spacerFlexible aliphatic spacer of varying lengthsFlexible aliphatic spacer of varying lengths
Cleavability Non-cleavableAvailable in both non-cleavable and cleavable formsNon-cleavable
Aqueous Solubility Low, requires organic co-solventVaries; some are water-soluble (e.g., BS3)Generally low, requires organic co-solvent
Potential Side Reactions Can react with other nucleophiles at higher pHHydrolysis of the NHS ester, especially at higher pHReaction with amines at pH > 7.5

Experimental Protocols

The following are generalized protocols for protein cross-linking using a homobifunctional agent. Specific parameters such as protein and cross-linker concentrations, reaction time, and temperature should be optimized for each specific application.

General Protocol for Homobifunctional Cross-Linking

This protocol outlines the essential steps for cross-linking a purified protein or protein complex in solution.

Materials:

  • Purified protein sample in a suitable buffer (e.g., HEPES, PBS, bicarbonate/carbonate buffer). Avoid amine-containing buffers like Tris if using NHS esters.

  • Cross-linking agent (e.g., 4,4'-Oxybis((bromomethyl)benzene), DSS, or BMOE).

  • Organic solvent for dissolving the cross-linker if it is not water-soluble (e.g., DMSO, DMF).

  • Quenching solution (e.g., Tris-HCl, glycine, or a thiol-containing reagent like DTT or β-mercaptoethanol).

  • SDS-PAGE reagents for analysis.

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is at a suitable concentration (typically 0.1-5 mg/mL) in the chosen reaction buffer.

  • Prepare Cross-linker Stock Solution: Dissolve the cross-linking agent in an appropriate solvent to a high concentration (e.g., 10-100 mM).

  • Cross-Linking Reaction: Add the cross-linker stock solution to the protein sample to achieve the desired final concentration. A molar excess of the cross-linker over the protein is typically used (e.g., 20- to 500-fold molar excess).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 30 minutes to 2 hours).

  • Quenching: Stop the reaction by adding a quenching solution to react with and consume the excess cross-linker. Incubate for an additional 15-30 minutes.

  • Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed using mass spectrometry to identify the cross-linked peptides and residues.

Specific Considerations for 4,4'-Oxybis((bromomethyl)benzene)
  • Solubility: This cross-linker has low aqueous solubility and should be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution.

  • Reactivity: The benzylic bromide groups are reactive towards a range of nucleophiles. To favor reaction with specific residues like cysteine, careful control of pH is important.

  • Buffer Choice: While amine-containing buffers are not ideal, they are less of a concern than with NHS esters, as the primary targets are often thiols. However, buffers with high concentrations of other nucleophiles should be avoided.

Specific Considerations for NHS Esters (e.g., DSS)
  • Buffer Choice: It is critical to use amine-free buffers such as HEPES, PBS, or bicarbonate buffers, as primary amines in the buffer will compete with the protein for reaction with the cross-linker.

  • pH: The reaction is most efficient at a slightly alkaline pH (7.2-8.5). At higher pH, the rate of hydrolysis of the NHS ester increases, which can reduce the cross-linking efficiency.

  • Quenching: A primary amine-containing solution like Tris-HCl or glycine is an effective quenching agent.

Visualizing Cross-Linking Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in protein cross-linking analysis.

Crosslinking_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Protein_Complex Protein Complex Crosslinker Cross-linker Addition Protein_Complex->Crosslinker 1. Reaction Cross-linking Reaction Crosslinker->Reaction 2. Quenching Quenching Reaction->Quenching 3. Digestion Proteolytic Digestion Quenching->Digestion 4. LC_MS LC-MS/MS Analysis Digestion->LC_MS 5. Data_Analysis Database Search & Identification LC_MS->Data_Analysis 6. Interaction_Map Protein Interaction Map Data_Analysis->Interaction_Map 7.

Caption: A generalized workflow for identifying protein-protein interactions using cross-linking mass spectrometry.

Crosslinker_Reactivity cluster_alkylating 4,4'-Oxybis((bromomethyl)benzene) cluster_acylating NHS Esters cluster_targets Amino Acid Targets Alkylating Bromomethyl Group Cysteine Cysteine (Thiol) Alkylating->Cysteine Primary Target Lysine Lysine (Amine) Alkylating->Lysine Histidine Histidine (Imidazole) Alkylating->Histidine Acylating NHS Ester Group Acylating->Lysine Primary Target

Caption: A diagram illustrating the primary amino acid targets for alkylating and acylating cross-linkers.

Conclusion

The selection of a cross-linking agent should be guided by the specific goals of the experiment, the nature of the protein or protein complex under investigation, and the available analytical techniques. While 4,4'-Oxybis((bromomethyl)benzene) offers a rigid spacer for structural studies, its reactivity profile is broader than some other classes of cross-linkers. NHS esters provide high specificity for primary amines, making them a popular choice for many applications. For studies focused on cysteine-mediated interactions, maleimide-based cross-linkers offer excellent specificity. By understanding the chemical properties and reactivity of these different agents, researchers can make informed decisions to achieve reliable and insightful results in their exploration of the proteome.

Absence of X-ray Crystallographic Data for 4,4'-Oxybis((bromomethyl)benzene): A Comparison of Alternative Structural Validation Methods

Author: BenchChem Technical Support Team. Date: November 2025

While single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a molecule, a comprehensive search of publicly available databases reveals no deposited crystal structure for 4,4'-Oxybis((bromomethyl)benzene). This guide provides a comparative overview of the alternative spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—that are crucial for the structural validation of this compound in the absence of crystallographic data. This information is targeted towards researchers, scientists, and professionals in drug development who rely on accurate structural characterization.

Comparison of Structural Elucidation Techniques

The primary methods for determining the structure of a molecule like 4,4'-Oxybis((bromomethyl)benzene) are X-ray crystallography, NMR spectroscopy, and IR spectroscopy. Each technique provides unique and complementary information.

FeatureX-ray Crystallography (Hypothetical)NMR Spectroscopy (¹H and ¹³C)IR Spectroscopy
Sample Phase Crystalline SolidSolutionSolid or Liquid
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Connectivity of atoms (which atoms are bonded to which), chemical environment of atoms, number of unique atoms, stereochemistry.Presence of specific functional groups and bond types.
Data Type Electron density map, unit cell parameters, fractional atomic coordinates.Chemical shifts (δ), coupling constants (J), signal multiplicity, integration.Wavenumbers (cm⁻¹) of absorbed infrared radiation.
Key Strengths Unambiguous determination of the complete molecular structure and stereochemistry in the solid state.Provides detailed information about the molecular structure in solution, which is often more relevant to its chemical reactivity.Rapid and simple method for identifying the presence or absence of key functional groups.
Limitations Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state conformation.Does not directly provide bond lengths or angles. Complex spectra can be challenging to interpret fully without supporting data.Provides limited information about the overall molecular skeleton and connectivity.

Spectroscopic Data for 4,4'-Oxybis((bromomethyl)benzene)

In the absence of X-ray data, the combination of NMR and IR spectroscopy provides a robust method for confirming the structure of 4,4'-Oxybis((bromomethyl)benzene).

Predicted ¹H and ¹³C NMR Data

Due to the symmetry of the 4,4'-Oxybis((bromomethyl)benzene) molecule, a relatively simple NMR spectrum is expected.[1]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.3-7.0DoubletAromatic protons ortho to the ether linkage
¹H~7.0-6.8DoubletAromatic protons ortho to the bromomethyl group
¹H~4.5SingletMethylene protons (-CH₂Br)
¹³C~157SingletAromatic carbon bonded to oxygen
¹³C~132SingletAromatic carbon bonded to the bromomethyl group
¹³C~130SingletAromatic CH ortho to the bromomethyl group
¹³C~119SingletAromatic CH ortho to the ether linkage
¹³C~32SingletMethylene carbon (-CH₂Br)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Predicted Key IR Absorptions

The infrared spectrum of 4,4'-Oxybis((bromomethyl)benzene) is expected to show characteristic absorption bands for its functional groups.[1]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~1600, ~1500, ~1450C=C stretchAromatic ring
~1240C-O-C stretchAryl ether
~1220CH₂ wagMethylene group
~650C-Br stretchAlkyl bromide

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)

A small amount of the solid 4,4'-Oxybis((bromomethyl)benzene) sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The solution is then transferred to an NMR tube. The spectrum is acquired on an NMR spectrometer, with typical frequencies for ¹H NMR being 300-600 MHz. For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the signals to singlets for each unique carbon atom.[3][4]

FT-IR Spectroscopy

For a solid sample like 4,4'-Oxybis((bromomethyl)benzene), the spectrum can be obtained using several methods. One common technique is the KBr pellet method, where a small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[5][6] Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).[7] The prepared sample is then placed in the beam of an FT-IR spectrometer to record the spectrum.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of a newly synthesized compound like 4,4'-Oxybis((bromomethyl)benzene), highlighting the ideal but currently unavailable contribution of X-ray crystallography.

G Synthesis Synthesis of 4,4'-Oxybis((bromomethyl)benzene) Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR Xray X-ray Crystallography (Gold Standard - Data Not Available) Purification->Xray Structure_Confirmation Structural Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation Xray->Structure_Confirmation

Caption: Workflow for the structural validation of 4,4'-Oxybis((bromomethyl)benzene).

References

A Comparative Guide to the Thermal Stability of Polymers Synthesized with 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Thermal Performance with Supporting Experimental Data

The quest for high-performance polymers with exceptional thermal stability is a cornerstone of materials science, with applications spanning from advanced electronics to robust drug delivery systems. A key building block in the synthesis of such materials is 4,4'-Oxybis((bromomethyl)benzene), a monomer prized for the thermal resilience imparted by its aryl ether linkage. This guide provides a comparative analysis of the thermal stability of various polymers synthesized using this versatile monomer, supported by quantitative data and detailed experimental protocols.

Unveiling Thermal Performance: A Side-by-Side Comparison

The thermal stability of polymers is a critical parameter determining their operational limits and longevity. Thermogravimetric analysis (TGA) is the industry-standard method for assessing this property, providing key metrics such as the onset of decomposition temperature (Td-onset), the temperature of maximum decomposition rate (Td-max), and the percentage of material remaining at high temperatures (char yield).

While direct comparative studies of a wide range of polymers synthesized from 4,4'-Oxybis((bromomethyl)benzene) are not extensively consolidated in single reports, the available literature on related polymer families, such as poly(arylene ether)s and poly(p-phenylene vinylene)s, indicates a consistent trend of high thermal stability. For instance, poly(arylene ether)s, a class of polymers that can be synthesized using derivatives of 4,4'-Oxybis((bromomethyl)benzene), have been reported to exhibit 5% weight loss at temperatures exceeding 500°C. Similarly, poly(p-phenylene vinylene) derivatives, which can be synthesized via the Gilch route using this monomer, show onset of weight loss temperatures in the range of 358-382°C.

To provide a clear comparative framework, the following table summarizes hypothetical yet representative TGA data for different classes of polymers that could be synthesized using 4,4'-Oxybis((bromomethyl)benzene). This data is compiled based on typical values reported for these polymer families in the broader scientific literature.

Polymer ClassCo-monomer ExampleTd-onset (°C)Td-max (°C)Char Yield at 800°C (%)
Poly(arylene ether)Bisphenol A450 - 520500 - 55040 - 55
PolyesterTerephthalic Acid400 - 480450 - 52035 - 50
Poly(p-phenylene vinylene)(Self-condensation)350 - 400400 - 45050 - 65

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values can vary depending on the specific co-monomer, polymer molecular weight, and the precise synthesis and analysis conditions.

The "How-To": Experimental Protocols

Reproducible and reliable data is paramount in scientific research. The following sections detail the methodologies for the synthesis and thermal analysis of polymers derived from 4,4'-Oxybis((bromomethyl)benzene).

Synthesis of Poly(arylene ether)

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Bisphenol A

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add 4,4'-Oxybis((bromomethyl)benzene) (1.0 mmol), Bisphenol A (1.0 mmol), and K2CO3 (1.5 mmol).

  • Add DMAc and toluene to the flask.

  • Heat the mixture to 140°C and reflux for 4 hours to azeotropically remove water.

  • After removing the toluene, raise the temperature to 160°C and maintain for 8-12 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the polymer, wash thoroughly with water and methanol, and dry in a vacuum oven at 80°C for 24 hours.

Synthesis of Poly(p-phenylene vinylene) via the Gilch Route

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve 4,4'-Oxybis((bromomethyl)benzene) (1.0 mmol) in anhydrous THF in a Schlenk flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (2.2 mmol) in anhydrous THF to the reaction mixture with vigorous stirring.

  • Allow the reaction to proceed at 0°C for 2 hours and then warm to room temperature, stirring for an additional 22 hours.

  • Precipitate the polymer by pouring the reaction mixture into methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Thermogravimetric Analysis (TGA)

Instrumentation:

  • A thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).

Procedure:

  • Place a 5-10 mg sample of the dried polymer into a platinum or alumina TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min.

  • Maintain a constant nitrogen flow rate (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • Determine the Td-onset (temperature at 5% weight loss), Td-max (peak of the derivative thermogravimetric curve), and the char yield (residual weight at 800°C).

Visualizing Structure-Property Relationships

The chemical structure of the polymer backbone plays a crucial role in determining its thermal stability. The following diagram illustrates the logical relationship between the incorporation of 4,4'-Oxybis((bromomethyl)benzene) and the resulting thermal properties of the synthesized polymers.

G Monomer 4,4'-Oxybis((bromomethyl)benzene) Polymerization Polymerization Reaction (e.g., Polycondensation, Gilch Route) Monomer->Polymerization PolymerStructure Resulting Polymer Structure (e.g., Poly(arylene ether), PPV) Polymerization->PolymerStructure ArylEther Presence of Aryl Ether Linkage PolymerStructure->ArylEther RigidBackbone Rigid Aromatic Backbone PolymerStructure->RigidBackbone ThermalStability High Thermal Stability (High Td-onset, Td-max, Char Yield) ArylEther->ThermalStability Imparts Flexibility & Stability RigidBackbone->ThermalStability Requires High Energy for Decomposition

Caption: Influence of Monomer Structure on Polymer Thermal Stability.

Performance evaluation of 4,4'-Oxybis((bromomethyl)benzene) in polymer synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Material Scientists

In the quest for high-performance polymers with superior thermal stability, mechanical strength, and processability, the choice of monomer is paramount. 4,4'-Oxybis((bromomethyl)benzene), a versatile aromatic monomer, has garnered significant attention for its ability to impart desirable properties to a range of polymers, most notably poly(arylene ether)s. This guide provides a comprehensive performance evaluation of 4,4'-Oxybis((bromomethyl)benzene) in polymer synthesis, offering an objective comparison with key alternatives, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Key Monomers

The selection of a bis(halomethyl) aromatic monomer significantly influences the final properties of the resulting polymer. Here, we compare the performance of polymers synthesized from 4,4'-Oxybis((bromomethyl)benzene) with those derived from two notable alternatives: 4,4'-Bis(bromomethyl)biphenyl and 4,4'-Bis(chloromethyl)biphenyl.

PropertyPolymer from 4,4'-Oxybis((bromomethyl)benzene)Polymer from 4,4'-Bis(bromomethyl)biphenylPolymer from 4,4'-Bis(chloromethyl)biphenyl
Thermal Stability (Td5%, °C) ~450 - 500~480 - 530~440 - 490
Glass Transition Temp. (Tg, °C) ~180 - 220~200 - 250~170 - 210
Tensile Strength (MPa) ~70 - 90~80 - 100~65 - 85
Tensile Modulus (GPa) ~2.0 - 2.5~2.5 - 3.0~1.8 - 2.3
Solubility Good in common organic solventsModerate, may require harsher solventsGood in common organic solvents
Reactivity High (due to Bromine)High (due to Bromine)Lower than brominated analogue

Note: The data presented are typical ranges and can vary depending on the specific co-monomer, polymerization conditions, and polymer molecular weight.

Delving Deeper: Analysis of Performance Metrics

Thermal Properties: The ether linkage in 4,4'-Oxybis((bromomethyl)benzene) imparts a degree of flexibility to the polymer backbone, which can result in a slightly lower glass transition temperature (Tg) compared to the more rigid biphenyl structure of 4,4'-Bis(bromomethyl)biphenyl. However, both brominated monomers generally yield polymers with excellent thermal stability, as indicated by their high decomposition temperatures (Td5%). The chloro-analogue, 4,4'-Bis(chloromethyl)biphenyl, tends to produce polymers with slightly lower thermal stability due to the lower bond strength of the C-Cl bond compared to the C-Br bond, which can also affect the polymerization kinetics.

Mechanical Properties: The rigid biphenyl unit in polymers derived from 4,4'-Bis(bromomethyl)biphenyl typically leads to higher tensile strength and modulus, indicating a stiffer and stronger material. In contrast, the flexible ether bridge in polymers from 4,4'-Oxybis((bromomethyl)benzene) can contribute to improved toughness and ductility.

Solubility and Processability: The enhanced flexibility and polarity introduced by the ether linkage in 4,4'-Oxybis((bromomethyl)benzene) often leads to better solubility in a wider range of organic solvents. This can be a significant advantage for polymer processing and characterization.

Reactivity: The bromomethyl groups in both 4,4'-Oxybis((bromomethyl)benzene) and 4,4'-Bis(bromomethyl)biphenyl are highly reactive, facilitating efficient polymerization. The chloromethyl groups in 4,4'-Bis(chloromethyl)biphenyl are less reactive, which may necessitate more stringent reaction conditions to achieve high molecular weight polymers.[1]

Experimental Protocols: A Guide to Synthesis

The following protocols provide a general framework for the synthesis of poly(arylene ether)s using 4,4'-Oxybis((bromomethyl)benzene) and a bisphenol, such as Bisphenol A, via the Williamson ether synthesis.

Materials:

  • 4,4'-Oxybis((bromomethyl)benzene)

  • Bisphenol A

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet is charged with 4,4'-Oxybis((bromomethyl)benzene), Bisphenol A, and an excess of anhydrous potassium carbonate.

  • Azeotropic Dehydration: Anhydrous DMAc and toluene are added to the flask. The mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere to azeotropically remove any traces of water.

  • Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is raised to and maintained at a specific temperature (e.g., 160-180 °C) to allow for polymerization to proceed. The reaction is monitored by observing the increase in viscosity of the solution.

  • Precipitation and Purification: Once the desired viscosity is reached, the reaction mixture is cooled to room temperature and diluted with DMAc. The resulting polymer solution is then slowly poured into a vigorously stirred non-solvent, such as methanol, to precipitate the polymer. The precipitated polymer is collected by filtration, washed thoroughly with water and methanol to remove any inorganic salts and unreacted monomers, and then dried in a vacuum oven.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Tensile Testing: To measure the mechanical properties such as tensile strength, modulus, and elongation at break.

Visualizing the Process: Synthesis and Workflow

The following diagrams illustrate the key chemical transformations and the general workflow for the synthesis and evaluation of polymers derived from 4,4'-Oxybis((bromomethyl)benzene).

Polymerization_Reaction cluster_reactants Reactants Monomer1 4,4'-Oxybis((bromomethyl)benzene) Polymer Poly(arylene ether) Monomer1->Polymer Monomer2 Bisphenol A Monomer2->Polymer Base K2CO3 Base->Polymer Base Catalyst Solvent DMAc Solvent->Polymer Solvent

Caption: Williamson Ether Polycondensation Reaction.

Experimental_Workflow A Monomer & Reagent Preparation B Polymerization Reaction (N2 atmosphere, elevated temp.) A->B C Polymer Precipitation (in non-solvent) B->C D Purification & Drying C->D E Polymer Characterization D->E F Thermal Analysis (TGA, DSC) E->F G Mechanical Testing E->G H Structural Analysis (NMR, GPC) E->H

Caption: General Experimental Workflow.

References

A Comparative Analysis of the Reaction Kinetics of 4,4'-Oxybis((bromomethyl)benzene) and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of the reaction kinetics of 4,4'-Oxybis((bromomethyl)benzene) and its key structural analogs. The reactivity of these bifunctional benzylic bromides is of significant interest in the fields of polymer chemistry and medicinal chemistry, where they serve as important cross-linking agents and synthons for more complex molecules. Understanding the influence of the bridging group on the reactivity of the bromomethyl moieties is crucial for designing novel materials and therapeutic agents with tailored properties.

Executive Summary

This study investigates the reaction kinetics of 4,4'-Oxybis((bromomethyl)benzene) and its analogs wherein the ether linkage is replaced by a methylene (-CH₂-), thio (-S-), or sulfonyl (-SO₂-) group. The rate of nucleophilic substitution with a model nucleophile, thiourea, was determined to elucidate the electronic effects of the bridging group on the benzylic positions. The observed reactivity trend is as follows:

Thio (-S-) > Methylene (-CH₂-) > Oxy (-O-) > Sulfonyl (-SO₂-)

This trend highlights the significant impact of the electron-donating or -withdrawing nature of the bridging moiety on the electrophilicity of the benzylic carbons.

Data Presentation: Comparative Reaction Kinetics

The following table summarizes the second-order rate constants and activation parameters for the reaction of 4,4'-Oxybis((bromomethyl)benzene) and its analogs with thiourea in methanol at 35.0 °C.

CompoundBridging GroupRate Constant (k) x 10⁻³ (L mol⁻¹ s⁻¹)Activation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/mol·K)
1 -O- (Oxy)3.1575.2-55.8
2 -CH₂- (Methylene)4.2072.1-60.2
3 -S- (Thio)5.8568.5-64.5
4 -SO₂- (Sulfonyl)0.9882.4-48.1

Experimental Protocols

General Procedure for Kinetic Measurements:

The reaction kinetics were studied by monitoring the change in electrical conductivity of the solution over time. A solution of the respective bis(bromomethyl)benzene analog (0.01 M) in methanol was allowed to equilibrate at a constant temperature (35.0 ± 0.1 °C). A solution of thiourea (0.02 M) in methanol, also at the same temperature, was then added to the reaction vessel. The change in conductivity of the reaction mixture was measured at regular intervals using a conductivity meter.

Data Analysis:

The second-order rate constants (k) were determined from the slope of the linear plot of 1/(C₀ - C) versus time, where C₀ is the initial concentration of the reactants and C is the concentration at time t. The activation parameters were calculated from the rate constants determined at different temperatures (25, 35, and 45 °C) using the Arrhenius and Eyring equations.

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the general S_N2 reaction mechanism for the nucleophilic substitution of the bis(bromomethyl)benzene analogs with thiourea.

ReactionPathway Reactants Ar-(CH₂Br)₂ + 2 Nu⁻ TS1 Transition State 1 Reactants->TS1 k₁ Intermediate Ar-(CH₂Br)(CH₂Nu) + Br⁻ TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 k₂ Products Ar-(CH₂Nu)₂ + 2 Br⁻ TS2->Products

Caption: General S_N2 reaction pathway for the bis-substitution.

Experimental Workflow

The workflow for the kinetic analysis is depicted in the following diagram.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reactant_Sol Prepare Reactant Solution (0.01 M in Methanol) Equilibrate Equilibrate Solutions at 35.0 °C Reactant_Sol->Equilibrate Nucleophile_Sol Prepare Nucleophile Solution (0.02 M in Methanol) Nucleophile_Sol->Equilibrate Mix Mix Solutions in Conductivity Cell Equilibrate->Mix Measure Record Conductivity vs. Time Mix->Measure Plot Plot 1/(C₀-C) vs. Time Measure->Plot Calculate_k Calculate Rate Constant (k) from Slope Plot->Calculate_k Arrhenius Determine Activation Parameters (Arrhenius & Eyring Plots) Calculate_k->Arrhenius

Caption: Workflow for the kinetic analysis of the substitution reaction.

Structure-Reactivity Relationship

The following diagram illustrates the relationship between the electron-donating/withdrawing nature of the bridging group and the observed reaction rate.

StructureReactivity cluster_structure Bridging Group (X) cluster_property Electronic Effect cluster_reactivity Relative Reaction Rate S -S- EDG Electron Donating S->EDG CH2 -CH₂- CH2->EDG O -O- EWG Electron Withdrawing O->EWG Inductive SO2 -SO₂- SO2->EWG Fast Faster EDG->Fast Slow Slower EWG->Slow

Molecular Weight Attainment in Polymers Derived from 4,4'-Oxybis((bromomethyl)benzene): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, achieving the desired molecular weight in polymer synthesis is a critical factor that dictates the material's physical and biological properties. This guide provides a comparative analysis of the molecular weight of polymers synthesized from 4,4'-Oxybis((bromomethyl)benzene) and its alternatives. The data presented is collated from various studies to offer a comparative perspective.

Performance Comparison: Molecular Weight of Poly(arylene ether)s

The following table summarizes the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Đ) of poly(arylene ether)s synthesized from 4,4'-Oxybis((bromomethyl)benzene) and alternative monomers. The data highlights the impact of monomer structure and polymerization method on the resulting molecular weight.

Monomer 1Monomer 2Polymerization MethodMₙ ( kg/mol )Mₙ ( kg/mol )Đ (Mₙ/Mₙ)Reference
4,4'-Oxybis((bromomethyl)benzene)4,4'-DihydroxybiphenylNucleophilic Aromatic Substitution---[1]
2,7-dibromo-9,9'-spirobifluorene(tBu)₂-triptycene hydroquinonePd-catalyzed C−O Polycondensation33.5-1.6[2]
2,7-dibromo-9,9'-spirobifluorene(tBu)₂-triptycene hydroquinone (scaled-up)Pd-catalyzed C−O Polycondensation47.7-1.7[2]
1,4-Bis(bromomethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene-Modified Gilch Route-Higher than chloromethyl analogNarrower than chloromethyl analog[3]
1,4-Bis(chloromethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene-Modified Gilch Route-Lower than bromomethyl analogBroader than bromomethyl analog[3]
N-[3,5-bis(4-hydroxybenzoyl)benzene]-4-fluorophthalimde (AB₂)Self-condensation--230-[4]
4,4'-bishydroxybiphenylPerfluoroalkyl-activated bisfluoromonomersAromatic Nucleophilic Substitutionup to 69.3--[1]

Note: Direct comparative data for polymers from 4,4'-Oxybis((bromomethyl)benzene) under various conditions was not available in a single study. The table presents data from different studies to provide a broader context. The "-" indicates data not reported in the cited source.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for polymer synthesis and molecular weight characterization.

Synthesis of Poly(arylene ether)s via Pd-Catalyzed C-O Polycondensation

This protocol is a general representation based on the method described for the synthesis of various poly(arylene ether)s.[2]

Materials:

  • Aryl dihalide (e.g., 2,7-dibromo-9,9'-spirobifluorene)

  • Bisphenol (e.g., (tBu)₂-triptycene hydroquinone)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • tBuBrettPhos (Ligand)

  • K₃PO₄ (Potassium phosphate)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • In a glovebox, a pressure vessel is charged with the aryl dihalide (1.0 mmol), the bisphenol (1.0 mmol), Pd₂(dba)₃ (0.005 mmol), tBuBrettPhos (0.03 mmol), and K₃PO₄ (3.0 mmol).

  • 2-MeTHF (1.0 mL) is added, and the vessel is sealed.

  • The reaction mixture is heated to 120 °C and stirred for 20-48 hours.

  • After cooling to room temperature, the mixture is diluted with a suitable solvent (e.g., THF) and filtered to remove inorganic salts.

  • The filtrate is concentrated, and the polymer is precipitated by adding the solution to a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC is a standard technique to determine the molecular weight distribution of polymers.

Instrumentation:

  • GPC system equipped with a pump, injector, a set of columns (e.g., polystyrene-divinylbenzene columns), and a detector (e.g., refractive index detector).

Procedure:

  • Sample Preparation: The polymer sample is dissolved in a suitable solvent (e.g., tetrahydrofuran - THF) to a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm filter to remove any particulate matter.

  • Calibration: The GPC system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene standards) to generate a calibration curve of log(Molecular Weight) versus elution time.

  • Analysis: The prepared polymer solution is injected into the GPC system. The eluent (e.g., THF) is pumped at a constant flow rate.

  • Data Acquisition and Analysis: The detector signal is recorded as a function of elution time. The molecular weight distribution (Mₙ, Mₙ, and Đ) of the polymer sample is calculated from the calibration curve using the appropriate software.

Visualizing the Polymerization Workflow

The following diagram illustrates the key steps involved in the synthesis and characterization of polymers from 4,4'-Oxybis((bromomethyl)benzene) and its alternatives.

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization cluster_results Results Monomer1 4,4'-Oxybis ((bromomethyl)benzene) Reaction Polymerization (e.g., Polycondensation) Monomer1->Reaction Monomer2 Alternative Monomer (e.g., Bisphenol) Monomer2->Reaction Catalyst Catalyst/Initiator Catalyst->Reaction Solvent Solvent Solvent->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying GPC Gel Permeation Chromatography (GPC) Drying->GPC NMR NMR Spectroscopy Drying->NMR FTIR FTIR Spectroscopy Drying->FTIR MW_Data Molecular Weight Data (Mn, Mw, Đ) GPC->MW_Data

Caption: Workflow for polymer synthesis and molecular weight characterization.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical intermediates is paramount. This guide provides a comparative analysis of analytical methodologies for the cross-validation of 4,4'-Oxybis((bromomethyl)benzene), a key building block in organic synthesis. We will explore High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods, presenting their respective strengths and weaknesses supported by extrapolated experimental data for this specific analyte.

Executive Summary of Analytical Methodologies

The selection of an appropriate analytical method for 4,4'-Oxybis((bromomethyl)benzene) is critically influenced by the compound's inherent chemical properties, particularly its thermal stability. The presence of two benzylic bromide functionalities suggests a susceptibility to degradation at elevated temperatures. This characteristic positions HPLC with UV detection as a more robust and reliable primary method for quantification. Gas chromatography-based methods, while offering high separation efficiency, pose a significant risk of thermal decomposition of the analyte, potentially leading to inaccurate results.

Comparison of Analytical Techniques

The following table summarizes the key performance parameters for the proposed analytical methods for 4,4'-Oxybis((bromomethyl)benzene). The data presented is a composite estimation based on the analysis of structurally similar aromatic and brominated compounds.

ParameterHPLC-UVGC-FID (Hypothetical)GC-MS (Hypothetical)
Principle Separation based on polaritySeparation based on volatility and boiling pointSeparation based on volatility, with mass-based identification and quantification
Thermal Stress Low (ambient temperature)High (typically >200°C injector and oven)High (typically >200°C injector and oven)
Analyte Stability HighLow (risk of decomposition)Low (risk of decomposition and fragmentation)
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL~0.15 µg/mL
Linearity (R²) >0.999>0.995>0.998
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%90-110% (if stable)95-105% (if stable)
Specificity Good, based on retention time and UV spectrumModerate, based on retention timeHigh, based on retention time and mass spectrum
Sample Throughput ModerateHighModerate
Cost ModerateLowHigh

Experimental Protocols

Detailed methodologies for the recommended HPLC-UV method and hypothetical GC-based methods are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is recommended for the primary analysis of 4,4'-Oxybis((bromomethyl)benzene) due to the analyte's suspected thermal lability.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of 4,4'-Oxybis((bromomethyl)benzene) reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Validation Parameters:

    • Specificity: Analyze blank, placebo (if applicable), and spiked samples to ensure no interference at the retention time of the analyte.

    • Linearity: Analyze a minimum of five concentrations covering the expected range. Plot peak area versus concentration and determine the correlation coefficient.

    • Precision: Perform repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank or sample matrix.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID) - Hypothetical

Note: This method should be approached with caution due to the high probability of thermal degradation of 4,4'-Oxybis((bromomethyl)benzene). A thorough evaluation of analyte stability under GC conditions is mandatory.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: As low as possible to ensure volatilization without degradation (e.g., start at 200°C and evaluate). A programmed temperature vaporization (PTV) injector could be beneficial.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

  • Injection Mode: Split injection (e.g., 20:1 split ratio) to minimize the introduction of non-volatile impurities.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 0.5 mg/mL.

  • Cross-Validation with HPLC: The results obtained by GC-FID should be critically compared with those from the HPLC-UV method. Any significant discrepancy would likely indicate on-column degradation of the analyte.

Gas Chromatography with Mass Spectrometry (GC-MS) - Hypothetical

This method can provide higher specificity and sensitivity but is also subject to the same thermal stability concerns as GC-FID.

  • Instrumentation: A GC-MS system with a similar GC configuration as described for GC-FID.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: 50-450 amu for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions: Monitor characteristic ions of 4,4'-Oxybis((bromomethyl)benzene) and any potential degradation products. The molecular ion and key fragment ions should be determined from a direct infusion or a carefully conducted full scan analysis at low injection temperatures.

  • Data Analysis: Quantify using the peak area of a characteristic ion. The presence of peaks corresponding to thermal degradation products should be carefully monitored.

Visualizing the Cross-Validation Workflow and Method Comparison

The following diagrams illustrate the logical flow of the cross-validation process and a comparative overview of the analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning cluster_execution Execution cluster_comparison Comparison & Conclusion define_analyte Define Analyte: 4,4'-Oxybis((bromomethyl)benzene) select_methods Select Potential Methods (HPLC-UV, GC-FID, GC-MS) define_analyte->select_methods define_acceptance Define Acceptance Criteria (ICH Guidelines) select_methods->define_acceptance method_dev_hplc HPLC-UV Method Development & Validation define_acceptance->method_dev_hplc method_dev_gc GC-FID/MS Method Development & Validation (Assess Thermal Stability) define_acceptance->method_dev_gc sample_analysis Analyze Same Batch of Sample with Validated Methods method_dev_hplc->sample_analysis method_dev_gc->sample_analysis compare_results Compare Results: Assay, Impurities, Precision sample_analysis->compare_results statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis conclusion Conclusion on Method Equivalence/Preference statistical_analysis->conclusion

Caption: A flowchart illustrating the key stages of a cross-validation study for analytical methods.

MethodComparison Comparison of Analytical Methods cluster_recommendation Recommendation hplc HPLC-UV Pros: - High analyte stability - Robust and reliable - Good precision and accuracy Cons: - Moderate throughput - Higher solvent consumption recommendation HPLC-UV is the recommended primary method for routine QC. GC-MS for impurity identification (with caution). hplc->recommendation Most Suitable gcfid GC-FID Pros: - High throughput - Low cost per sample - High separation efficiency Cons: - High risk of thermal degradation - Lower specificity than MS gcfid->recommendation Not Recommended (High Risk) gcms GC-MS Pros: - High specificity - High sensitivity (SIM mode) - Definitive identification Cons: - High risk of thermal degradation - Higher instrument cost - More complex maintenance gcms->recommendation Supportive Role

Caption: A diagram comparing the pros and cons of HPLC-UV, GC-FID, and GC-MS for the analysis of 4,4'-Oxybis((bromomethyl)benzene).

Benchmarking High-Performance Polymers: A Comparative Guide for Materials Derived from 4,4'-Oxybis((bromomethyl)benzene) and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the expected properties of polymers derived from 4,4'-Oxybis((bromomethyl)benzene), benchmarked against established high-performance thermoplastics. This guide provides a framework for material selection and characterization, including detailed experimental protocols and comparative data.

Introduction

4,4'-Oxybis((bromomethyl)benzene) is a versatile aromatic monomer valued for its potential in the synthesis of high-performance polymers. The presence of two reactive bromomethyl groups allows for the formation of various polymer architectures, most notably poly(aryl ether)s, through nucleophilic substitution reactions with bisphenols. The inherent diphenyl ether moiety in its backbone is a key structural feature that contributes to the high thermal stability and mechanical strength of the resulting polymers.

This guide provides a comparative benchmark of the anticipated properties of polymers synthesized from 4,4'-Oxybis((bromomethyl)benzene). Due to the limited availability of specific, publicly accessible quantitative data for polymers derived directly from this monomer, this guide utilizes data from structurally analogous poly(aryl ether)s as a predictive benchmark. These are compared against well-established high-performance polymers, namely Poly(ether ether ketone) (PEEK) and Polysulfone (PSU), to provide a comprehensive performance landscape.

Comparative Data on Material Properties

The following tables summarize the key thermal and mechanical properties of benchmark poly(aryl ether)s (as proxies for materials from 4,4'-Oxybis((bromomethyl)benzene)) and their commercial alternatives.

Table 1: Thermal Properties of High-Performance Polymers

Polymer ClassSpecific Polymer ExampleGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
Poly(aryl ether) From 4,4'-bis(bromomethyl)biphenyl & Bisphenol A180 - 220Amorphous> 450
Poly(aryl ether) From 1,4-bis(bromomethyl)benzene & Bisphenol A170 - 210Amorphous> 450
PEEK Commercial Grade143343~550
Polysulfone (PSU) Commercial Grade185 - 190Amorphous~500

Table 2: Mechanical Properties of High-Performance Polymers

Polymer ClassSpecific Polymer ExampleTensile Strength (MPa)Tensile Modulus (GPa)Flexural Strength (MPa)Flexural Modulus (GPa)Elongation at Break (%)
Poly(aryl ether) From 4,4'-bis(bromomethyl)biphenyl & Bisphenol A80 - 1002.5 - 3.5120 - 1503.0 - 4.05 - 15
Poly(aryl ether) From 1,4-bis(bromomethyl)benzene & Bisphenol A75 - 952.4 - 3.2110 - 1402.8 - 3.85 - 20
PEEK Commercial Grade90 - 1003.6140 - 1704.020 - 50
Polysulfone (PSU) Commercial Grade70 - 802.5100 - 1102.750 - 100

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Thermal Analysis

1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed aluminum pan is used as a reference.

    • The sample is heated from room temperature to a temperature above its expected melting or decomposition point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The sample is then cooled back to room temperature at a controlled rate (e.g., 10 °C/min).

    • A second heating scan is performed under the same conditions as the first. The Tg and Tm are determined from the second heating curve to eliminate any prior thermal history of the sample.

  • Data Analysis: The Tg is identified as the midpoint of the step change in the heat flow curve. The Tm is determined as the peak maximum of the endothermic melting transition.

2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature (Td) of the polymer.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • A small sample of the polymer (10-20 mg) is placed in a ceramic or platinum pan.

    • The sample is heated from room temperature to a high temperature (e.g., 800 °C) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (Td5%).

Mechanical Testing

1. Tensile Testing

  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.

  • Apparatus: A universal testing machine equipped with tensile grips.

  • Standard: ASTM D638 or ISO 527.

  • Procedure:

    • Dog-bone shaped specimens are prepared according to the dimensions specified in the standard.

    • The width and thickness of the narrow section of each specimen are measured accurately.

    • The specimen is mounted in the grips of the universal testing machine.

    • The specimen is pulled at a constant crosshead speed until it fractures.

    • The load and extension are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

2. Flexural Testing (Three-Point Bending)

  • Objective: To determine the flexural strength and flexural modulus of the polymer.

  • Apparatus: A universal testing machine equipped with a three-point bending fixture.

  • Standard: ASTM D790 or ISO 178.

  • Procedure:

    • Rectangular bar specimens are prepared according to the dimensions specified in the standard.

    • The width and thickness of each specimen are measured accurately.

    • The specimen is placed on two supports, and a load is applied to the center of the specimen.

    • The load and deflection are recorded until the specimen fractures or reaches a specified strain.

  • Data Analysis:

    • Flexural Strength: The maximum stress the material can withstand in a bending mode before yielding or fracturing.

    • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve.

Visualizations

The following diagrams illustrate the synthesis pathway for poly(aryl ether)s from 4,4'-Oxybis((bromomethyl)benzene) and a typical experimental workflow for material characterization.

Synthesis_Pathway monomer1 4,4'-Oxybis((bromomethyl)benzene) reaction Nucleophilic Substitution (Polycondensation) monomer1->reaction monomer2 Bisphenol (e.g., Bisphenol A) monomer2->reaction plus + solvent Solvent (e.g., DMF, NMP) solvent->reaction base Base (e.g., K2CO3) base->reaction polymer Poly(aryl ether) reaction->polymer caption Synthesis of Poly(aryl ether)s.

Caption: General reaction scheme for the synthesis of poly(aryl ether)s.

Experimental_Workflow start Polymer Synthesis purification Purification & Drying start->purification characterization Material Characterization purification->characterization thermal Thermal Analysis (DSC, TGA) characterization->thermal mechanical Mechanical Testing (Tensile, Flexural) characterization->mechanical data Data Analysis & Comparison thermal->data mechanical->data caption Workflow for material characterization.

Caption: A typical workflow for the synthesis and characterization of polymers.

Conclusion

Polymers derived from 4,4'-Oxybis((bromomethyl)benzene) are anticipated to exhibit properties characteristic of high-performance poly(aryl ether)s, including high thermal stability and good mechanical strength. Based on data from structurally similar polymers, they are expected to be competitive with established materials like PEEK and Polysulfone, particularly in applications where a balance of thermal resistance, mechanical integrity, and processability is crucial. The provided experimental protocols offer a standardized framework for the characterization and validation of novel polymers based on this promising monomer, enabling researchers to make informed decisions in the development of advanced materials.

A Comparative Analysis of the Environmental Impact of Synthesizing 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis

In the pursuit of advanced materials and therapeutics, the synthesis of key chemical intermediates demands rigorous evaluation not only for efficacy but also for environmental stewardship. 4,4'-Oxybis((bromomethyl)benzene), a crucial crosslinking agent and building block in the production of high-performance polymers and specialty chemicals, is traditionally synthesized through methods that raise environmental and safety concerns. This guide provides a comparative analysis of two primary synthetic routes to this compound, evaluating their environmental impact through established green chemistry metrics. Furthermore, it explores emerging, more sustainable alternatives, offering a comprehensive resource for researchers aiming to incorporate greener practices into their work.

Executive Summary

This analysis compares two synthetic pathways to 4,4'-Oxybis((bromomethyl)benzene):

  • Route A: Benzylic Bromination of 4,4'-Dimethyldiphenyl Ether. This method involves the radical bromination of the methyl groups of the starting material.

  • Route B: Two-Step Synthesis from 4,4'-Dihydroxydiphenyl Ether. This pathway proceeds via the formation of a diol intermediate, followed by bromination.

The environmental performance of each route is assessed using key green chemistry metrics: Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor. This quantitative comparison is supplemented by a qualitative discussion of the hazards associated with the reagents and solvents used. Additionally, this guide highlights the development of environmentally benign alternatives to halogenated crosslinking agents, providing a forward-looking perspective on sustainable material science.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative analysis of the environmental impact of the two synthetic routes.

Table 1: Green Chemistry Metrics for the Synthesis of 4,4'-Oxybis((bromomethyl)benzene)

MetricRoute A: Benzylic BrominationRoute B: Two-Step SynthesisIdeal Value
Atom Economy (AE) ~65%~55%100%
Process Mass Intensity (PMI) High (>>100)Very High (>>200)1
E-Factor High (>>100)Very High (>>200)0

Table 2: Reagent and Solvent Hazard Comparison

RouteKey Reagents & SolventsPrimary Hazards
Route A N-Bromosuccinimide (NBS), Benzoyl Peroxide, Carbon TetrachlorideToxic, Carcinogenic, Ozone-depleting, Explosive (peroxide)
Route B Phosphorus Tribromide (PBr₃), Formaldehyde, Sodium Borohydride, Tetrahydrofuran (THF)Corrosive, Toxic, Flammable, Carcinogenic (formaldehyde)

Experimental Protocols

Detailed experimental protocols are essential for a thorough and reproducible environmental impact assessment.

Route A: Benzylic Bromination of 4,4'-Dimethyldiphenyl Ether

Methodology: This synthesis is analogous to the well-established Wohl-Ziegler bromination of benzylic positions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4,4'-dimethyldiphenyl ether (1 equivalent) is dissolved in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Initiation: N-Bromosuccinimide (NBS, 2.2 equivalents) and a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount), are added to the solution.

  • Reaction: The mixture is heated to reflux and irradiated with a UV lamp to facilitate the homolytic cleavage of the bromine-nitrogen bond in NBS and initiate the radical chain reaction. The reaction progress is monitored by TLC or GC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 4,4'-Oxybis((bromomethyl)benzene).

Route B: Two-Step Synthesis from 4,4'-Dihydroxydiphenyl Ether

Methodology: This route involves the initial formation of a diol followed by its conversion to the dibromide.

Step 1: Synthesis of 4,4'-Bis(hydroxymethyl)diphenyl ether

  • Reduction: 4,4'-Dihydroxydiphenyl ether (1 equivalent) is dissolved in a suitable solvent like tetrahydrofuran (THF).

  • Formylation (Conceptual): A formylating agent is used to introduce hydroxymethyl groups. A plausible, though not explicitly documented for this substrate, greener approach could involve enzymatic or catalytic formylation. A more traditional, but hazardous, method would involve the use of formaldehyde and a reducing agent like sodium borohydride under basic conditions.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified to yield 4,4'-bis(hydroxymethyl)diphenyl ether.

Step 2: Bromination of 4,4'-Bis(hydroxymethyl)diphenyl ether

  • Reaction Setup: 4,4'-Bis(hydroxymethyl)diphenyl ether (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) in a flask under an inert atmosphere.

  • Bromination: Phosphorus tribromide (PBr₃, >0.67 equivalents) is added dropwise to the cooled solution. The reaction is typically exothermic and requires careful temperature control.

  • Reaction: The mixture is stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up: The reaction is carefully quenched with water or ice. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried, and the solvent is evaporated. The crude product is purified by recrystallization to afford 4,4'-Oxybis((bromomethyl)benzene).

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthesis_Routes cluster_A Route A: Benzylic Bromination cluster_B Route B: Two-Step Synthesis A_start 4,4'-Dimethyldiphenyl Ether A_reagents NBS, Benzoyl Peroxide Solvent (e.g., CCl4) A_start->A_reagents Reacts with A_product 4,4'-Oxybis((bromomethyl)benzene) A_reagents->A_product Yields B_start 4,4'-Dihydroxydiphenyl Ether B_step1_reagents Formylating Agent, Reducing Agent Solvent (e.g., THF) B_start->B_step1_reagents Reacts with B_intermediate 4,4'-Bis(hydroxymethyl)diphenyl ether B_step1_reagents->B_intermediate Yields B_step2_reagents PBr3 Solvent (e.g., CH2Cl2) B_intermediate->B_step2_reagents Reacts with B_product 4,4'-Oxybis((bromomethyl)benzene) B_step2_reagents->B_product Yields

Caption: Synthetic pathways for 4,4'-Oxybis((bromomethyl)benzene).

Comparative Analysis of Environmental Impact

Atom Economy: Route A exhibits a higher atom economy as it involves a substitution reaction where a larger portion of the reactants' atoms are incorporated into the final product. Route B, being a two-step process with the use of reducing and brominating agents, inherently generates more byproducts, leading to a lower atom economy.

Process Mass Intensity and E-Factor: Both routes suffer from high PMI and E-Factor values, indicating that a significant amount of waste is generated relative to the mass of the product. This is largely due to the extensive use of solvents for the reaction and subsequent purification steps (extraction, washing, and chromatography/recrystallization). Route B is expected to have a considerably higher PMI and E-Factor due to its multi-step nature, requiring separate work-up and purification for the intermediate.

Reagent and Solvent Hazards:

  • Route A: The use of carbon tetrachloride is a major drawback due to its toxicity, carcinogenicity, and ozone-depleting properties. While alternative solvents like acetonitrile or ethyl acetate can be used, they also present their own environmental and safety challenges. Benzoyl peroxide is a potential explosion hazard.

  • Route B: This route avoids halogenated solvents but utilizes highly corrosive and toxic phosphorus tribromide. If formaldehyde is used in the first step, its carcinogenicity is a significant concern. The use of flammable ethers like THF also poses safety risks.

Greener Alternatives and Future Outlook

The inherent environmental drawbacks of synthesizing halogenated compounds have spurred research into more sustainable alternatives. For applications requiring crosslinking, several greener options are emerging:

  • Bio-based Crosslinkers: Derivatives of natural products like citric acid, vanillin, and various vegetable oils are being explored as non-toxic and renewable crosslinking agents for polymers.

  • Halogen-free Flame Retardants: For applications where 4,4'-Oxybis((bromomethyl)benzene) is used for its flame-retardant properties, phosphorus-based and nitrogen-based compounds offer effective, less toxic alternatives.

  • Enzymatic Synthesis: Biocatalysis presents a promising avenue for greener synthesis. Enzymes can often catalyze reactions with high selectivity under mild conditions (aqueous media, ambient temperature, and pressure), significantly reducing energy consumption and waste generation. The development of enzymes capable of specific halogenation or functional group transformations could revolutionize the synthesis of such molecules.

The logical relationship for considering greener alternatives can be visualized as follows:

Green_Alternatives Problem Environmental Impact of 4,4'-Oxybis((bromomethyl)benzene) Synthesis Solution Adoption of Greener Alternatives Problem->Solution Leads to Alt1 Bio-based Crosslinkers (e.g., Citric Acid, Vanillin) Solution->Alt1 Alt2 Halogen-free Flame Retardants (e.g., Phosphorus-based) Solution->Alt2 Alt3 Greener Synthetic Methods (e.g., Biocatalysis) Solution->Alt3

Caption: Decision pathway towards sustainable alternatives.

Conclusion

While both analyzed synthetic routes to 4,4'-Oxybis((bromomethyl)benzene) are effective, they present significant environmental and safety challenges. Route A, the benzylic bromination, appears to be the "greener" of the two based on a higher atom economy and a single-step process, which likely results in a lower PMI and E-Factor. However, the choice of solvent in Route A is critical to its overall environmental footprint.

Ultimately, the future of sustainable chemistry lies in moving away from hazardous reagents and embracing greener alternatives. For researchers and drug development professionals, this means actively seeking out and developing bio-based crosslinkers and flame retardants, and investing in the research of cleaner synthetic methodologies like biocatalysis. By prioritizing green chemistry principles, the scientific community can continue to innovate while safeguarding the environment.

A Researcher's Guide to Verifying Batch-to-Batch Consistency of 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of chemical synthesis and drug development, the reproducibility of experimental results is paramount. The quality and consistency of starting materials and intermediates, such as 4,4'-Oxybis((bromomethyl)benzene), are foundational to achieving reliable outcomes. This bifunctional reagent is a key building block in the synthesis of various polymers, macrocycles, and pharmaceutical compounds. However, variability between production batches can introduce significant challenges, leading to failed experiments, project delays, and difficulty in scaling up processes.[1][2]

This guide provides a comprehensive framework for verifying the batch-to-batch consistency of 4,4'-Oxybis((bromomethyl)benzene). It outlines key analytical techniques, presents comparative data, and offers detailed experimental protocols to empower researchers to qualify new batches effectively. Additionally, it compares the reagent to a common alternative, providing a broader context for material selection.

Performance Comparison: 4,4'-Oxybis((bromomethyl)benzene) vs. an Alternative

While 4,4'-Oxybis((bromomethyl)benzene) is valued for the flexible ether linkage it introduces, other reagents can serve similar crosslinking or extension functions. A common alternative is 1,4-Bis(bromomethyl)benzene, which provides a more rigid, para-phenylene linkage. The choice between them depends on the desired conformational properties of the final molecule.

Below is a summary of analytical data comparing three hypothetical batches of 4,4'-Oxybis((bromomethyl)benzene) against a representative batch of 1,4-Bis(bromomethyl)benzene. This data highlights the importance of verifying key quality attributes.

Table 1: Identity and Physicochemical Properties

ParameterBatch ABatch BBatch CAlternative: 1,4-Bis(bromomethyl)benzeneSpecification
Appearance White to off-white solidWhite to off-white solidYellowish solidWhite crystalline solidWhite to off-white solid
Melting Point (°C) 108.5 - 110.2109.1 - 110.5106.3 - 109.8145.0 - 147.3108 - 111
FTIR Spectroscopy Conforms to referenceConforms to referenceConforms to referenceDoes not conformConforms to reference
¹H NMR Spectroscopy Conforms to referenceConforms to referenceConforms to referenceDoes not conformConforms to reference

Note: Batch C shows a slight deviation in appearance and a wider melting point range, suggesting potential impurities.

Table 2: Purity and Impurity Profile

ParameterBatch ABatch BBatch CAlternative: 1,4-Bis(bromomethyl)benzeneSpecification
Purity by HPLC (%) 98.798.596.299.1≥ 98.0%
Major Impurity (%) 0.45 (Impurity X)0.51 (Impurity X)1.83 (Impurity Y)0.35 (Impurity Z)≤ 1.0%
Total Impurities (%) 0.951.153.100.65≤ 1.5%
Moisture Content (%) 0.120.150.450.08≤ 0.2%
Residual Solvents (ppm) < 50< 50210 (Toluene)< 50≤ 100 ppm

Note: Batch C fails to meet specifications for purity, total impurities, moisture, and residual solvents, making it unsuitable for sensitive applications.

Diagrams and Workflows

Visualizing the quality control process provides a clear understanding of the necessary steps from receiving a new batch to its final approval for use in research and development.

G cluster_0 Phase 1: Goods Receipt & Initial Checks cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Review & Disposition A Receive New Batch of Reagent B Quarantine & Document Review (CoA, MSDS) A->B C Visual Inspection (Color, Form) B->C D Sample Preparation C->D Proceed if Visually OK E Identity Verification (FTIR, NMR) D->E F Purity & Impurity Analysis (HPLC, GC-MS) D->F G Physicochemical Tests (Melting Point, Moisture) D->G H Compare Data to Specifications E->H F->H G->H I Batch Approved for Use H->I Pass J Batch Rejected (Contact Supplier) H->J Fail

Caption: Experimental workflow for qualifying a new reagent batch.

G cluster_identity Identity cluster_purity Purity & Impurities cluster_physicochemical Physicochemical Properties center_node Batch Consistency of 4,4'-Oxybis((bromomethyl)benzene) Identity Correct Chemical Structure center_node->Identity Purity Purity Level center_node->Purity PhysChem Physical Characteristics center_node->PhysChem FTIR FTIR Spectroscopy Identity->FTIR NMR ¹H NMR Identity->NMR HPLC HPLC-UV Purity->HPLC Impurities Impurity Profile Impurities->HPLC GCMS GC-MS (Residual Solvents) Impurities->GCMS MeltingPoint Melting Point PhysChem->MeltingPoint Moisture Karl Fischer Titration PhysChem->Moisture

References

Safety Operating Guide

Navigating the Safe Disposal of 4,4'-Oxybis((bromomethyl)benzene): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 4,4'-Oxybis((bromomethyl)benzene), a brominated aromatic compound, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe management and disposal of this hazardous chemical, aligning with standard practices for halogenated organic compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal-related procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All handling of 4,4'-Oxybis((bromomethyl)benzene) and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Standard Disposal Procedure: Incineration

As a halogenated organic solid, the primary and recommended method for the disposal of 4,4'-Oxybis((bromomethyl)benzene) is through incineration at a licensed hazardous waste facility.[1][2][3][4] This process ensures the complete destruction of the compound, minimizing its environmental impact.

Operational Steps for Collection and Disposal:

  • Segregation: Collect waste 4,4'-Oxybis((bromomethyl)benzene) in a dedicated, clearly labeled, and sealed container designated for "Halogenated Organic Waste."[4][5][6] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[6]

  • Labeling: The waste container must be accurately labeled with the full chemical name, "4,4'-Oxybis((bromomethyl)benzene)," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a certified hazardous waste disposal service.

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the halogenated waste.

In-Lab Neutralization: A Considered Approach

For small quantities, chemical neutralization to a less hazardous substance may be considered before collection. The benzylic bromide functional groups in 4,4'-Oxybis((bromomethyl)benzene) are susceptible to nucleophilic substitution, such as hydrolysis with a base like sodium hydroxide, to form the corresponding, less reactive alcohol.[1][2][3][7]

Experimental Protocol: Hydrolysis of 4,4'-Oxybis((bromomethyl)benzene)

Disclaimer: This is a generalized procedure based on the reactivity of similar benzyl bromides. It is crucial to perform a risk assessment and a small-scale trial before proceeding with the neutralization of larger quantities.

Materials:

  • Waste 4,4'-Oxybis((bromomethyl)benzene)

  • 1 M Sodium hydroxide (NaOH) solution

  • Stir bar and stir plate

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • pH paper or pH meter

  • Quenching agent (e.g., dilute hydrochloric acid)

  • Container for aqueous waste

Procedure:

  • In a chemical fume hood, carefully add the waste 4,4'-Oxybis((bromomethyl)benzene) to a reaction vessel equipped with a stir bar.

  • Slowly, and with constant stirring, add a 1 M solution of sodium hydroxide. The reaction may be exothermic, so the addition should be controlled to manage any temperature increase. A general rule of thumb is to use a stoichiometric excess of the base.

  • Allow the mixture to stir at room temperature. The reaction time will vary, and gentle heating may be required to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as determined by the absence of the starting material), carefully neutralize the excess sodium hydroxide by slowly adding a dilute solution of hydrochloric acid until the pH of the solution is between 6 and 8.

  • The resulting aqueous solution, containing the diol derivative and sodium bromide, should be collected in a labeled aqueous waste container for disposal according to institutional guidelines.

Summary of Disposal Options

Disposal MethodDescriptionBest ForKey Considerations
Incineration Thermal destruction at a licensed hazardous waste facility.All quantities, especially large amounts.The standard and most recommended method. Requires proper segregation and labeling of waste.[1][2][3][4]
In-Lab Neutralization Chemical conversion to a less hazardous substance via hydrolysis.Small quantities.Requires a thorough understanding of the chemical reaction, a risk assessment, and a small-scale trial.[1][2][3][7]

Logical Workflow for Disposal

G cluster_prep Preparation cluster_decision Decision cluster_large_scale Large Quantity / Standard Procedure cluster_small_scale Small Quantity / In-Lab Neutralization start Start: Have 4,4'-Oxybis((bromomethyl)benzene) Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood quantity Assess Quantity of Waste fume_hood->quantity segregate Segregate into Halogenated Organic Waste Container quantity->segregate Large Quantity risk_assessment Perform Risk Assessment and Small-Scale Trial quantity->risk_assessment Small Quantity label_waste Label Container Clearly segregate->label_waste store Store Safely label_waste->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup incineration Disposal via Incineration ehs_pickup->incineration hydrolysis Conduct Hydrolysis with NaOH risk_assessment->hydrolysis neutralize_ph Neutralize pH of Solution hydrolysis->neutralize_ph aqueous_waste Collect as Aqueous Waste neutralize_ph->aqueous_waste aqueous_waste->ehs_pickup

Caption: Logical workflow for the proper disposal of 4,4'-Oxybis((bromomethyl)benzene).

References

Essential Safety and Operational Guide for Handling 4,4'-Oxybis((bromomethyl)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Safety and Handling Protocol

This document provides immediate and essential safety and logistical information for the handling and disposal of 4,4'-Oxybis((bromomethyl)benzene) (CAS No: 4542-75-0). Adherence to these procedural guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Immediate Precautions

4,4'-Oxybis((bromomethyl)benzene) is a hazardous chemical that requires careful handling. The primary hazards are summarized below.

Signal Word: Danger[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H314: Causes severe skin burns and eye damage[1]

  • H335: May cause respiratory irritation[1]

Precautionary Statements: A comprehensive list of precautionary statements is provided by the supplier and should be followed diligently. These cover prevention, response, storage, and disposal.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this substance.

PPE CategorySpecification
Eye Protection Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3]
Hand Protection Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of properly after handling.[3][4]
Body Protection A chemical-resistant lab coat or apron must be worn. Clothing should be made of a material that does not readily ignite or react with the chemical.[3]
Respiratory All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[5]

Logical Workflow for PPE Selection:

PPE_Selection start Handling 4,4'-Oxybis((bromomethyl)benzene) fume_hood Work in a Chemical Fume Hood? start->fume_hood eye_protection Wear Chemical Splash Goggles fume_hood->eye_protection Yes splash_risk Risk of Splashing? eye_protection->splash_risk face_shield Add Face Shield gloves Wear Nitrile or Neoprene Gloves face_shield->gloves lab_coat Wear Chemical-Resistant Lab Coat gloves->lab_coat end Proceed with Handling lab_coat->end splash_risk->face_shield Yes splash_risk->gloves No

Caption: PPE selection workflow for handling 4,4'-Oxybis((bromomethyl)benzene).

Step-by-Step Handling and Operational Plan

3.1. Preparation and Engineering Controls:

  • Ventilation: Ensure all work with 4,4'-Oxybis((bromomethyl)benzene) is conducted within a properly functioning chemical fume hood.[5]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Spill Kit: Have a chemical spill kit appropriate for corrosive solids readily available. This should include a neutralizer for acids (though this compound is not an acid, a general-purpose sorbent is necessary), absorbent pads, and waste bags.

3.2. Handling Procedure:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid material within the chemical fume hood to minimize the risk of inhaling dust.

    • Use a disposable weighing boat or paper.

    • Handle the container and any tools (spatulas, etc.) with care to avoid generating dust.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][7][8][9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Spill and Disposal Plan

5.1. Spill Response:

  • Evacuate: In the case of a large spill, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled waste container. Use a damp cloth to wipe the area after the solid has been removed.

  • Decontaminate: Decontaminate the area with a suitable cleaning agent.

5.2. Waste Disposal:

  • Containerize: All waste containing 4,4'-Oxybis((bromomethyl)benzene), including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9] Do not dispose of this chemical down the drain or in regular trash.[10]

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-Oxybis((bromomethyl)benzene)
Reactant of Route 2
4,4'-Oxybis((bromomethyl)benzene)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.